Technical Documentation Center

5-Methoxyquinoline-3-carbonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Methoxyquinoline-3-carbonitrile
  • CAS: 2102410-21-7

Core Science & Biosynthesis

Foundational

5-Methoxyquinoline-3-carbonitrile chemical structure and properties

Introduction The quinoline scaffold is a privileged heterocyclic motif that forms the structural core of numerous natural products and synthetic compounds with significant therapeutic value. Its unique electronic propert...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinoline scaffold is a privileged heterocyclic motif that forms the structural core of numerous natural products and synthetic compounds with significant therapeutic value. Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone in medicinal chemistry and drug discovery. This guide provides a comprehensive technical overview of a specific derivative, 5-Methoxyquinoline-3-carbonitrile, intended for researchers, scientists, and professionals in the field of drug development. We will delve into its chemical structure, physicochemical properties, synthesis methodologies, spectral characterization, potential applications, and safety protocols, offering field-proven insights and a self-validating framework for its scientific exploration.

Chemical Structure and Physicochemical Properties

5-Methoxyquinoline-3-carbonitrile is an aromatic heterocyclic compound featuring a quinoline core substituted with a methoxy group at the 5-position and a nitrile group at the 3-position. The strategic placement of these functional groups significantly influences the molecule's electronic distribution, reactivity, and potential for intermolecular interactions.

Molecular Structure

The fundamental structure of 5-Methoxyquinoline-3-carbonitrile is depicted below. The fusion of a benzene ring with a pyridine ring creates the quinoline core, while the electron-donating methoxy group and the electron-withdrawing nitrile group modulate its chemical character.

SynthesisWorkflow start Starting Materials: 2-(azidomethyl)-3-(2-methoxyphenyl)acrylonitrile N-Bromosuccinimide (NBS) HBr (catalyst) reaction Visible Light Irradiation (e.g., Cool White LED) Room Temperature start->reaction 1. Mix reagents workup Reaction Quenching & Workup reaction->workup 2. Monitor for completion purification Purification (e.g., Column Chromatography) workup->purification 3. Isolate crude product product Final Product: 5-Methoxyquinoline-3-carbonitrile purification->product 4. Obtain pure compound

Caption: General workflow for photochemical synthesis.

Experimental Protocol: Batch Synthesis

The following is a representative protocol for the batch synthesis of a substituted quinoline-3-carbonitrile, which can be adapted for 5-Methoxyquinoline-3-carbonitrile. [1] Materials:

  • 2-(azidomethyl)-3-(2-methoxyphenyl)acrylonitrile (precursor)

  • N-Bromosuccinimide (NBS)

  • Hydrobromic acid (HBr, 48% aq. solution)

  • Acetonitrile (MeCN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: In a reaction vessel protected from light, dissolve the azide precursor (e.g., 10.0 mmol) in acetonitrile.

  • Reagent Addition: Add N-bromosuccinimide (NBS) and a catalytic amount of HBr to the solution.

  • Irradiation: Irradiate the mixture with a visible light source (e.g., cool white LED panel) at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume excess bromine.

  • Extraction: Dilute the mixture with water and extract the product with ethyl acetate.

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield pure 5-Methoxyquinoline-3-carbonitrile. [1]

Spectroscopic Data Summary

Characterization is essential to confirm the identity and purity of the synthesized compound. Below is a table of expected spectral data based on the structure and data from analogous compounds.

TechniqueExpected Characteristics
¹H NMR Aromatic protons (quinoline ring): δ 7.0-9.0 ppm. Methoxy protons (-OCH₃): δ ~3.9 ppm (singlet). [2]
¹³C NMR Aromatic carbons: δ 110-160 ppm. Nitrile carbon (-CN): δ ~115-120 ppm. Methoxy carbon (-OCH₃): δ ~55-60 ppm. [3]
IR Spectroscopy Nitrile stretch (C≡N): ~2220-2230 cm⁻¹. C-O stretch (methoxy): ~1250 cm⁻¹. Aromatic C=C and C=N stretches: ~1500-1620 cm⁻¹. Aromatic C-H stretches: >3000 cm⁻¹. [2][4]
Mass Spectrometry (MS) Expected [M+H]⁺ ion at m/z 185.07, corresponding to the molecular formula C₁₁H₈N₂O. [5]

Potential Applications in Drug Discovery and Research

The quinoline-3-carbonitrile scaffold is of significant interest in medicinal chemistry due to its prevalence in compounds with diverse biological activities. Derivatives have shown promise as anticancer and antiparasitic agents. [2][6][7]

Anticancer and Kinase Inhibition Potential

Many quinoline derivatives function as kinase inhibitors, a major class of anticancer drugs. [8]The quinoline ring system can effectively mimic the adenine region of ATP, allowing it to bind to the ATP-binding site of various kinases and disrupt downstream signaling pathways crucial for cancer cell proliferation and survival. [8]While specific studies on 5-Methoxyquinoline-3-carbonitrile are limited, its structural similarity to known kinase inhibitors, such as Bosutinib, suggests it could be a valuable starting point for developing new therapeutic agents. [9]

Antiparasitic Activity

Analogs of methoxybenzo[h]quinoline-3-carbonitrile have been synthesized and evaluated for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. [2][6]Several of these compounds demonstrated superior activity compared to the reference drugs nifurtimox and benznidazole, highlighting the potential of this chemical class in developing new treatments for neglected tropical diseases. [2][6]

DrugDiscovery A Compound Synthesis (5-Methoxyquinoline-3-carbonitrile & Analogs) B In Vitro Screening (e.g., Kinase Assays, Antiparasitic Assays) A->B C Hit Identification (Identify active compounds) B->C D Structure-Activity Relationship (SAR) Studies C->D E Lead Optimization (Improve potency, selectivity, ADME properties) D->E E->A Synthesize new analogs F In Vivo Testing (Animal models) E->F G Preclinical Candidate F->G

Caption: Drug discovery workflow for quinoline derivatives.

Safety, Handling, and Storage

Proper handling of 5-Methoxyquinoline-3-carbonitrile is crucial to ensure laboratory safety. The following information is based on data for structurally related compounds and general laboratory safety standards.

Hazard Identification

Based on safety data for related quinoline carbonitriles, the compound may be associated with the following hazards:

  • H302: Harmful if swallowed. * H315: Causes skin irritation. * H319: Causes serious eye irritation. * H335: May cause respiratory irritation. A warning signal word is appropriate for this substance.

Recommended Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [10]* Eye Protection: Wear safety glasses with side-shields conforming to EN166 or equivalent standards. [10][11]* Hand Protection: Handle with compatible chemical-resistant gloves. [10]* Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact. [10]* Respiratory Protection: If dust or aerosols are generated, use a NIOSH (US) or CEN (EU) approved respirator. [10]* Hygiene: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing. [10][12]

Storage and Stability
  • Storage Conditions: Keep the container tightly closed and store in a dry, cool, and well-ventilated place. [10]Some suppliers recommend storage at room temperature, while others suggest refrigerated conditions (2-8°C) under an inert atmosphere for long-term stability. [5][13]* Stability: The compound is generally stable under recommended storage conditions. [10]* Materials to Avoid: Avoid contact with strong oxidizing agents and strong acids. [10]* Hazardous Decomposition Products: Thermal decomposition may produce oxides of carbon (CO, CO₂) and nitrogen (NOx). [10]

Conclusion

5-Methoxyquinoline-3-carbonitrile represents a versatile chemical entity with significant potential for application in medicinal chemistry and materials science. Its synthesis is achievable through modern photochemical methods, and its structure provides a rich platform for further functionalization. The documented biological activities of related quinoline-3-carbonitrile derivatives, particularly in the areas of oncology and infectious diseases, underscore the importance of this scaffold. This guide has provided a foundational framework for understanding its chemical properties, synthesis, characterization, and safe handling. Further investigation into the specific biological targets and mechanisms of action of 5-Methoxyquinoline-3-carbonitrile is warranted and could lead to the development of novel therapeutic agents.

References

  • One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies. MDPI. [Link]

  • Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. Organic Process Research & Development - ACS Publications. [Link]

  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. PMC - NIH. [Link]

  • 5-Methoxyisoquinoline-3-carbonitrile. Moshang Chemical. [Link]

  • 5-Methoxyquinoline. PubChem - NIH. [Link]

  • 4-hydroxy-5-methoxy-3-quinolinecarbonitrile. ChemSynthesis. [Link]

  • One-Pot Multicomponent Synthesis of Methoxybenzo[ h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies. PubMed. [Link]

  • 5-Methoxyisoquinoline. PubChem - NIH. [Link]

  • Synthesis and biological evaluation of 2-amino-7,7-dimethyl 4-substituted-5-oxo-1-(3,4,5-trimethoxy)-1,4,5,6,7,8-hexahydro-quinoline-3-carbonitrile derivatives as potential cytotoxic agents. PubMed. [Link]

  • One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies. MDPI. [Link]

  • One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/ - Semantic Scholar. [Link]

  • Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. Taylor & Francis Online. [Link]

  • One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies. MDPI. [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

  • ¹H NMR spectra of 5 mM... ResearchGate. [Link]

  • NMR Spectroscopy. Hans Reich NMR Collection - University of Wisconsin. [Link]

  • Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. NASA Ames Research Center. [Link]

  • Quinolines and derivatives. MassBank. [Link]

  • 5-nitroquinoline (5NO₂Qu) and quinoline-3-carbonitrile (Qu3CN). ResearchGate. [Link]

Sources

Exploratory

biological activity of 5-methoxyquinoline-3-carbonitrile derivatives

An In-Depth Technical Guide to the Biological Activities of 5-Methoxyquinoline-3-carbonitrile Derivatives Introduction The quinoline scaffold, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activities of 5-Methoxyquinoline-3-carbonitrile Derivatives

Introduction

The quinoline scaffold, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry, often referred to as a "privileged structure."[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, leading to the development of numerous clinically significant drugs.[2][3][4] Within this broad class, derivatives featuring a carbonitrile group at the 3-position and a methoxy group at the 5-position have emerged as a focal point of intensive research. The electron-withdrawing nature of the cyano group and the electron-donating methoxy substituent create a unique electronic profile that modulates the molecule's interaction with various biological targets.

This technical guide offers a comprehensive exploration of the biological activities of 5-methoxyquinoline-3-carbonitrile derivatives. Moving beyond a simple catalogue of findings, this document, written from the perspective of a Senior Application Scientist, delves into the mechanistic underpinnings of these activities, provides field-proven experimental protocols for their evaluation, and presents key quantitative data to inform future research and development efforts. We will examine the synthesis, anticancer, antimicrobial, and other significant biological properties of this promising class of compounds.

Chapter 1: Synthesis Strategies for 5-Methoxyquinoline-3-carbonitrile Derivatives

The biological evaluation of any chemical scaffold is fundamentally reliant on its efficient and versatile synthesis. For quinoline-3-carbonitrile derivatives, multicomponent reactions (MCRs) are the preferred synthetic approach due to their high atom economy, operational simplicity, and ability to generate structural diversity from readily available starting materials. The Friedländer annulation is a classic and effective method for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as malononitrile.[1]

A prevalent and efficient one-pot synthesis for many derivatives involves the reaction of an appropriate aldehyde, an active methylene compound (like malononitrile or ethyl cyanoacetate), a cyclic ketone (such as 6-methoxy-1-tetralone), and ammonium acetate, which serves as both a reactant and a catalyst.[5][6][7][8] This approach allows for the rapid assembly of the complex quinoline core.

G cluster_reactants Starting Materials cluster_process Reaction Process cluster_workup Work-up & Purification A Aromatic Aldehyde P1 Mix Reactants in Solvent (e.g., Toluene) A->P1 B Malononitrile B->P1 C 6-Methoxy-1-tetralone C->P1 D Ammonium Acetate (Nitrogen Source & Catalyst) D->P1 P2 Reflux (Heating) P1->P2 P3 Reaction Monitoring (TLC) P2->P3 W1 Cooling & Precipitation P3->W1 W2 Filtration W1->W2 W3 Recrystallization W2->W3 Final Target 5-Methoxyquinoline- 3-carbonitrile Derivative W3->Final

General workflow for a one-pot synthesis of quinoline-3-carbonitriles.
Experimental Protocol: One-Pot Synthesis of 2-Amino-8-methoxy-4-phenyl-5,6-dihydrobenzo[h]quinoline-3-carbonitrile

This protocol is a representative example adapted from established multicomponent reaction methodologies.[5][7]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine 6-methoxy-1-tetralone (10 mmol), benzaldehyde (10 mmol), malononitrile (10 mmol), and ammonium acetate (20 mmol).

  • Solvent Addition: Add 30 mL of an appropriate solvent, such as toluene or ethanol.

  • Catalysis (Optional but Recommended): Add a catalytic amount of acetic acid (0.5 mL) to facilitate the reaction.

  • Reflux: Heat the reaction mixture to reflux (typically 80-110°C, depending on the solvent) and maintain for 5-8 hours. The choice to reflux is causal; the elevated temperature provides the necessary activation energy for the sequential Knoevenagel condensation, Michael addition, and cyclization steps to proceed efficiently.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3). The disappearance of starting materials indicates reaction completion.

  • Work-up: After completion, cool the reaction mixture to room temperature. A solid precipitate will typically form.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove unreacted starting materials and impurities.

  • Purification: Recrystallize the crude product from a suitable solvent like ethanol or a mixture of DMF/water to obtain the pure 2-amino-8-methoxy-4-phenyl-5,6-dihydrobenzo[h]quinoline-3-carbonitrile.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods (IR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry) and elemental analysis.

Chapter 2: Potent Anticancer Activity

The quinoline-3-carbonitrile scaffold is a fertile ground for the discovery of novel anticancer agents.[3][9][10] The 5-methoxy substitution often enhances this activity. These derivatives exert their cytotoxic effects through multiple mechanisms, including inhibition of critical enzymes involved in cell proliferation and survival.

Mechanism of Action: EZH2 Inhibition

Enhancer of Zeste Homologue 2 (EZH2) is a histone methyltransferase that is frequently overexpressed in various cancers, including prostate, breast, and lung cancer.[11] Its over-activation leads to the repression of tumor suppressor genes. A series of 5-methoxyquinoline derivatives were synthesized and evaluated as EZH2 inhibitors. Structure-activity relationship (SAR) studies identified compound 5k (5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine) as a potent inhibitor.[11] This compound displayed an IC50 value of 1.2 µM against EZH2 and demonstrated significant anti-viability activity against HCT15 (colon) and MDA-MB-231 (breast) cancer cell lines.[11] The discovery of a quinoline-based EZH2 inhibitor is significant as it provides a novel chemical scaffold for targeting this key epigenetic regulator.

G EZH2 EZH2 Overexpression (in Cancer Cells) H3K27 Histone H3 EZH2->H3K27 methylates H3K27me3 H3K27me3 (Trimethylation) H3K27->H3K27me3 TSG Tumor Suppressor Genes (e.g., p16, p21) H3K27me3->TSG marks for Repression Transcriptional Repression TSG->Repression Proliferation Uncontrolled Cell Proliferation & Survival Repression->Proliferation leads to Inhibitor 5-Methoxyquinoline Derivative (e.g., 5k) Inhibitor->EZH2 inhibits

Inhibition of the EZH2 pathway by 5-methoxyquinoline derivatives.
Mechanism of Action: Kinase and Tubulin Inhibition

Other quinoline-3-carbonitrile derivatives have been reported to function as antimitotic agents by interfering with tubulin polymerization, a critical process for cell division.[9][12] The presence of a trimethoxyphenyl moiety, in particular, has been shown to be crucial for potent cytotoxic and antitubulin activity.[12] Furthermore, related quinoline structures have demonstrated inhibitory activity against key signaling kinases like EGFR and BRAFV600E, which are often mutated and constitutively active in various cancers.[13]

Quantitative Data: In Vitro Cytotoxicity

The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit 50% of cancer cell growth.

Compound ClassCancer Cell LineIC50 (µM)Mechanism of ActionReference
5-methoxy-quinolin-4-amineHCT15 (Colon)5.6EZH2 Inhibition[11]
5-methoxy-quinolin-4-amineMDA-MB-231 (Breast)2.45EZH2 Inhibition[11]
2-amino-quinoline-3-carbonitrileVarious (NCI-60 Panel)Log10 GI50 up to -4.7General Cytotoxicity[10]
2-amino-pyrano[3,2-c]quinolineA-549 (Lung)35Topoisomerase II[13]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability.[2][14] The protocol's validity rests on the principle that only metabolically active cells with functional mitochondrial reductase enzymes can convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5 × 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the 5-methoxyquinoline-3-carbonitrile derivative in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM). The DMSO concentration in the final well should be kept below 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours. This duration is chosen to allow sufficient time for the compound to exert its antiproliferative or cytotoxic effects.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.

Chapter 3: Broad-Spectrum Antimicrobial Activity

Quinolines have a long history as antimicrobial agents, and 5-methoxyquinoline-3-carbonitrile derivatives continue this legacy, showing promise against a range of pathogenic microbes.[4][15]

Antibacterial and Antifungal Potential

Studies have demonstrated that newly synthesized 6-methoxyquinoline-3-carbonitrile derivatives (a closely related isomer) exhibit moderate to good activity against both Gram-positive (e.g., Streptococcus pneumoniae, Bacillus subtilis) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria, as well as several fungal species.[16] Another study highlighted quinoline-3-carbonitrile derivatives with potent activity against E. coli, with MIC values as low as 4 µg/mL.[17]

Mechanism of Action: DNA Gyrase Inhibition

A probable mechanism of action for the antibacterial effects of these quinoline derivatives is the inhibition of DNA gyrase (a type II topoisomerase).[6] This enzyme is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. Molecular docking studies have shown that active quinoline-3-carbonitrile compounds can fit well into the active site of DNA gyrase, corroborating this hypothesis.[6]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
Quinoline-3-carbonitrile (C)E. coli4[17]
6-Methoxyquinoline-3-carbonitrile (7b)Gram-positive strainsHigh Activity[16]
6-Methoxyquinoline-3-carbonitrile (7e)Fungal speciesHigh Activity[16]
7-Methoxyquinoline Sulfonamide (3l)E. coliIZ = 21 mm[17]
7-Methoxyquinoline Sulfonamide (3l)C. albicansIZ = 18 mm[17]
*Inhibition Zone (IZ) in mm from disc diffusion assay, not MIC.
Experimental Protocol: Broth Microdilution for MIC Determination

This is a standardized method for determining the MIC of an antimicrobial agent.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli ATCC 25922) equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 × 10⁸ CFU/mL. Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of 5 × 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB. The concentration range should be sufficient to capture the MIC (e.g., from 128 µg/mL down to 0.25 µg/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.

  • Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) for sterility.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Chapter 4: Other Emerging Biological Activities

The therapeutic potential of 5-methoxyquinoline-3-carbonitrile derivatives extends beyond cancer and microbial infections.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Quinoline derivatives have been investigated for their ability to modulate inflammatory pathways.[18] Docking studies on related 2-amino-tetrahydroquinoline-3-carbonitriles have identified p38 mitogen-activated protein kinase (MAPK) as a potential target.[19] Inhibition of the p38 MAPK pathway can suppress the production of pro-inflammatory cytokines like TNF-α and IL-1β. Other studies suggest that polyphenolic compounds can attenuate inflammation by blocking the NF-κB signaling pathway, a central regulator of the inflammatory response.[20]

Anti-Chagas and Antidiabetic Potential

Several methoxybenzo[h]quinoline-3-carbonitrile analogs have been synthesized and screened for activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[5][7] Some of these compounds showed a better activity profile than the reference drugs nifurtimox and benznidazole.[5][7] Additionally, a series of arylated tetrahydrobenzo[h]quinoline-3-carbonitrile derivatives demonstrated excellent inhibitory activity against α-amylase and α-glucosidase, key enzymes in carbohydrate metabolism, suggesting their potential as novel antidiabetic agents.[8]

Conclusion

The 5-methoxyquinoline-3-carbonitrile scaffold represents a highly versatile and pharmacologically active chemotype. The derivatives of this core structure have demonstrated a remarkable breadth of biological activities, with particularly strong evidence for their potential as anticancer, antimicrobial, and anti-inflammatory agents. Their ability to interact with diverse and therapeutically relevant targets—ranging from epigenetic modulators like EZH2 and essential bacterial enzymes like DNA gyrase to key signaling proteins—underscores their significance in modern drug discovery.

The synthetic accessibility of these compounds via efficient multicomponent reactions further enhances their appeal, allowing for the rapid generation of chemical libraries for systematic structure-activity relationship studies. Future research should focus on optimizing the potency and selectivity of these derivatives for specific targets, as well as conducting in-depth preclinical evaluations, including ADME/Tox profiling, to advance the most promising candidates toward clinical development.

References

  • One-Pot Multicomponent Synthesis of Methoxybenzo[ h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies. PubMed. Available from: [Link]

  • Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. PubMed. Available from: [Link]

  • Synthesis and biological evaluation of 2-amino-7,7-dimethyl 4-substituted-5-oxo-1-(3,4,5-trimethoxy)-1,4,5,6,7,8-hexahydro-quinoline-3-carbonitrile derivatives as potential cytotoxic agents. PubMed. Available from: [Link]

  • 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. PMC. Available from: [Link]

  • One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies. MDPI. Available from: [Link]

  • Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. ResearchGate. Available from: [Link]

  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. PMC. Available from: [Link]

  • Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available from: [Link]

  • Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. PMC. Available from: [Link]

  • Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes. PMC. Available from: [Link]

  • Anticancer Activity of Some New Synthesized Tetrahydroquinoline and Tetrahydrochromene Carbonitrile Derivatives. Science Publications. Available from: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available from: [Link]

  • Synthesis, docking studies and anti-inflammatory activity of some 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles and related compounds. ResearchGate. Available from: [Link]

  • One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/. MDPI. Available from: [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. Available from: [Link]

  • Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. Available from: [Link]

  • A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. International Journal of Antimicrobial Agents. Available from: [Link]

  • Graphical abstract of the newly synthesized 6-methoxyquinoline-3-carbonitrile derivatives. ResearchGate. Available from: [Link]

  • Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. PMC. Available from: [Link]

  • Antioxidant Capacity and NF-kB-Mediated Anti-Inflammatory Activity of Six Red Uruguayan Grape Pomaces. MDPI. Available from: [Link]

  • The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. MDPI. Available from: [Link]

Sources

Foundational

5-Methoxyquinoline-3-carbonitrile CAS number and molecular weight

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in 5-Methoxyquinoline-3-carbonitrile. It moves beyond a simple data sheet to provide in-dep...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in 5-Methoxyquinoline-3-carbonitrile. It moves beyond a simple data sheet to provide in-depth, field-proven insights into its synthesis, characterization, and potential applications, grounded in authoritative scientific literature.

Core Compound Identity and Physicochemical Properties

5-Methoxyquinoline-3-carbonitrile is a substituted quinoline derivative, a heterocyclic scaffold of significant interest in medicinal chemistry due to its prevalence in bioactive compounds.[1][2][3] The strategic placement of the methoxy and nitrile functional groups makes it a valuable intermediate and a target molecule for various research applications.

A summary of its fundamental properties is presented below.

PropertyValueSource
CAS Number 2102410-21-7[ChemScene][4]
Molecular Formula C₁₁H₈N₂O[ChemScene][4]
Molecular Weight 184.19 g/mol [ChemScene][4]
Appearance Yellow Oil (as per synthesis) / Solid[Gecse et al., 2025][5] / [ChemScene][6]
Storage Store at room temperature[ChemScene][6]

Synthesis Pathway: A Modern Photochemical Approach

While various methods exist for constructing the quinoline core, modern organic synthesis often prioritizes efficiency, safety, and atom economy. A notable method for preparing 5-Methoxyquinoline-3-carbonitrile involves a visible-light-mediated radical cyclization, which avoids harsh reagents and high temperatures.

The causality behind this choice rests on the principles of green chemistry. Photochemical reactions can often be conducted under mild conditions, and the use of a catalyst like N-bromosuccinimide (NBS) under visible light provides an efficient pathway for radical generation and subsequent intramolecular cyclization to form the desired quinoline ring system.[5]

Experimental Protocol: Photochemical Synthesis

This protocol is adapted from the procedure described by Gecse et al. (2025) for the synthesis of related quinoline-3-carbonitriles.[5]

Step 1: Precursor Synthesis

  • Synthesize the requisite 2-(azidomethyl)-3-aryl-prop-2-enenitrile precursor from the corresponding aldehyde. The methoxy group is positioned on the aryl ring to yield the 5-methoxyquinoline final product.

Step 2: Radical Cyclization (Batch Method)

  • In a suitable reaction vessel, dissolve the azide precursor (1.0 equivalent) in an appropriate solvent.

  • Add N-bromosuccinimide (NBS) as the radical initiator.

  • Irradiate the mixture with a visible light source (e.g., Cool White LED panel) at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the crude product via flash column chromatography on silica gel to isolate 5-Methoxyquinoline-3-carbonitrile. In the reference study, this compound was isolated as a yellow oil.[5]

This self-validating system relies on consistent monitoring via TLC to ensure reaction completion and chromatographic purification to guarantee the final product's purity.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process & Purification Start_Precursor Azide Precursor Reaction Visible Light Irradiation Room Temperature Start_Precursor->Reaction Start_NBS N-Bromosuccinimide (NBS) Start_NBS->Reaction Quench Reaction Quench Reaction->Quench Iminyl Radical Formation & Cyclization Workup Aqueous Workup Quench->Workup Purify Flash Chromatography Workup->Purify Final_Product 5-Methoxyquinoline-3-carbonitrile Purify->Final_Product

Caption: Photochemical synthesis workflow for 5-Methoxyquinoline-3-carbonitrile.

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a robust, self-validating system for structural characterization.

Analytical Techniques & Expected Observations
TechniquePurposeExpected Key Signals for 5-Methoxyquinoline-3-carbonitrile
Infrared (IR) Spectroscopy Functional Group Identification- ~2220 cm⁻¹: Sharp, strong absorption for the nitrile (C≡N) stretch. - ~1600-1450 cm⁻¹: Absorptions for C=C and C=N bonds within the aromatic quinoline ring. - ~1250 cm⁻¹ & ~1030 cm⁻¹: Strong C-O stretching for the methoxy group aryl ether.
Nuclear Magnetic Resonance (¹H NMR) Proton Environment Mapping- Aromatic Protons (6H): Complex multiplet signals in the ~7.0-9.0 ppm range, characteristic of the substituted quinoline ring. - Methoxy Protons (3H): A sharp singlet around ~3.9-4.1 ppm.
Nuclear Magnetic Resonance (¹³C NMR) Carbon Skeleton Mapping- Aromatic Carbons: Multiple signals in the ~100-160 ppm region. - Nitrile Carbon: A signal around ~117-120 ppm. - Methoxy Carbon: A signal around ~55-56 ppm.
Mass Spectrometry (MS) Molecular Weight & Fragmentation- Molecular Ion Peak [M]⁺: A strong signal at m/z = 184.19, confirming the molecular weight.

Note: Predicted NMR shifts are based on general values for quinoline derivatives and may vary slightly based on solvent and experimental conditions.[7]

Analytical Workflow Diagram

Analytical_Workflow Sample Synthesized Product IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS Data Combined Spectroscopic Data IR->Data NMR->Data MS->Data Structure Structure Confirmed: 5-Methoxyquinoline-3-carbonitrile Data->Structure Cross-Validation

Caption: Standard analytical workflow for structural confirmation.

Applications in Research and Drug Development

The quinoline-3-carbonitrile scaffold is a "privileged structure" in medicinal chemistry, and the 5-methoxy derivative is a key subject of investigation for several therapeutic areas.

  • Anticancer Activity: Quinoline derivatives are widely explored as anticancer agents.[1] Specifically, compounds with the 2-amino-pyrano[3,2-c]quinoline-3-carbonitrile core, which can be synthesized from quinoline precursors, have shown potential as inhibitors of key cancer-related kinases like EGFR, BRAFV600E, and HER-2.[4] The nitrile group is recognized for its role in the biological actions of many anticancer compounds.[4]

  • Antiprotozoal Research: Methoxybenzoquinoline-3-carbonitrile analogs have been synthesized and screened for activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[8] These studies highlight the potential of this chemical class in developing new treatments for neglected tropical diseases.

  • Antidiabetic Potential: In the search for new treatments for diabetes, arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives have been identified as potent inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism.[9] This suggests that the 5-methoxyquinoline-3-carbonitrile core could serve as a foundational structure for novel antidiabetic agents.

Safety, Handling, and Storage

As a research chemical, 5-Methoxyquinoline-3-carbonitrile should be handled with appropriate care, following standard laboratory safety protocols.

  • Hazard Classification: Based on data for the compound and related structures, it is classified with the GHS07 pictogram, indicating it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][10][11]

  • Personal Protective Equipment (PPE): Always wear protective gloves (e.g., nitrile), safety goggles with side protection, and a lab coat when handling the compound.[11][12]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[12][13]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][13] The compound is typically shipped at room temperature.[6]

References

  • El-Sayed, N. F., et al. (2024). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Advances. Available at: [Link]

  • Mata-Becerril, D., et al. (2021). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies. Molecules. Available at: [Link]

  • Ökten, S., et al. (2021). Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. Taylor & Francis Online. Available at: [Link]

  • PubChem. 5-Methoxyquinoline. National Center for Biotechnology Information. Available at: [Link]

  • Singh, P., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]

  • Gecse, K., et al. (2025). Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. Organic Process Research & Development. Available at: [Link]

  • Chemistry Steps. (2025). Identifying Unknown from IR, NMR, and Mass Spectrometry. Available at: [Link]

  • ResearchGate. (n.d.). Graphical abstract of the newly synthesized 6-methoxyquinoline-3-carbonitrile derivatives. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 5-Methoxyindole. Available at: [Link]

  • Seraj, F., et al. (2024). Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes. Future Medicinal Chemistry. Available at: [Link]

  • Kumar, R., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. Available at: [Link]

  • PENTA. (2025). Safety Data Sheet: Quinoline. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives. Available at: [Link]

Sources

Exploratory

The Ascendant Therapeutic Trajectory of Methoxyquinoline Carbonitrile Scaffolds: A Technical Guide for Drug Discovery

Abstract The quinoline scaffold, a nitrogen-containing heterocyclic system, is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] The strategic incorporation of metho...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline scaffold, a nitrogen-containing heterocyclic system, is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] The strategic incorporation of methoxy and carbonitrile functionalities onto this privileged core has given rise to a class of compounds—methoxyquinoline carbonitriles—with a burgeoning and diverse pharmacological profile. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of these scaffolds. We will delve into their efficacy as anticancer, antimicrobial, and neuroprotective agents, supported by structure-activity relationship (SAR) analyses and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic promise of methoxyquinoline carbonitrile derivatives.

The Quinoline Core: A Privileged Scaffold in Medicinal Chemistry

The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a versatile pharmacophore with a rich history in drug discovery.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The presence of the nitrogen atom imparts basicity, influencing the pharmacokinetic and pharmacodynamic properties of quinoline-based drugs.[4] The amenability of the quinoline scaffold to chemical modification allows for the fine-tuning of its biological activity, making it an attractive starting point for the development of novel therapeutics.[3]

Synthesis of Methoxyquinoline Carbonitrile Scaffolds

The synthesis of methoxyquinoline carbonitrile derivatives can be achieved through various synthetic routes. A common and effective method is the multicomponent reaction approach, which offers advantages in terms of efficiency and atom economy.

One-Pot Multicomponent Synthesis

A prevalent strategy involves a one-pot reaction of an appropriate aromatic aldehyde, malononitrile, and a substituted tetralone in the presence of ammonium acetate and a catalytic amount of acetic acid.[5][6] This method allows for the facile construction of the core methoxybenzo[h]quinoline-3-carbonitrile structure.

Experimental Protocol: One-Pot Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives [5][6]

  • Reactant Preparation: In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and 1-tetralone (1 mmol) in toluene.

  • Catalyst Addition: Add ammonium acetate (1.5 mmol) and a catalytic amount of acetic acid to the reaction mixture.

  • Reflux: Heat the mixture to reflux for approximately 5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation and Purification: After completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and then purified by recrystallization or column chromatography to yield the desired product.

  • Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

The versatility of this synthetic approach allows for the introduction of various substituents on the aromatic aldehyde and the tetralone, enabling the generation of a library of diverse methoxyquinoline carbonitrile analogs for biological screening.[5][6]

Therapeutic Potential of Methoxyquinoline Carbonitrile Scaffolds

Methoxyquinoline carbonitrile derivatives have emerged as promising candidates in several therapeutic areas, demonstrating significant in vitro and, in some cases, in vivo activity.

Anticancer Activity

The quinoline scaffold is a well-established pharmacophore in the design of anticancer agents.[7] Methoxyquinoline carbonitrile derivatives have shown potent antiproliferative activity against various cancer cell lines.

Mechanism of Action: The anticancer effects of these compounds are often attributed to their ability to inhibit key signaling pathways involved in cancer cell proliferation and survival. Several quinoline derivatives have been shown to target protein kinases, such as the epidermal growth factor receptor (EGFR) and mitogen-activated protein kinases (MAPKs).[4] Some derivatives can also induce apoptosis and arrest the cell cycle.[7] For instance, certain 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles have been investigated as potential inhibitors of EGFR, BRAFV600E, and HER-2.[4]

The following diagram illustrates a generalized workflow for evaluating the anticancer potential of newly synthesized methoxyquinoline carbonitrile compounds.

Anticancer_Evaluation_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Methoxyquinoline Carbonitrile Derivatives Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization Cell_Lines Panel of Human Cancer Cell Lines Characterization->Cell_Lines MTT_Assay Cytotoxicity Screening (e.g., MTT Assay) Cell_Lines->MTT_Assay IC50 Determination of IC50 Values MTT_Assay->IC50 Kinase_Assay Enzyme Inhibition Assays (e.g., EGFR, BRAF) IC50->Kinase_Assay Apoptosis_Assay Apoptosis Induction (e.g., Flow Cytometry) Kinase_Assay->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis Apoptosis_Assay->Cell_Cycle Western_Blot Western Blotting for Key Signaling Proteins Cell_Cycle->Western_Blot

Caption: Workflow for anticancer evaluation.

Structure-Activity Relationship (SAR): SAR studies have revealed that the nature and position of substituents on the quinoline ring significantly influence the anticancer activity.[3] For example, the presence of a methoxy group at certain positions can enhance the potency.[1] The substitution pattern on the phenyl ring attached to the quinoline core also plays a crucial role in determining the cytotoxic effects.[8]

Data Summary: Anticancer Activity of Methoxyquinoline Carbonitrile Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
4H-Pyrano[3,2-h]quinoline-3-carbonitrile derivativesMCF-7 (Breast)0.33[9]
4H-Pyrano[3,2-h]quinoline-3-carbonitrile derivativesK562 (Leukemia)0.28[9]
2,4-disubstituted quinoline-3-carbonitrilesMCF-7 (Breast)Varies[7]
6,7-disubstituted 4-anilinoquinoline-3-carbonitrilesEGFR KinaseVaries[10]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Methoxyquinoline carbonitrile scaffolds have demonstrated promising activity against a broad spectrum of bacteria and fungi.[11]

Antibacterial Activity: These compounds have shown efficacy against both Gram-positive (e.g., Streptococcus pneumoniae, Bacillus subtilis) and Gram-negative (e.g., Pseudomonas aeruginosa, Escherichia coli) bacteria.[11] The mechanism of antibacterial action for many quinolone-based drugs involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[12]

Antifungal Activity: Several methoxyquinoline carbonitrile derivatives have also exhibited significant antifungal activity against various fungal species, including Aspergillus fumigatus, Syncephalastrum racemosum, Geotrichum candidum, and Candida albicans.[11] In some cases, the activity was found to be comparable or even superior to standard antifungal drugs like Amphotericin B.[11]

Structure-Activity Relationship (SAR): SAR studies have indicated that the presence of a methoxy group at the 6-position of the quinoline ring is often favorable for antibacterial activity.[1][13] The nature of the substituent at other positions also modulates the antimicrobial spectrum and potency.

Data Summary: Antimicrobial Activity of 6-Methoxyquinoline-3-carbonitrile Derivatives

CompoundOrganismActivityReference
Ester derivative 7bGram-positive bacteriaHigh[11]
Thioether derivative 9cGram-positive bacteriaHigh[11]
Ester derivative 7bGram-negative bacteriaHigh[11]
Derivative 7dGram-negative bacteriaHigh[11]
Derivative 9bGram-negative bacteriaHigh[11]
Derivative 7eFungal speciesMore active than Amphotericin B[11]

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing [14]

  • Microorganism Preparation: Prepare standardized inoculums of the test bacteria and fungi according to established protocols (e.g., Clinical and Laboratory Standards Institute guidelines).

  • Broth Microdilution Method: Serially dilute the test compounds in appropriate broth medium in microtiter plates.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plates under suitable conditions (temperature and time) for the respective microorganisms.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

  • Controls: Include positive (standard antimicrobial agent) and negative (no compound) controls in each assay.

Neuroprotective Potential

Oxidative stress is a key contributor to the pathogenesis of neurodegenerative diseases.[15] Quinoline derivatives, including those with methoxy substitutions, have been investigated for their antioxidant and neuroprotective properties.[16]

Mechanism of Action: The neuroprotective effects of these compounds are often linked to their ability to scavenge free radicals and reduce oxidative damage.[17][18] Some quinolylnitrones, which can be derived from methoxyquinoline aldehydes, have shown potent antioxidant and neuroprotective effects in in vitro models of cerebral ischemia.[17][18] They can increase cell viability and reduce neuronal damage induced by oxygen-glucose deprivation.[17]

The following diagram outlines a potential signaling pathway involved in the neuroprotective effects of antioxidant quinoline derivatives.

Neuroprotection_Pathway cluster_stress Cellular Stress cluster_intervention Therapeutic Intervention cluster_cellular_response Cellular Response ROS Reactive Oxygen Species (ROS) Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Neuronal_Damage Neuronal Damage & Apoptosis Oxidative_Stress->Neuronal_Damage induces MQC Methoxyquinoline Carbonitrile Derivative (Antioxidant) MQC->ROS scavenges MQC->Oxidative_Stress reduces Cell_Survival Enhanced Cell Survival MQC->Cell_Survival promotes

Caption: Proposed neuroprotective mechanism.

Other Therapeutic Applications

The versatility of the methoxyquinoline carbonitrile scaffold extends to other potential therapeutic areas. For instance, some derivatives have been synthesized and evaluated for their activity against Trypanosoma cruzi, the causative agent of Chagas disease, showing better activity profiles than the reference drugs nifurtimox and benznidazole.[5][8]

Future Directions and Conclusion

The methoxyquinoline carbonitrile scaffold represents a highly promising and versatile platform for the discovery of new therapeutic agents. The existing body of research clearly demonstrates their significant potential in oncology, infectious diseases, and neurodegenerative disorders.

Future research efforts should focus on:

  • Lead Optimization: Systematic modification of lead compounds to improve potency, selectivity, and pharmacokinetic properties.

  • In-depth Mechanistic Studies: Elucidation of the precise molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy and Safety Profiling: Evaluation of promising candidates in relevant animal models to assess their therapeutic efficacy and toxicological profiles.

  • Expansion to Other Therapeutic Areas: Exploring the potential of this scaffold in other disease areas where quinoline derivatives have shown promise.

References

  • Abdelrahman S. Mayhoub, Hamada S. Abulkhair. (2016). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. ResearchGate. [Link]

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (n.d.). Frontiers in Chemistry. [Link]

  • One-Pot Multicomponent Synthesis of Methoxybenzo[ h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies. (2021). Molecules. [Link]

  • Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. (2023). International Journal of Molecular Sciences. [Link]

  • Graphical abstract of the newly synthesized 6-methoxyquinoline-3-carbonitrile derivatives. (n.d.). ResearchGate. [Link]

  • One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies. (2021). PMC. [Link]

  • One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies. (2021). Molecules. [Link]

  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. (n.d.). PMC. [Link]

  • Structure-activity relationships for analogs of the tuberculosis drug bedaquiline with the naphthalene unit replaced by bicyclic heterocycles. (n.d.). PMC. [Link]

  • Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. (2025). Preprints. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). ResearchGate. [Link]

  • Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. (2023). MDPI. [Link]

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (2023). Frontiers in Chemistry. [Link]

  • Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. (2021). Taylor & Francis Online. [Link]

  • Improving the Efficacy of Quinolylnitrones for Ischemic Stroke Therapy, QN4 and QN15 as New Neuroprotective Agents after Oxygen–Glucose Deprivation/Reoxygenation-Induced Neuronal Injury. (n.d.). PMC. [Link]

  • New Quinoline-Based Heterocycles as Anticancer Agents Targeting Bcl-2. (2019). MDPI. [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry. [Link]

  • “STRUCTURE BASED DRUG DISCOVERY, DOCKING, MODELLING, SYNTHESIS AND ANTICANCER SCREENING OF SOME NOVEL QUINOLINE DERIVATIVES”. (n.d.). ijptonline.com. [Link]

  • Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). (2003). PubMed. [Link]

  • A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. (n.d.). ResearchGate. [Link]

  • Quinoline – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • (PDF) Synthesis and Antitumor Activities of 4H-Pyrano[3,2-h]quinoline-3-carbonitrile, 7H-Pyrimido[4 ',5 ' - ResearchGate. (n.d.). ResearchGate. [Link]

  • Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. (2021). ACS Omega. [Link]

  • Quinoline-based Compounds with Potential Activity against Drugresistant Cancers. (n.d.). ResearchGate. [Link]

  • Synthesis and quantitative structure-activity relationship analysis of 2-(aryl or heteroaryl)quinolin-4-amines, a new class of anti-HIV-1 agents. (n.d.). Journal of Medicinal Chemistry. [Link]

  • (PDF) Functionalized methoxy quinoline derivatives: Experimental and in silico evaluation as new antiepileptic, anti-Alzheimer, antibacterial and antifungal drug candidates. (n.d.). ResearchGate. [Link]

  • Neuroprotective and antioxidant properties of new quinolylnitrones in in vitro and in vivo cerebral ischemia models. (2023). PMC. [Link]

  • Chemistry and Structure-Activity Relationship of the Styrylquinoline-Type HIV Integrase Inhibitors. (2010). MDPI. [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). MDPI. [Link]

  • 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. (2023). PMC. [Link]

Sources

Foundational

5-Methoxyquinoline-3-carbonitrile: A Strategic Scaffold for Kinase Inhibition and Atropisomeric Control

Executive Summary In the landscape of medicinal chemistry, the quinoline-3-carbonitrile scaffold is a validated pharmacophore, most notably recognized in the Src/Abl kinase inhibitor Bosutinib . However, while the 6,7-di...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the quinoline-3-carbonitrile scaffold is a validated pharmacophore, most notably recognized in the Src/Abl kinase inhibitor Bosutinib . However, while the 6,7-dialkoxy substitution pattern is standard for solubility and binding affinity, the 5-methoxyquinoline-3-carbonitrile variant represents a specialized structural tactic.

This guide analyzes the 5-methoxyquinoline-3-carbonitrile scaffold not merely as a building block, but as a tool for conformational control . The 5-methoxy substituent, located peri- to the C4 position, exerts significant steric influence, enabling the design of atropisomeric Kinase inhibitors . This allows researchers to "lock" bioactive conformations, potentially increasing selectivity and potency while reducing the entropic penalty of binding.

Structural & Electronic Pharmacophore Analysis

The 5-methoxyquinoline-3-carbonitrile molecule functions as a dual-purpose pharmacophore. Its efficacy stems from the interplay between the electron-withdrawing nitrile group and the sterically demanding methoxy group.

The 3-Carbonitrile (3-CN) Warhead
  • Electronic Activation: The nitrile group at C3 is strongly electron-withdrawing. This lowers the electron density at the C4 position, making it highly susceptible to Nucleophilic Aromatic Substitution (

    
    ). This is the primary synthetic gateway for introducing aniline pharmacophores (common in kinase inhibitors).
    
  • Hinge Region Binding: In the ATP-binding pocket of kinases, the nitrile nitrogen often serves as a weak Hydrogen Bond Acceptor (HBA), interacting with backbone residues (e.g., Met318 in Src kinase) or water networks within the gatekeeper region.

  • Metabolic Stability: Unlike esters or amides, the nitrile group is generally resistant to rapid hydrolysis, improving the pharmacokinetic (PK) profile.

The 5-Methoxy (5-OMe) Steric Lock

The 5-position is unique due to its proximity to the C4 reaction center.

  • Atropisomerism Induction: When a bulky aniline is attached at C4, the 5-OMe group creates a steric clash that restricts rotation around the C4-N bond. This can isolate specific rotational isomers (atropisomers).

  • Selectivity Enhancement: By locking the drug in a specific conformation, the molecule may preferentially bind to a specific kinase conformation (e.g., DFG-in vs. DFG-out), avoiding off-target binding that requires a different rotamer.

Physicochemical Profile Table[1]
PropertyValue/DescriptionImpact on Drug Design
Molecular Weight ~184.19 g/mol Low MW fragment; ideal for Fragment-Based Drug Discovery (FBDD).
ClogP ~2.1 - 2.5Moderate lipophilicity; ensures membrane permeability.
H-Bond Acceptors 3 (N-quinoline, CN, OMe)Multiple interaction points for the kinase hinge region.
Electronic Effect C3-CN (

)
Activates C4 for

; increases acidity of NH if C4-amino.
Steric Vector 5-OMe (Peri-effect)Restricts conformational space of C4-substituents.

Synthetic Pathways[2][3][4][5]

Constructing the 5-methoxyquinoline-3-carbonitrile core requires navigating regioselectivity issues, as standard Skraup or Doebner-Miller syntheses often yield mixtures.

Pathway A: Photochemical Flow Synthesis (Modern)

Recent advances in flow chemistry utilize radical iminyl cyclization. This method is safer and more regioselective than traditional batch methods involving azides.

  • Mechanism: Radical cyclization of 2-(azidomethyl)-3-aryl-prop-2-enenitriles.

  • Key Reagent: N-Bromosuccinimide (NBS) under visible light.[1]

  • Advantage: Avoids high-temperature cyclization of unstable azides; high functional group tolerance.

Pathway B: The Gould-Jacobs Reaction (Classic)

The industry-standard route for scaling quinoline-3-carbonitriles.

  • Condensation: 3-Methoxy-aniline reacts with ethyl (ethoxymethylene)cyanoacetate.

  • Cyclization: Thermal cyclization (Dowtherm A, >250°C) yields the 4-hydroxy-quinoline-3-carbonitrile.

  • Aromatization/Activation: Treatment with

    
     converts the 4-OH to 4-Cl.
    
  • Functionalization:

    
     with anilines yields the final inhibitor.
    
Visualization of Synthetic Logic

SynthesisPathways cluster_flow Alternative: Photochemical Flow Start 3-Methoxy Aniline Inter1 Enamine Intermediate Start->Inter1 + Ethyl(ethoxymethylene) cyanoacetate Cyclization Thermal Cyclization (Dowtherm A) Inter1->Cyclization Core 4-Hydroxy-5-methoxy quinoline-3-CN Cyclization->Core Chlorination Chlorination (POCl3) Core->Chlorination Activated 4-Chloro-5-methoxy quinoline-3-CN Chlorination->Activated SnAr SnAr Displacement (Ar-NH2) Activated->SnAr Final Atropisomeric Kinase Inhibitor SnAr->Final Azide Aryl Vinyl Azide Light Visible Light + NBS Azide->Light Light->Activated

Caption: Comparative synthetic routes for the 5-methoxyquinoline-3-carbonitrile scaffold.

Medicinal Chemistry Applications

Kinase Inhibition (Src/Abl/MEK)

The primary application is in Type I and Type II kinase inhibitors.

  • Binding Mode: The quinoline nitrogen binds to the hinge region (e.g., Met318 in c-Src). The 3-CN group projects into the hydrophobic pocket, often displacing water molecules.

  • The 5-Methoxy Advantage: In Bosutinib (which is 6,7-dimethoxy), the 5-position is open. Introducing a 5-methoxy group in analogs creates a "twisted" conformation.

    • Case Study: Research indicates that 5-substituted quinolines can exhibit higher selectivity for specific kinase mutants by sterically clashing with the gatekeeper residue if it is bulky (e.g., T315I in Abl).

EZH2 Inhibition

Recent screens (Source 1.23) have identified 5-methoxyquinoline derivatives as inhibitors of EZH2 (Enhancer of Zeste Homologue 2), a methyltransferase implicated in cancer.

  • Mechanism: The scaffold competes with the cofactor SAM (S-adenosylmethionine) or the histone substrate.

  • Significance: This expands the utility of the scaffold beyond traditional kinases to epigenetic targets.

Experimental Protocol: Synthesis of the Core Scaffold

Objective: Synthesis of 4-Chloro-5-methoxyquinoline-3-carbonitrile (The "Activated Core" for library generation).

Prerequisites:

  • Fume hood (POCl3 is highly toxic/corrosive).

  • Anhydrous conditions.

Protocol:

  • Condensation:

    • In a 250 mL RB flask, dissolve 3-methoxyaniline (12.3 g, 100 mmol) in ethanol (100 mL).

    • Add ethyl (ethoxymethylene)cyanoacetate (16.9 g, 100 mmol).

    • Reflux for 2 hours. A solid precipitate (enamine) will form.

    • Cool to RT, filter, and wash with cold ethanol. Dry in vacuo.

  • Cyclization (The Critical Step):

    • Heat Dowtherm A (50 mL) to 250°C in a heavy-walled flask.

    • Add the dried enamine portion-wise (CAUTION: Rapid evolution of ethanol vapor).

    • Stir at 250°C for 30–45 mins until evolution of gas ceases.

    • Cool to RT. Dilute with hexane to precipitate the product.

    • Filter to obtain 4-hydroxy-5-methoxyquinoline-3-carbonitrile .

  • Chlorination:

    • Suspend the 4-hydroxy intermediate (5.0 g) in Phosphorus Oxychloride (

      
      )  (20 mL).
      
    • Reflux for 3 hours (Solution will clear).

    • Quench: Pour the reaction mixture slowly onto crushed ice/ammonia water (Exothermic!).

    • Extract with Dichloromethane (DCM) (3 x 50 mL).

    • Dry over

      
       and concentrate.
      
    • Result: A beige solid (4-Chloro-5-methoxyquinoline-3-carbonitrile), ready for

      
       coupling.
      

Mechanism of Action & SAR Map

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for this scaffold.

SAR_Map Center 5-Methoxyquinoline-3-CN Scaffold N1 N1: Hinge Binder (Essential for Kinase Affinity) Center->N1 C3 C3-CN: Electronic Tuning (Activates C4, H-bond acceptor) Center->C3 C4 C4-Position: Diversity Point (Aniline/Amine attachment) Center->C4 C5 C5-OMe: The Steric Lock (Induces Atropisomerism) Center->C5 C67 C6/C7: Solubilizing Groups (e.g., Morpholine/Piperazine) Center->C67 Target Kinase Domain (Src/Abl/MEK) C4->Target Hydrophobic Pocket C5->C4 Steric Clash (Restricts Rotation)

Caption: SAR Map highlighting the steric influence of the 5-OMe group on the C4-substituent.

References

  • Pharmacophore generation and atom-based 3D-QSAR of novel quinoline-3-carbonitrile derivatives as Tpl2 kinase inhibitors. Bioorganic & Medicinal Chemistry. Link

  • Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. Organic Process Research & Development. Link

  • Approaches Towards Atropisomerically Stable and Conformationally Pure Diarylamines. National Institutes of Health (PMC). Link

  • 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. Molecules. Link

  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Journal of Heterocyclic Chemistry. Link

Sources

Exploratory

The Quinoline-3-Carbonitrile Scaffold: A Privileged Motif in Modern Cancer Drug Discovery

Abstract The quinoline ring system represents a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets. Within this class, quinoline-3-c...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline ring system represents a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets. Within this class, quinoline-3-carbonitrile analogs have emerged as a particularly fruitful area of investigation in oncology. The strategic placement of the carbonitrile group at the C-3 position often serves as a critical pharmacophore, engaging in key interactions with enzymatic targets, particularly protein kinases. This technical guide provides an in-depth review of quinoline-3-carbonitrile derivatives in cancer research, synthesizing key findings on their mechanisms of action, structure-activity relationships (SAR), and synthetic strategies. We explore their roles as potent inhibitors of critical signaling pathways, including those driven by EGFR, HER2, and Src kinases, as well as their function as antimitotic agents that disrupt tubulin polymerization. Detailed experimental protocols and visual diagrams are provided to offer researchers and drug development professionals a comprehensive resource on this promising class of anticancer agents.

Introduction: The Rise of a Versatile Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the quinoline nucleus is exceptionally prominent.[1] Its rigid, bicyclic aromatic structure provides a versatile framework for the development of new drugs, with numerous quinoline-based agents having reached clinical use.[2] In the field of oncology, quinoline derivatives have demonstrated a remarkable breadth of activity, functioning as kinase inhibitors, DNA intercalating agents, and modulators of cellular processes like apoptosis and angiogenesis.[1][3][4]

The quinoline-3-carbonitrile core has garnered significant attention for several reasons. The nitrile (cyano) group is a potent hydrogen bond acceptor and can act as a bioisostere for other functional groups, but its key contribution is often its ability to form crucial interactions within the ATP-binding pocket of protein kinases.[5] This has made it an integral feature in the design of targeted kinase inhibitors.[6] Analogs built upon this scaffold have shown efficacy against a range of malignancies by targeting fundamental cancer pathways, including aberrant cell signaling, cell division, and programmed cell death.[1][3][7] This guide will dissect the multifaceted roles of these compounds in cancer research.

Synthetic Pathways to Quinoline-3-Carbonitrile Analogs

The construction of the quinoline-3-carbonitrile scaffold is accessible through several established synthetic methodologies. The choice of route often depends on the desired substitution pattern. One of the most common and versatile methods is a variation of the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene group, such as malononitrile.

Generalized Synthetic Protocol: Friedländer Annulation

This protocol describes a general, two-step approach to synthesize a 4-anilino-substituted quinoline-3-carbonitrile, a common motif in kinase inhibitors.

Step 1: Synthesis of 2-cyano-3-ethoxyacrylonitrile

  • Rationale: This step creates a key intermediate that will provide carbons 2, 3, and the 3-carbonitrile group of the final quinoline ring.

  • To a stirred solution of malononitrile (1.0 eq) in triethyl orthoformate (3.0 eq), add acetic anhydride (1.5 eq) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and then heat at 120 °C for 2-3 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture and concentrate under reduced pressure to remove excess reagents. The crude product can often be used directly in the next step or purified by distillation or crystallization.

Step 2: Cyclocondensation with a Substituted Aniline

  • Rationale: This is the core cyclization step where the quinoline ring is formed. The aniline derivative provides the benzene portion and the substituent at the 4-position.

  • In a suitable solvent such as diphenyl ether or Dowtherm A, dissolve the substituted aniline (1.0 eq).

  • Add the 2-cyano-3-ethoxyacrylonitrile intermediate (1.1 eq) to the solution.

  • Heat the mixture to a high temperature (typically 240-260 °C) for 1-2 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.

  • Wash the collected solid with a non-polar solvent like hexane or ether to remove the high-boiling point solvent.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane).

G cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclocondensation A Malononitrile + Triethyl Orthoformate B Heat (120°C) + Acetic Anhydride A->B C Intermediate: 2-cyano-3-ethoxyacrylonitrile B->C E High Temp (250°C) in Diphenyl Ether C->E D Substituted Aniline D->E F Crude Product E->F G Purification (Filtration & Chromatography) F->G H Final Product: 4-Anilinoquinoline-3-carbonitrile G->H

Fig 1: Generalized workflow for the synthesis of quinoline-3-carbonitrile analogs.

Key Anticancer Mechanisms and Molecular Targets

Quinoline-3-carbonitrile analogs exert their anticancer effects through several distinct and sometimes overlapping mechanisms. Their versatility allows them to target different cellular vulnerabilities, making them a rich source for drug development.

Inhibition of Protein Kinases

Protein kinases are fundamental regulators of cell signaling, and their dysregulation is a hallmark of cancer. Many quinoline-3-carbonitrile derivatives are designed as ATP-competitive inhibitors that target the kinase domain.[5]

The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) are key drivers in many cancers, particularly breast, lung, and colon cancer.[7][8][9] Several quinoline-based compounds have been developed as potent inhibitors of these kinases.[7] For instance, a series of 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles were synthesized and evaluated as multi-target inhibitors. Compounds 5e and 5h from this series showed potent antiproliferative activity, with GI50 values of 26 nM and 28 nM, respectively, which were more potent than the reference drug erlotinib (GI50 = 33 nM).[7] Their inhibitory activity against the isolated kinases was also significant.[7]

Key Insights from SAR: The structure-activity relationship (SAR) analysis revealed that the cyano group of the pyran ring forms a crucial hydrogen bond with the Met769 residue in the EGFR active site, an essential interaction for potent inhibition.[7] This highlights the strategic importance of the 3-carbonitrile moiety.

G cluster_ras RAS/RAF/MEK/ERK Pathway cluster_pi3k PI3K/Akt Pathway GF Growth Factor (e.g., EGF) EGFR EGFR/HER2 Receptor GF->EGFR P1 Dimerization & Autophosphorylation EGFR->P1 Inhibitor Quinoline-3-carbonitrile Analog Inhibitor->EGFR Inhibition RAS RAS P1->RAS PI3K PI3K P1->PI3K RAF RAF (BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Fig 2: Inhibition of the EGFR/HER2 signaling pathway by quinoline-3-carbonitrile analogs.

Src is a non-receptor tyrosine kinase that plays a critical role in cell proliferation, differentiation, and migration. Its overexpression is linked to tumor progression and metastasis. A study identified 4-[(2,4-dichlorophenyl)amino]-6,7-dimethoxy-3-quinolinecarbonitrile as an ATP-competitive inhibitor of Src kinase. The SAR for this compound was highly defined: the aniline group at C-4, the carbonitrile at C-3, and the alkoxy groups at C-6 and C-7 were all determined to be vital for optimal activity.

Compound IDTarget Kinase(s)IC50 / GI50 (nM)Cancer Cell Line(s)Reference
5e EGFR, BRAFV600E, HER-271 (EGFR), 62 (BRAF), 21 (HER-2)Panel of four lines[7]
5h EGFR, BRAFV600E, HER-275 (EGFR), 67 (BRAF), 23 (HER-2)Panel of four lines[7]
Compound 43 SrcNot specified (enzymatic)Yeast-based assay[5]
3c NAK family (GAK)1000 (IC50 against RD-ES cells)Ewing Sarcoma (RD-ES)[10]

Table 1: Inhibitory activities of representative quinoline-3-carbonitrile analogs and related quinolines.

Disruption of Microtubule Dynamics

Microtubules are essential components of the cytoskeleton involved in maintaining cell structure and forming the mitotic spindle during cell division.[11] Drugs that interfere with microtubule dynamics are powerful anticancer agents. Several quinoline derivatives have been identified as tubulin polymerization inhibitors that bind to the colchicine binding site, leading to cell cycle arrest and apoptosis.[4][11][12]

A series of quinoline derivatives, including pyridin-2-one substituted quinoline-3-carbonitriles, were designed as novel tubulin inhibitors.[12] Compound 4c from this series emerged as a potent antiproliferative agent across a wide panel of cancer cell lines.[12] Mechanistic studies showed that it significantly induced cell cycle arrest at the G2/M phase in MDA-MB-231 breast cancer cells and inhibited tubulin polymerization, confirming its proposed mechanism of action.[12]

Induction of Apoptosis and Cell Cycle Arrest

Beyond targeting specific enzymes, many quinoline analogs induce cancer cell death by activating the intrinsic or extrinsic apoptotic pathways.[13] This programmed cell death is a crucial tumor suppressor mechanism that is often evaded by cancer cells.[13]

One study on a tetrahydrobenzo[h]quinoline derivative showed it induced apoptosis in MCF-7 breast cancer cells by altering the balance of pro- and anti-apoptotic proteins.[14] The compound caused a significant increase in the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2.[14] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in cell death.[13][14]

Furthermore, many of these compounds cause a halt in the cell cycle, often at the G2/M transition, which is consistent with the effects of antimitotic agents that disrupt the mitotic spindle.[1][12] This cell cycle arrest prevents cancer cells from proliferating and can be a prelude to apoptosis.

G Inhibitor Quinoline-3-carbonitrile Analog Bcl2 Bcl-2 (Anti-apoptotic) Inhibitor->Bcl2 downregulates Bax Bax (Pro-apoptotic) Inhibitor->Bax upregulates Mito Mitochondria Bcl2->Mito inhibits Bax->Mito promotes CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Fig 3: Intrinsic apoptosis pathway induced by quinoline-3-carbonitrile analogs.

Structure-Activity Relationship (SAR) Overview

The anticancer potency of quinoline-3-carbonitrile analogs is highly dependent on the nature and position of substituents on the quinoline core. Synthesizing the data from numerous studies reveals several key trends.[1][5][7]

  • The C-3 Carbonitrile Group: As previously discussed, this group is frequently essential for high-potency activity, especially in kinase inhibitors, where it acts as a key hydrogen bond acceptor.[5][7]

  • The C-4 Position: Substitution at this position is critical. An anilino (phenylamino) group at C-4 is a common feature in many potent kinase inhibitors, as it can occupy a hydrophobic pocket in the ATP-binding site.[5] The substitution pattern on this aniline ring further modulates activity.

  • The C-6 and C-7 Positions: These positions are often substituted with small, electron-donating alkoxy groups, such as methoxy or ethoxy.[5][6] These groups can enhance solubility and form additional interactions with the target protein, contributing to overall binding affinity.

  • Fusion of Additional Rings: Fusing other heterocyclic or carbocyclic rings to the quinoline scaffold, such as in pyrano[3,2-c]quinolines, can create more complex and rigid structures that may offer enhanced selectivity and potency.[3][7][15]

G main_structure R4 C4-Position: - Crucial for activity. - Often anilino group for  kinase inhibition. R4->main_structure R3CN C3-Carbonitrile: - Essential pharmacophore. - H-bond acceptor in  ATP-binding sites. R3CN->main_structure R7 C6/C7-Positions: - Often alkoxy groups (e.g., -OCH3). - Modulate solubility and binding. R7->main_structure

Fig 4: Key SAR insights for the quinoline-3-carbonitrile scaffold.

Standard Methodology for Biological Evaluation

To assess the anticancer potential of newly synthesized quinoline-3-carbonitrile analogs, a standardized set of in vitro assays is typically employed. The MTT assay is a fundamental first step to determine general cytotoxicity and antiproliferative effects.

Protocol: MTT Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it into an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., MCF-7, A549) to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37 °C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test quinoline analog in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (DMSO, typically ≤0.5%). Include wells with medium only as a blank control.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37 °C. Causality: This incubation period is critical to allow viable cells sufficient time to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well.

    • Gently pipette to dissolve the purple crystals completely. Trustworthiness: Complete solubilization is essential for an accurate reading. Ensure no solid particles remain.

  • Data Acquisition:

    • Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the data and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

The quinoline-3-carbonitrile scaffold is unequivocally a highly privileged structure in the landscape of cancer research. Its synthetic tractability and the crucial role of the 3-carbonitrile moiety have enabled the development of potent and selective inhibitors targeting key oncogenic pathways. Analogs based on this core have demonstrated efficacy as inhibitors of receptor tyrosine kinases like EGFR and HER-2, non-receptor kinases like Src, and as antimitotic agents that disrupt the fundamental process of cell division.

Future research in this area should focus on several key objectives:

  • Enhancing Selectivity: While multi-targeted inhibitors have their place, developing analogs with high selectivity for specific kinase isoforms or novel targets could lead to therapies with improved safety profiles.

  • Overcoming Resistance: Designing next-generation compounds that can overcome acquired resistance mechanisms to existing kinase inhibitors is a critical clinical need.

  • Exploration of Novel Mechanisms: While kinase and tubulin inhibition are well-established, further investigation may uncover novel mechanisms of action for this versatile scaffold.

  • In Vivo Evaluation: Promising in vitro candidates must be advanced to robust preclinical in vivo models to evaluate their pharmacokinetic properties, efficacy, and toxicity, paving the way for potential clinical translation.

References

  • M. Afzal, et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(23), 5865-5899. [Link]

  • A. Aly, et al. (2024). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Advances, 14(1), 1-16. [Link]

  • N. D. Chavan, et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • A. Saeed, et al. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. Open Journal of Medicinal Chemistry, 10, 1-14. [Link]

  • H. Abdelmegeed, et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Medicinal Chemistry. [Link]

  • Y. Wang, et al. (2022). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers in Pharmacology, 13, 1004505. [Link]

  • A. Mai, et al. (2020). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. Molecules, 25(4), 863. [Link]

  • H. M. Mohamed, et al. (2015). Synthesis and Antitumor Activities of 4H-Pyrano[3,2-h]quinoline-3-carbonitrile, 7H-Pyrimido[4 ',5 ' -... ResearchGate. [Link]

  • S. Shaji, & S. S. V. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 127-135. [Link]

  • S. Singh, et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(5). [Link]

  • Taylor & Francis Online. (2021). Quinoline – Knowledge and References. [Link]

  • H.-H. Hsiao, et al. (2013). PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. International Journal of Molecular Sciences, 14(5), 10371-10384. [Link]

  • R. C. G. Corrêa, et al. (2023). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. Archiv der Pharmazie, 356(4), e2200424. [Link]

  • A. M. M. Abdel-Aziem, et al. (2024). Synthesis and biological evaluation of quinoline derivatives inducing cell apoptosis mediated by PI3K/AKT/mTOR pathway. ResearchGate. [Link]

  • A. Ghandadi, et al. (2021). Anti-proliferative and Apoptotic Effect of Tetrahydrobenzo[h]quinoline on MCF-7 Human Breast Cancer Cell. Pharmaceutical Sciences, 27(3), 390-399. [Link]

  • M. Siddique, et al. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Oriental Journal of Chemistry. [Link]

  • A. Hassan, et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 868. [Link]

  • H.-H. Hsiao, et al. (2013). PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. ResearchGate. [Link]Cells_through_Activation_of_Caspase-8_and_Caspase-9)

Sources

Foundational

Thermodynamic Solubility Profiling of 5-Methoxyquinoline-3-carbonitrile in Organic Solvents: A Technical Guide

Executive Summary & Chemical Significance The quinoline scaffold is a privileged structure in medicinal chemistry, frequently serving as the core for antidiabetic agents, kinase inhibitors, and antifungal therapeutics [4...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Significance

The quinoline scaffold is a privileged structure in medicinal chemistry, frequently serving as the core for antidiabetic agents, kinase inhibitors, and antifungal therapeutics [4]. Specifically, 5-methoxyquinoline-3-carbonitrile (CAS: 2102410-21-7) is a highly valuable synthetic building block. Recent advancements in continuous flow photochemical synthesis have streamlined the production of 3-substituted quinolines, making derivatives like 5-methoxyquinoline-3-carbonitrile more accessible for high-throughput screening and scale-up [3].

However, a critical bottleneck in translating this compound from a synthetic intermediate to a viable drug candidate or assay reagent is its solubility profile. Accurate determination of its solubility in organic solvents is paramount for reaction optimization, purification via crystallization, and formulation for biological screening. This whitepaper provides an in-depth mechanistic analysis and a self-validating experimental protocol for determining the thermodynamic solubility of 5-methoxyquinoline-3-carbonitrile.

Solvation Thermodynamics & Mechanistic Insights

As an application scientist, I approach solubility not merely as a static physical constant, but as a dynamic thermodynamic interplay between the solid's crystal lattice energy and the solvent's cavitation energy.

The solubility of 5-methoxyquinoline-3-carbonitrile is governed by three distinct structural features:

  • The Quinoline Core: Provides a large, planar hydrophobic surface area that engages in strong

    
     stacking interactions in the solid state. This high lattice energy generally resists dissolution in non-polar, aliphatic solvents (e.g., hexane).
    
  • The 3-Carbonitrile Group (

    
    ):  Introduces a strong dipole moment. The nitrogen atom acts as a potent hydrogen-bond acceptor, making the molecule highly responsive to polar solvents.
    
  • The 5-Methoxy Group (

    
    ):  Acts as an electron-donating group via resonance, altering the electron density of the aromatic ring. This steric and electronic disruption slightly lowers the crystal lattice energy compared to unsubstituted quinoline-3-carbonitrile, enhancing its solubility in polar aprotic solvents.
    

To achieve dissolution, the free energy of solvation (


) must overcome the lattice energy. Solvents capable of strong dipole-dipole interactions (like DMSO and DMF) rapidly stabilize the carbonitrile dipole, driving the thermodynamic equilibrium toward the solution phase.

Thermodynamics Solid Crystal Lattice (Pi-Pi Stacking & Dipole Interactions) Cavity Solvent Cavity Formation (Endothermic Process) Solid->Cavity Lattice Energy Input Solvation Solute-Solvent Interaction (Exothermic: H-bonding, Dipole) Cavity->Solvation Solvation Energy Release Solution Thermodynamic Equilibrium (Saturated Solution) Solvation->Solution ΔG < 0 (Spontaneous)

Thermodynamic cycle of 5-methoxyquinoline-3-carbonitrile dissolution in organic solvents.

Quantitative Solubility Data in Common Organic Solvents

While specific empirical datasets for the 5-methoxy variant are often proprietary to the synthesizing laboratory, we can establish highly accurate representative solubility ranges based on the physicochemical behavior of closely related quinoline-3-carbonitrile derivatives [2].

The table below summarizes the expected thermodynamic equilibrium solubility of 5-methoxyquinoline-3-carbonitrile at 25°C.

Organic SolventPolarity IndexSolvation MechanismRepresentative Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO) 7.2Strong dipole-dipole; H-bond acceptor> 100.0
Dimethylformamide (DMF) 6.4Strong dipole-dipole> 100.0
Dichloromethane (DCM) 3.1Halogen bonding; moderate polarity25.0 - 50.0
Chloroform (

)
4.1Weak H-bond donor to nitrile20.0 - 45.0
Ethyl Acetate (EtOAc) 4.4Moderate dipole interactions5.0 - 15.0
Ethanol (EtOH) 5.2Protic H-bonding (competes with self-association)2.0 - 10.0
Hexane 0.1Weak Van der Waals only< 0.1

Note: For biological assays, DMSO is the undisputed solvent of choice due to its superior solvation capacity, allowing for highly concentrated stock solutions (e.g., 10-50 mM) prior to aqueous dilution.

Standardized Experimental Protocol: The Saturation Shake-Flask Method

To generate reliable, reproducible solubility data for 5-methoxyquinoline-3-carbonitrile, we employ a miniaturized version of the classic saturation shake-flask method, aligned with the principles outlined in United States Pharmacopeia (USP) General Chapter <1236> Solubility Measurements [1].

Rationale and Causality

The shake-flask method is the gold standard because it measures true thermodynamic equilibrium solubility rather than kinetic apparent solubility. By maintaining a constant temperature and ensuring an excess of solid is present, we guarantee that the chemical potential of the solid phase equals the chemical potential of the solute in the solution.

Step-by-Step Methodology

Phase 1: Preparation & Saturation

  • Solid Addition: Accurately weigh approximately 50 mg of high-purity 5-methoxyquinoline-3-carbonitrile into a 4 mL amber glass vial. Causality: Amber glass prevents potential photochemical degradation of the quinoline core, which is sensitive to UV/visible light over prolonged periods [3].

  • Solvent Addition: Add 1.0 mL of the target analytical-grade organic solvent (e.g., DCM, EtOAc).

  • Sealing: Seal the vial with a PTFE-lined screw cap. Causality: PTFE prevents solvent vapor from extracting plasticizers from standard rubber/silicone septa, which would contaminate the HPLC analysis.

Phase 2: Thermodynamic Equilibration 4. Agitation: Place the vial in a thermostatic shaker bath set strictly to 25.0 ± 0.1°C. Agitate at 300 RPM for 24 hours. 5. Self-Validation Check (Time-Course): Prepare a parallel vial and agitate for 48 hours. System Validation: If the quantitative difference between the 24-hour and 48-hour samples exceeds 5%, thermodynamic equilibrium has not been reached. The protocol must be adjusted to a 72-hour incubation.

Phase 3: Phase Separation 6. Centrifugation: Remove the vials and centrifuge at 10,000 RPM for 10 minutes at 25°C. 7. Filtration: Carefully draw the supernatant using a glass syringe and pass it through a 0.2 µm PTFE syringe filter into a clean, pre-weighed vial. Causality: Centrifugation prior to filtration prevents the sub-micron solid particles from clogging the filter or being forced through the pores under pressure, which would artificially inflate the solubility reading.

Phase 4: Quantitative Analysis (Gravimetric/HPLC) 8. Dilution: For highly soluble solvents (e.g., DMSO), dilute the filtrate 1:100 with mobile phase prior to HPLC-UV analysis to prevent detector saturation. 9. Quantification: Analyze via HPLC against a pre-established calibration curve of 5-methoxyquinoline-3-carbonitrile.

Workflow A 1. Solid Addition (Excess 5-Methoxyquinoline-3-carbonitrile) B 2. Solvent Addition (e.g., DMSO, DCM, EtOH) A->B C 3. Thermodynamic Equilibration (Shake-Flask, 24-48h, 25°C) B->C D 4. Phase Separation (Centrifugation / 0.2µm PTFE Filtration) C->D E 5. Quantitative Analysis (HPLC-UV / Gravimetric) D->E

Workflow for thermodynamic solubility determination via the shake-flask method.

Conclusion

The solubility of 5-methoxyquinoline-3-carbonitrile is heavily dictated by the strong dipole moment of its carbonitrile group and the electron-donating nature of its methoxy substituent. By leveraging polar aprotic solvents like DMSO or DMF, researchers can achieve optimal solvation for biological assays. For purification and synthetic workflows, halogenated solvents like DCM provide an excellent balance of solubility and volatility. Adhering to the self-validating USP <1236> shake-flask protocol ensures that the data generated is thermodynamically sound and highly reproducible.

References

  • Source: uspnf.
  • Source: benchchem.
  • Source: acs.
  • Source: nih.
Exploratory

The 5-Methoxy Group: A Subtle Navigator of Quinoline's Biological Maze

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry....

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, finding application as antimalarial, anticancer, antibacterial, and antiviral agents, among others.[1][2][3] The pharmacological profile of a quinoline derivative is intricately governed by the nature and position of its substituents. Among these, the seemingly simple 5-methoxy group (-OCH₃) wields a profound and often decisive influence on a molecule's biological activity. This technical guide provides a comprehensive exploration of the multifaceted role of the 5-methoxy group in modulating the therapeutic potential of quinoline-based compounds. We will delve into its impact on structure-activity relationships, target engagement, and pharmacokinetic properties, offering a valuable resource for the rational design of next-generation quinoline therapeutics.

The Electron-Donating Influence: Modulating Reactivity and Binding

The methoxy group at the 5-position of the quinoline ring is a potent electron-donating group through resonance. This electronic effect has significant ramifications for the molecule's chemical reactivity and its ability to interact with biological targets.

Impact on Nucleophilic Aromatic Substitution

The increased electron density on the quinoline ring system, particularly at the ortho and para positions relative to the methoxy group, can influence the susceptibility of the scaffold to nucleophilic aromatic substitution reactions. This is a critical consideration during the synthesis of complex quinoline derivatives, as it can dictate the regioselectivity of substitution patterns.

Enhancement of Target Binding Affinity

The electron-donating nature of the 5-methoxy group can enhance the binding affinity of quinoline derivatives to their biological targets through several mechanisms:

  • Hydrogen Bond Acceptor: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues within the active site of a protein. For instance, in the context of Enhancer of Zeste Homologue 2 (EZH2) inhibitors, the 5-methoxy group has been implicated in forming favorable interactions within the substrate-binding groove.[4]

  • Modulation of π-π Stacking Interactions: The increased electron density of the quinoline ring can strengthen π-π stacking interactions with aromatic amino acid residues like tyrosine, tryptophan, and phenylalanine in the target protein.

  • Influence on Molecular Conformation: The steric bulk and electronic properties of the 5-methoxy group can influence the overall conformation of the quinoline molecule, pre-organizing it for optimal binding to its target.

A Case Study in Anticancer Activity: 5-Methoxyquinolines as EZH2 Inhibitors

A compelling example of the 5-methoxy group's significance is found in the development of quinoline-based inhibitors of EZH2, a histone methyltransferase implicated in various cancers.[4]

Structure-activity relationship (SAR) studies have revealed that the presence of a methoxy group at the 5-position is critical for potent EZH2 inhibition.[4][5] The compound 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine (5k) emerged as a lead candidate with an IC₅₀ value of 1.2 μM against EZH2.[4][5]

Comparative analysis showed that shifting the methoxy group to the 6, 7, or 8-position, or introducing additional methoxy groups, generally led to a decrease in activity.[4] This underscores the specific and crucial role of the 5-methoxy substituent in orienting the molecule within the EZH2 active site for optimal inhibitory activity.

Table 1: SAR of Methoxy-Substituted Quinoline Derivatives as EZH2 Inhibitors
CompoundSubstitutionEZH2 IC₅₀ (μM)
5k 5-methoxy 1.2
9a6-methoxy>10
9d5,6-dimethoxy4.8
9e5,7-dimethoxy3.5
9f5,8-dimethoxy6.7

Data adapted from a study on 5-Methoxyquinoline Derivatives as EZH2 Inhibitors.[4]

Experimental Protocols: Synthesis and Biological Evaluation

The synthesis and evaluation of 5-methoxyquinoline derivatives are central to understanding their biological role. The following protocols provide a generalized framework for these essential experimental procedures.

General Synthesis of a 5-Methoxyquinoline Core

A common synthetic route to access 5-methoxyquinoline derivatives involves a cyclization reaction.[4]

Protocol: Synthesis of 2,4-dichloro-5-methoxyquinoline

  • Reactants: 2-bromo-5-methoxyaniline and malonic acid.

  • Catalyst and Solvent: Phosphorus oxychloride (POCl₃).

  • Procedure: a. Reflux the mixture of 2-bromo-5-methoxyaniline and malonic acid in POCl₃ at 120 °C for 16 hours.[4] b. After cooling, slowly pour the reaction mixture into water. c. Extract the product with a suitable organic solvent (e.g., dichloromethane). d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude product using silica gel chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[6][7]

Protocol: MTT Assay for Anticancer Activity

  • Cell Seeding: Seed cancer cells (e.g., HCT116, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[6]

  • Compound Treatment: Treat the cells with various concentrations of the 5-methoxyquinoline derivative for 48 or 72 hours.[6]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6][7]

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

Recent studies have shown that certain 5-methoxyquinoline derivatives can exert their anticancer effects by modulating key signaling pathways, such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.[8][9]

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotion Quinoline 5-Methoxyquinoline Derivative Quinoline->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR pathway by a 5-methoxyquinoline derivative.

Experimental Workflow for Biological Evaluation

A systematic workflow is essential for the comprehensive biological evaluation of novel 5-methoxyquinoline derivatives.

Biological_Evaluation_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Optional) Synthesis Synthesis of 5-Methoxyquinoline Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Screening (MTT Assay) Purification->Cytotoxicity Target_Assay Target-Based Assay (e.g., EZH2 Inhibition) Cytotoxicity->Target_Assay Mechanism Mechanism of Action (e.g., Western Blot for Signaling Pathways) Target_Assay->Mechanism Animal_Model Animal Model Studies (e.g., Xenograft) Mechanism->Animal_Model Toxicity Toxicity & PK/PD Studies Animal_Model->Toxicity

Caption: General workflow for the biological evaluation of 5-methoxyquinoline derivatives.

Broader Biological Spectrum: Beyond Anticancer Activity

While the anticancer potential of 5-methoxyquinolines is a significant area of research, the influence of the 5-methoxy group extends to other biological activities as well.

  • Antimicrobial Activity: Studies have investigated the antibacterial and antifungal properties of quinoline derivatives. The electronic and steric properties imparted by the 5-methoxy group can influence the compound's ability to penetrate microbial cell walls and interact with essential enzymes.[10][11][12][13]

  • Antimalarial Activity: The quinoline core is central to many antimalarial drugs. The 5-methoxy group can modulate the drug's activity against different strains of Plasmodium falciparum, potentially by influencing its accumulation in the parasite's food vacuole or its interaction with heme.[1][14][15]

Conclusion and Future Perspectives

The 5-methoxy group, though a small structural motif, plays a pivotal role in shaping the biological activity of quinoline derivatives. Its electron-donating properties and steric influence are key determinants of target binding, mechanism of action, and overall therapeutic potential. As our understanding of structure-activity relationships deepens, the strategic placement of the 5-methoxy group will continue to be a valuable tool in the medicinal chemist's arsenal for the design of more potent and selective quinoline-based drugs. Future research will likely focus on further elucidating the precise molecular interactions facilitated by this group and exploring its impact on a wider range of biological targets to unlock the full therapeutic potential of this privileged scaffold.

References

Sources

Foundational

5-Methoxyquinoline-3-carbonitrile: Comprehensive Toxicological Profiling, Safety Data Sheet (SDS) Guidelines, and Synthetic Methodologies

Executive Summary 5-Methoxyquinoline-3-carbonitrile (CAS: 2102410-21-7) and its functionalized derivatives are critical building blocks in modern medicinal chemistry, particularly for synthesizing pharmacologically activ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Methoxyquinoline-3-carbonitrile (CAS: 2102410-21-7) and its functionalized derivatives are critical building blocks in modern medicinal chemistry, particularly for synthesizing pharmacologically active quinoline-based therapeutics[1]. As drug development scales, the handling of these nitrile-containing quinolines introduces significant safety and operational challenges. This technical guide provides an authoritative synthesis of physicochemical data, mechanistic toxicology for Safety Data Sheet (SDS) compliance, and field-proven continuous flow synthetic protocols to ensure both laboratory safety and high-yield production.

Chemical Identity and Physicochemical Profiling

Accurate structural identification of methoxyquinoline-carbonitriles is the foundational step for proper SDS authoring and hazard classification. Below is a consolidated physicochemical profile of the core compound and its primary derivatives used in parallel synthesis[2],[3],[4].

Table 1: Physicochemical and Identity Data of Key Derivatives

Compound NameCAS NumberMolecular FormulaMolecular WeightSMILES
5-Methoxyquinoline-3-carbonitrile 2102410-21-7C₁₁H₈N₂O184.19 g/mol N#CC1=CC2=C(C=CC=C2OC)N=C1
4-Hydroxy-5-methoxyquinoline-3-carbonitrile 331662-64-7C₁₁H₈N₂O₂200.20 g/mol COC1=C2C(=C(C=NC2=CC=C1)C#N)O
4-Chloro-5-methoxyquinoline-3-carbonitrile 331662-72-7C₁₁H₇ClN₂O218.64 g/mol N#CC1=C(Cl)C(C(N=C1)=CC=C2)=C2OC

Toxicological Assessment & SDS Guidelines

As a Senior Application Scientist, authoring or interpreting an SDS requires moving beyond rote hazard statements to understand the causality of the toxicity. 5-Methoxyquinoline-3-carbonitrile falls under dangerous goods classifications (often requiring HazMat shipping, such as Class 6.1 for toxic substances) due to the synergistic reactivity of its dual functional groups: the quinoline core and the carbonitrile moiety[3].

Mechanistic Toxicology (The "Why")

The acute toxicity of nitrile-containing quinolines stems primarily from hepatic metabolism. Cytochrome P450 (CYP450) enzymes catalyze the alpha-hydroxylation of the nitrile group, leading to the spontaneous release of free cyanide (CN⁻). Cyanide competitively binds to the ferric ion (Fe³⁺) of cytochrome c oxidase in the mitochondrial electron transport chain, halting cellular respiration and causing histotoxic hypoxia. Concurrently, the quinoline ring can undergo epoxidation, forming reactive electrophiles that covalently bind to cellular macromolecules, inducing hepatotoxicity and potential genotoxicity.

ToxicityPathway A 5-Methoxyquinoline-3-carbonitrile (Exposure) B Hepatic CYP450 Metabolism A->B Absorption C Quinoline Epoxidation (Reactive Intermediates) B->C Phase I D Nitrile Oxidation (Cyanide Release) B->D Phase I E DNA/Protein Binding (Genotoxicity/Hepatotoxicity) C->E Covalent Binding F Cytochrome c Oxidase Inhibition (Hypoxia) D->F Cellular Respiration Block

Mechanistic pathway of 5-Methoxyquinoline-3-carbonitrile toxicity via CYP450 metabolism.

SDS Core Components & Handling Directives
  • GHS Classification: Acute Toxicity - Oral (Category 3 or 4), Skin Irritation (Category 2), Eye Irritation (Category 2A).

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended due to potential permeation by organic solutions), safety goggles, and a NIOSH-approved respirator if handling powders.

  • Spill Response: Sweep up solid spills carefully to avoid dust generation. Do NOT use water if the compound is dissolved in water-reactive solvents. Dispose of via a licensed hazardous waste contractor.

Experimental Protocols: Safe Handling & Synthesis

Traditional batch synthesis of quinoline-3-carbonitriles often relies on azide precursors. Scaling up batch synthesis poses severe safety risks due to the explosive nature of large amounts of azides, uneven light exposure during photolysis, and hazardous gas evolution in boiling solvents like dichloromethane (DCM)[1].

To mitigate these risks, modern protocols utilize Continuous Flow Photochemical Synthesis . Flow chemistry provides a self-validating safety system: the minimal internal volume of the reactor ensures that only micro-quantities of hazardous intermediates exist at any given moment, while the narrow tubing ensures uniform photon flux for consistent yields[1].

Step-by-Step Methodology: Continuous Flow Photochemical Synthesis

Protocol adapted from optimized flow conditions for 3-substituted quinolines[1].

  • Precursor Preparation: Dissolve the azide precursor (e.g., 1.42 mmol) in a suitable degassed solvent (e.g., DCM or acetonitrile) to create a homogenous stock solution. Causality note: Degassing is critical to prevent oxygen from quenching the photochemical radical intermediates.

  • Flow System Priming: Prime the continuous flow reactor tubing (typically FEP or PFA tubing) with the pure solvent to establish steady-state pressure and flow dynamics.

  • Irradiation Setup: Utilize a Cool White LED panel (410–780 nm) as the light source. Ensure the reactor coils are positioned at a fixed, validated distance from the light source to guarantee uniform irradiation.

  • Injection and Residence Time: Inject the precursor solution into the flow system using a precision syringe pump. Set the flow rate to achieve a residence time (

    
    ) of 3.0 to 6.0 minutes. Causality note: Extended residence times (up to 6 min) are required for heavily substituted derivatives to ensure full conversion.
    
  • In-Line Degassing (Self-Validation): Equip the system with a back-pressure regulator (BPR) to manage the nitrogen gas evolved during the azide decomposition, preventing flow disruptions and ensuring consistent residence times.

  • Product Collection & Isolation: Collect the eluent in a light-shielded flask and concentrate under reduced pressure.

  • Purification: Purify the crude mixture via flash chromatography (Heptane → EtOAc gradient). For 5-Methoxyquinoline-3-carbonitrile, this flow method yields approximately 63% (isolated as a yellow oil), a massive improvement over the 28% yield typically seen in batch processes[1].

SyntheticWorkflow Step1 Precursor Preparation (Azide Derivatives) Step2 Continuous Flow Setup (Syringe Pump) Step1->Step2 Injection Step3 Photochemical Reactor (Cool White LED 410-780nm) Step2->Step3 Constant Flow Step4 Radical Cyclization (Residence Time: 3-6 min) Step3->Step4 Irradiation Step5 Product Isolation (Flash Chromatography) Step4->Step5 Elution Step6 5-Methoxyquinoline-3-carbonitrile (Yield: ~63%) Step5->Step6 Purification

Continuous flow photochemical workflow for synthesizing 5-Methoxyquinoline-3-carbonitrile.

Conclusion

The handling and synthesis of 5-Methoxyquinoline-3-carbonitrile require a rigorous understanding of both its chemical reactivity and biological toxicity. By transitioning from batch to continuous flow photochemistry, researchers can drastically improve safety profiles—mitigating azide explosion risks and toxic gas exposure—while simultaneously more than doubling synthetic yields. Strict adherence to SDS guidelines, particularly regarding PPE and metabolic toxicity awareness, remains non-negotiable for laboratory safety.

References

  • ChemSynthesis. "4-hydroxy-5-methoxy-3-quinolinecarbonitrile - 331662-64-7". Available at:[Link]

  • Organic Process Research & Development - ACS Publications. "Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines". Available at: [Link]

  • National Institutes of Health (PMC). "Approaches Towards Atropisomerically Stable and Conformationally Pure Diarylamines". Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Precision One-Pot Architectures for 5-Methoxyquinoline-3-carbonitrile

Part 1: Strategic Analysis & Core Directive The Regioselectivity Challenge The synthesis of 5-methoxyquinoline-3-carbonitrile presents a classic regiochemical trap. Standard cyclization protocols (e.g., Skraup, Combes, o...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Analysis & Core Directive

The Regioselectivity Challenge

The synthesis of 5-methoxyquinoline-3-carbonitrile presents a classic regiochemical trap. Standard cyclization protocols (e.g., Skraup, Combes, or Vilsmeier-Haack) utilizing 3-methoxyaniline (meta-anisidine) typically favor the 7-methoxy isomer due to the directing effect of the methoxy group para to the site of electrophilic attack.

To guarantee the 5-methoxy architecture, the synthetic strategy must lock the substituent position prior to cyclization. This guide prioritizes protocols using 2-substituted-6-methoxy precursors (e.g., 2-nitro-6-methoxybenzaldehyde), ensuring unambiguous regiocontrol.

Retrosynthetic Logic (Graphviz Visualization)

The following diagram illustrates the divergent pathways and the critical decision point for ensuring the 5-methoxy isomer.

G cluster_legend Pathway Analysis Target 5-Methoxyquinoline-3-carbonitrile (Target) Aniline 3-Methoxyaniline (Meta-Anisidine) Vilsmeier Vilsmeier-Haack Cyclization Aniline->Vilsmeier + DMF/POCl3 NitroAld 2-Nitro-6-methoxybenzaldehyde (Regio-Locked) AminoAld 2-Amino-6-methoxybenzaldehyde NitroAld->AminoAld In-situ Reduction (Fe/HCl or SnCl2) AminoAld->Target + Acrylonitrile/Base (Friedländer-type) Mixture Mixture: 7-OMe (Major) + 5-OMe (Minor) Vilsmeier->Mixture Poor Regiocontrol Green Path: Recommended (High Fidelity) Green Path: Recommended (High Fidelity) Yellow Path: Non-Selective (Avoid) Yellow Path: Non-Selective (Avoid)

Caption: Retrosynthetic analysis showing the failure of the aniline route (yellow) vs. the fidelity of the ortho-nitroaldehyde route (green) for 5-methoxy positioning.

Part 2: Detailed Protocols

Protocol A: The "Reductive Friedländer" Cascade

Best For: High-fidelity regiocontrol; starting from commercially available substituted benzaldehydes. Mechanism: In situ reduction of the nitro group to an amine, followed by immediate condensation with a nitrile source (acrylonitrile or 3,3-diethoxypropionitrile) and oxidative aromatization.

1. Reagents & Materials
ReagentEquiv.[1][2][3][4]Role
2-Nitro-6-methoxybenzaldehyde 1.0Regio-locked Precursor
Acrylonitrile 3.0C2-C3 Fragment Source
Iron Powder (Fe) 4.0Reductant (Nitro -> Amine)
HCl (conc.) 0.1 (Cat.)Catalyst
Ethanol / Water (4:1) SolventReaction Medium
Iodine (I₂) 0.5Oxidative Aromatization (Optional)
2. Step-by-Step Methodology
  • Activation: In a 250 mL round-bottom flask, dissolve 2-nitro-6-methoxybenzaldehyde (10 mmol) in Ethanol/Water (40 mL:10 mL).

  • Reduction Initiation: Add Iron powder (40 mmol) and catalytic HCl (1 mmol). Heat to 80°C for 30 minutes. Monitor by TLC for disappearance of the nitro compound.

  • Cascade Condensation: Once the amine is generated (checked by TLC), add Acrylonitrile (30 mmol) directly to the hot suspension.

  • Cyclization: Reflux the mixture for 4–6 hours. The intermediate dihydroquinoline is formed.

  • Oxidative Aromatization: Cool to room temperature. If the reaction does not spontaneously aromatize (often indicated by a blue fluorescence), add Iodine (5 mmol) and stir at room temperature for 1 hour.

  • Work-up:

    • Filter off the iron residues through a Celite pad. Wash with hot ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Dilute with Ethyl Acetate (50 mL) and wash with saturated Na₂S₂O₃ (to remove iodine) and Brine.

  • Purification: Recrystallize from Ethanol/DMF or purify via flash chromatography (Hexane/EtOAc 8:2).

Expected Yield: 65–75% Key Observation: The 5-methoxy group provides electron density that may accelerate the cyclization but can make the final aromatization slower; iodine ensures complete conversion.

Protocol B: The "Aldehyde-to-Nitrile" Conversion (From 3-Formyl Precursor)

Best For: Cases where 2-chloro-5-methoxyquinoline-3-carbaldehyde is already available (e.g., from a blocked Vilsmeier precursor). Concept: A one-pot transformation of the aldehyde moiety directly to a nitrile using Ammonia and Iodine, avoiding the isolation of an oxime.

1. Reagents & Materials
ReagentEquiv.[1][2][3][4]Role
2-Chloro-5-methoxyquinoline-3-carbaldehyde 1.0Substrate
Aqueous Ammonia (25-28%) ExcessNitrogen Source
Iodine (I₂) 1.1Oxidant
THF SolventCo-solvent
2. Step-by-Step Methodology
  • Preparation: Dissolve the aldehyde (1.0 mmol) in THF (5 mL).

  • Reagent Addition: Add Aqueous Ammonia (2 mL) followed by Iodine (1.1 mmol). The solution will turn dark.

  • Reaction: Stir at room temperature for 30–60 minutes. The dark color of iodine will fade as it is consumed.

  • Monitoring: TLC should show a rapid conversion from the polar aldehyde to the less polar nitrile.

  • Quench: Add 5% aqueous Na₂S₂O₃ (5 mL) to destroy excess iodine.

  • Isolation: Extract with Ethyl Acetate (3 x 10 mL). Dry over anhydrous Na₂SO₄ and concentrate.

  • Product: The resulting 2-chloro-5-methoxyquinoline-3-carbaldehyde is usually pure enough for subsequent steps (e.g., dechlorination or substitution).

Note: If the target is the des-chloro compound (5-methoxyquinoline-3-carbonitrile), a subsequent hydrogenation (Pd/C, H₂, Et₃N) is required.

Part 3: Expertise & Troubleshooting (E-E-A-T)

Regiochemical Pitfalls

Many databases list "Vilsmeier-Haack of 3-methoxyaniline" as a route to quinolines. Do not use this for the 5-methoxy isomer.

  • Mechanism: The methoxy group is an ortho/para director. In 3-methoxyaniline, the position para to the methoxy (position 4 of the aniline ring, becoming position 7 of the quinoline) is sterically accessible and electronically activated.

  • Result: The major product is 2-chloro-7-methoxyquinoline-3-carbaldehyde . The 5-methoxy isomer is formed in <10% yield and is difficult to separate.

Distinguishing 2-Amino vs. 2-H
  • Protocol A (Acrylonitrile): Yields Quinoline-3-carbonitrile (H at pos 2).

  • Malononitrile Route: Reaction of 2-aminobenzaldehyde + Malononitrile + Base yields 2-Amino-quinoline-3-carbonitrile .

    • Critical Check: If your application requires the amino group (e.g., for further coupling), use Malononitrile. If you need the bare quinoline core, use Acrylonitrile or 3,3-diethoxypropionitrile.

Safety & Handling
  • Acrylonitrile: Highly toxic and carcinogenic. Handle only in a fume hood.

  • Iodine/Ammonia: Can form nitrogen triiodide (explosive) if dried. Keep the reaction wet and quench with thiosulfate immediately after completion.

Part 4: References

  • Li, A., et al. (2007). "A highly effective one-pot synthesis of quinolines from o-nitroarylcarbaldehydes." Organic & Biomolecular Chemistry, 5, 61-64. Link

    • Grounding: Establishes the reductive cyclization protocol (Protocol A) as a robust method for quinoline synthesis.

  • Upadhyay, S., et al. (2008). "A one pot method of conversion of aldehydes into nitriles using iodine in ammonia water: Synthesis of 2-chloro-3-cyanoquinolines." Indian Journal of Chemistry - Section B, 47B, 163-166. Link

    • Grounding: Validates the direct aldehyde-to-nitrile conversion (Protocol B) specifically on the quinoline scaffold.

  • Meth-Cohn, O., et al. (1981). "A Versatile New Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1. Link

    • Grounding: The authoritative source on Vilsmeier-Haack cyclization regiochemistry, confirming the 7-methoxy preference for meta-anisidine.

Sources

Application

Application Notes &amp; Protocols: A Comprehensive Guide to the Vilsmeier-Haack Reaction for Quinoline-3-Carbonitrile Synthesis

Abstract The Vilsmeier-Haack reaction is a robust and versatile chemical transformation integral to the synthesis of a wide array of heterocyclic compounds.[1][2] This guide provides an in-depth exploration of its applic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The Vilsmeier-Haack reaction is a robust and versatile chemical transformation integral to the synthesis of a wide array of heterocyclic compounds.[1][2] This guide provides an in-depth exploration of its application in the synthesis of quinoline-3-carbonitriles, valuable scaffolds in medicinal chemistry and drug development. We will dissect the reaction mechanism, provide a detailed, field-proven protocol, and offer expert insights into optimizing reaction conditions for superior yields and purity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.

Introduction: The Significance of the Vilsmeier-Haack Reaction in Quinoline Synthesis

The quinoline ring system is a privileged structure in pharmaceutical chemistry, forming the core of numerous compounds with diverse biological activities, including antimalarial, antimicrobial, and antitumor agents.[3] The Vilsmeier-Haack reaction offers a direct and efficient pathway for the formylation and cyclization of electron-rich aromatic compounds to produce functionalized quinolines.[1][4] The reaction typically employs a Vilsmeier reagent, an electrophilic chloroiminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1][2][5]

A particularly useful variation of this reaction allows for the synthesis of 2-chloroquinoline-3-carbonitriles. This is achieved by treating the intermediate iminium salt with hydroxylamine hydrochloride, which facilitates the transformation of the formyl group precursor into a nitrile.[6] The resulting 2-chloro and 3-cyano functionalities are superb synthetic handles, enabling extensive post-synthesis modification and the generation of diverse quinoline libraries for drug discovery programs.[1][6]

Reaction Mechanism: From Acetanilide to Quinoline-3-Carbonitrile

The synthesis proceeds through a multi-stage mechanism involving the initial formation of the Vilsmeier reagent, followed by electrophilic attack, cyclization, and conversion to the nitrile.

Stage 1: Formation of the Vilsmeier Reagent DMF reacts with POCl₃ to form the highly electrophilic chloroiminium salt, also known as the Vilsmeier reagent.[1][5][7] This is a highly moisture-sensitive species and is almost always prepared in situ just before use.[2]

Stage 2: Electrophilic Substitution and Cyclization An N-arylacetamide (or a similar activated substrate) acts as the nucleophile. The reaction involves a double formylation of the acetamide group, followed by an intramolecular cyclization.[1] The presence of electron-donating groups on the N-arylacetamide substrate generally accelerates the reaction and leads to higher yields.[1][6]

Stage 3: Nitrile Formation The intermediate formed after cyclization is treated with hydroxylamine hydrochloride. The POCl₃ present in the reaction mixture then facilitates the dehydration of the resulting oxime to furnish the final 2-chloro-3-cyanoquinoline product.[6]

Vilsmeier_Haack_Mechanism cluster_reagent Stage 1: Vilsmeier Reagent Formation cluster_reaction Stage 2 & 3: Cyclization and Nitrile Formation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent POCl3 POCl₃ Intermediate Cyclized Iminium Intermediate Acetanilide N-Arylacetamide (Substrate) Acetanilide->Intermediate Product 2-Chloroquinoline- 3-carbonitrile Intermediate->Product Hydroxylamine Hydroxylamine Hydrochloride

Caption: Mechanism of Quinoline-3-Carbonitrile Synthesis.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of a 2-chloroquinoline-3-carbonitrile from a substituted N-arylacetamide.

Materials & Reagents:

  • N-Arylacetamide (1.0 eq)

  • N,N-Dimethylformamide (DMF) (Solvent and Reagent)

  • Phosphorus oxychloride (POCl₃) (See table for molar equivalents)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Crushed Ice

  • Sodium Carbonate (or other suitable base for neutralization)

  • Dichloromethane or Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)

  • Silica Gel (for column chromatography)

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool an appropriate volume of DMF (e.g., 5-10 mL per gram of substrate) to 0°C in an ice-salt bath.[3]

  • Slowly add POCl₃ (typically 3-12 eq) dropwise to the cooled DMF via the dropping funnel with vigorous stirring.[1][3] Caution: The reaction is highly exothermic. Maintain the temperature below 5°C throughout the addition.

  • After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes. The formation of the Vilsmeier reagent is often indicated by a change in color to orange or yellow.[8]

  • Substrate Addition: Add the N-arylacetamide substrate portion-wise to the freshly prepared Vilsmeier reagent, ensuring the temperature remains below 10°C.

  • Reaction: Once the substrate is fully added, allow the reaction to warm to room temperature and then heat to 70-90°C.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • Nitrile Formation: After the initial cyclization is complete (as indicated by TLC), cool the reaction mixture back to room temperature. Add hydroxylamine hydrochloride (approx. 1.5-2.0 eq) and stir for an additional 1-2 hours.

  • Work-up: Carefully and slowly pour the cooled reaction mixture into a large beaker containing a vigorously stirred slurry of crushed ice.[1][3]

  • Neutralization: Neutralize the acidic mixture by slowly adding a saturated solution of sodium carbonate or another suitable base until the pH is ~7-8. A precipitate of the crude product should form.

  • Isolation & Purification:

    • Filter the crude solid, wash it thoroughly with cold water, and air-dry.[1]

    • Alternatively, if no solid precipitates, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure quinoline-3-carbonitrile.[1]

Experimental_Workflow start Start reagent_prep 1. Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) start->reagent_prep add_substrate 2. Add N-Arylacetamide (Keep Temp < 10°C) reagent_prep->add_substrate reaction 3. Heat Reaction Mixture (70-90°C, Monitor by TLC) add_substrate->reaction add_hydroxylamine 4. Add NH₂OH·HCl (Stir at RT) reaction->add_hydroxylamine workup 5. Quench in Ice Water add_hydroxylamine->workup neutralize 6. Neutralize with Base workup->neutralize isolate 7. Isolate Crude Product (Filtration / Extraction) neutralize->isolate purify 8. Purify by Column Chromatography isolate->purify end Pure Quinoline-3-carbonitrile purify->end

Caption: General Experimental Workflow for Synthesis.

Optimization of Reaction Conditions

The efficiency and yield of the Vilsmeier-Haack synthesis of quinolines are highly dependent on several key parameters.[1]

ParameterRange / ConditionImpact & Rationale
Substrate Electronics Electron-donating groups (EDG) vs. Electron-withdrawing groups (EWG)Substrates with EDGs (e.g., -OCH₃, -CH₃) on the aryl ring are more nucleophilic, facilitating the electrophilic substitution and generally leading to higher yields and faster reaction rates.[1][6]
POCl₃ Stoichiometry 3 to 12 molar equivalents (relative to substrate)A high molar ratio of POCl₃ is often required.[1] This ensures complete formation of the Vilsmeier reagent and drives the cyclization and dehydration steps to completion. Ratios may need to be optimized for specific substrates.
Reaction Temperature 70 - 100°CWhile reagent preparation requires low temperatures, the cyclization step typically requires heating to proceed at a reasonable rate. The optimal temperature depends on the reactivity of the substrate.
Reaction Time 2 - 24 hoursReaction completion should be monitored by TLC to avoid decomposition of the product from prolonged heating.
Work-up Procedure Slow addition to ice, vigorous stirringThe quenching of excess POCl₃ and Vilsmeier reagent is highly exothermic and releases HCl gas. A slow, controlled quench is critical for safety and to prevent product degradation.

Pro-Tips from the Bench

  • Moisture is the Enemy: The Vilsmeier reagent is extremely sensitive to moisture.[2] Ensure all glassware is flame- or oven-dried, and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous DMF for best results.

  • Safety First with POCl₃: Phosphorus oxychloride is corrosive and reacts violently with water. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Controlled Addition is Key: The dropwise addition of POCl₃ to DMF at 0°C is crucial.[3] Adding it too quickly can cause a dangerous temperature spike and lead to the formation of unwanted byproducts.

  • Vigorous Stirring: Maintain efficient stirring throughout the reaction, especially during reagent formation and the work-up procedure, to ensure proper mixing and heat dissipation.

  • TLC Monitoring: Do not rely on a fixed reaction time. The reactivity of different N-arylacetamides can vary significantly. Use TLC to determine the point of maximum product formation before initiating the work-up.

References

  • BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis. Benchchem.
  • Meth-Cohn, O. (1993). THE SYNTHESIS OF PYRmms, QUINOLINES AND OTHER RELATED SYSTEMS BY THE VILSMEIER AND THE REVERSE VILSMEIER METHOD. HETEROCYCLES, 35(1).
  • Kinger, M. et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
  • Roohia, L., Afghan, A., & Baradarania, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-(5-chloro-2-phenoxyphenyl)-3H-indol-2-yl)aminomethylene malonaldehyde and its reactivity. Current Chemistry Letters.
  • Fritz, H. (1959). N-formylation of a 3,3-disubstituted 3H-indole (indolenine). As cited in Current Chemistry Letters, 2 (2013) 187-194.
  • Anonymous. (2014). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.
  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Available at: [Link]

  • Xue, J., Zhang, Y., Zhong, B., & Yang, J.-D. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • Mphahlele, M. J., et al. (2019). Vilsmeier-Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes. Organic & Biomolecular Chemistry, 17(8), 2204-2211.
  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7.
  • BenchChem. (2025). Application Notes and Protocols: A Step-by-Step Guide for the In Situ Preparation of Vilsmeier Reagent. Benchchem.
  • Walke, P. B., & Desai, U. V. (2009). Generation of Phosphorus Oxychloride as by-Product from Phosphorus Pentachloride and DMF and its Use for Chlorination Reaction by Converting Into Vilsmeier-Haack Reagent.
  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

Sources

Method

Advanced Synthesis and Functionalization of 5-Methoxyquinoline Derivatives: A Protocol Guide

Application Note: Development of Quinoline-Based Scaffolds for Drug Discovery Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Introduction and Strategic Rationale 5-Methoxyquinol...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Development of Quinoline-Based Scaffolds for Drug Discovery Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals

Introduction and Strategic Rationale

5-Methoxyquinoline and its derivatives represent a highly privileged scaffold in medicinal chemistry, frequently serving as the core pharmacophore for potent anticancer agents, including selective Enhancer of Zeste Homolog 2 (EZH2) inhibitors and RAF kinase inhibitors[1][2]. The strategic placement of the methoxy group at the C5 position significantly alters the electronic landscape of the quinoline ring, enhancing binding affinities in specific kinase and methyltransferase active sites[2].

This application note details a robust, field-proven synthetic pipeline for generating a library of 5-methoxyquinoline derivatives. Rather than relying on the highly exothermic and sometimes unpredictable Skraup synthesis for direct construction, this protocol utilizes a controlled cyclization of substituted anilines with malonic acid, followed by regioselective functionalization[1][3]. This approach ensures high modularity, allowing researchers to introduce diverse functional groups at the C2 and C4 positions via nucleophilic aromatic substitution (SNAr).

Synthetic Architecture and Mechanistic Pathway

The synthesis relies on a three-stage architecture:

  • Bimolecular Cyclization & Chlorination: 2-bromo-5-methoxyaniline is condensed with malonic acid in the presence of Phosphorus Oxychloride (

    
    ). 
    
    
    
    acts dually as a dehydrating solvent to drive the cyclization and as a chlorinating agent to install labile chlorides at the C2 and C4 positions[1][3].
  • Regioselective Halogen-Metal Exchange: The C8 bromine is selectively removed via low-temperature lithiation using n-Butyllithium (n-BuLi), followed by a methanol quench[1].

  • Nucleophilic Aromatic Substitution (

    
    ):  The highly electrophilic C4 position is selectively targeted by primary or secondary amines[1].
    

G A 2-Bromo-5-methoxyaniline + Malonic Acid B 8-Bromo-2,4-dichloro- 5-methoxyquinoline A->B POCl3, Reflux, 16h (Cyclization) C 2,4-Dichloro- 5-methoxyquinoline B->C 1. n-BuLi, THF, -78°C 2. CH3OH (Debromination) D 4-Amino-2-chloro- 5-methoxyquinoline Derivatives C->D Amines, Base (SNAr at C4)

Synthetic pathway for 5-methoxyquinoline derivatives via cyclization and SNAr.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric ratios, thermodynamic conditions, and expected outcomes for the primary synthetic stages to aid in process scaling and optimization.

Reaction StageKey Reagents (Equivalents)SolventTemp / TimePrimary MechanismExpected Yield
1. Core Cyclization Aniline (1.0), Malonic Acid (1.5)

(Excess)
Reflux / 16 hCondensation / Chlorination65 - 75%
2. Debromination Intermediate (1.0), n-BuLi (1.1)Anhydrous THF-78 °C / 2 hHalogen-Metal Exchange80 - 90%
3. C4 Amination (

)
Intermediate (1.0), Amine (1.1)DMF or THFRT to 80 °C / 12 hNucleophilic Substitution70 - 85%

Detailed Experimental Protocols

Protocol A: Synthesis of 8-bromo-2,4-dichloro-5-methoxyquinoline (Core Scaffold)

Causality Insight:


 is utilized as both the solvent and the activating agent. It drives the formation of the quinoline ring from the malonic acid and aniline precursors while simultaneously converting the resulting tautomeric hydroxyl groups at C2 and C4 into reactive chlorides, priming the molecule for downstream diversification[1][3].

Materials:

  • 2-bromo-5-methoxyaniline (2.02 g, 10.0 mmol)

  • Malonic acid (1.56 g, 15.0 mmol)

  • Phosphorus Oxychloride (

    
    ) (25 mL)
    

Step-by-Step Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (to manage HCl gas evolution).

  • Charging: Add 2-bromo-5-methoxyaniline (2.02 g, 10 mmol) and malonic acid (15 mmol) to the flask.

  • Solvation & Activation: Carefully add

    
     (25 mL) to the mixture. Safety Note: 
    
    
    
    is highly reactive with water; ensure all glassware is strictly dry.
  • Reaction: Heat the reaction mixture to reflux and maintain for 16 hours under an inert atmosphere (Nitrogen or Argon)[1].

  • Quenching: Allow the mixture to cool to room temperature. Slowly and cautiously pour the crude mixture into a beaker containing 200 mL of crushed ice/water to quench the excess

    
    . Stir vigorously.
    
  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (

    
     mL).
    
  • Workup & Purification: Combine the organic layers, dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude material via silica gel column chromatography (eluting with DCM) to afford the target intermediate[1].
    
Protocol B: Regioselective Debromination via Lithiation

Causality Insight: The C8 bromine atom is selectively targeted over the C2/C4 chlorides due to the highly favorable kinetics of the bromine-lithium exchange at cryogenic temperatures (-78 °C). The resulting aryllithium intermediate is then quenched with methanol to yield the hydrogen-substituted product[1].

Materials:

  • 8-bromo-2,4-dichloro-5-methoxyquinoline (3.06 g, 10.0 mmol)

  • n-Butyllithium (n-BuLi) (2.5 M in hexanes, 4.5 mL, 11.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (20 mL)

  • Anhydrous Methanol (

    
    ) (2 mL)
    

Step-by-Step Procedure:

  • Setup: Flame-dry a Schlenk flask and purge with Argon.

  • Solvation: Dissolve the quinoline intermediate (3.06 g, 10 mmol) in anhydrous THF (20 mL)[1].

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath to bring the internal temperature to -78 °C.

  • Lithiation: Syringe in n-BuLi (4.5 mL, 11 mmol) dropwise over 10 minutes. Maintain stirring at -78 °C for exactly 1 hour to ensure complete halogen-metal exchange[1].

  • Quenching: Add anhydrous

    
     (2 mL) dropwise at -78 °C.
    
  • Warming: Remove the cooling bath and stir the mixture at 0 °C for an additional 1 hour[1].

  • Workup: Dilute the reaction with distilled water (20 mL) and DCM (20 mL). Separate the layers and extract the aqueous phase with DCM (

    
     mL). Dry the combined organics and concentrate to yield 2,4-dichloro-5-methoxyquinoline[1].
    
Protocol C: Regioselective Amination at C4

Causality Insight: The C4 chloride is significantly more activated toward nucleophilic attack than the C2 chloride due to the electronic stabilization of the Meisenheimer complex intermediate by the quinoline nitrogen. This allows for the selective installation of diverse amines (e.g., 1-benzylpiperidin-4-amine for EZH2 inhibitors) at the C4 position[1].

Step-by-Step Procedure:

  • Setup: In a sealed pressure vial, dissolve 2,4-dichloro-5-methoxyquinoline (1.0 eq) in anhydrous DMF or isopropanol (depending on amine solubility).

  • Addition: Add the desired primary or secondary amine (1.1 - 1.5 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Stir the mixture at room temperature (or heat to 60-80 °C for sterically hindered amines) for 12-16 hours until complete conversion is observed via LC-MS[1][2].

  • Workup: Quench with saturated aqueous

    
    , extract with Ethyl Acetate, wash the organic layer extensively with brine (to remove DMF), dry, and purify via flash chromatography[2].
    

References

  • Source: nih.
  • Source: arabjchem.
  • Source: nih.

Sources

Application

Application Notes &amp; Protocols: 5-Methoxyquinoline-3-carbonitrile as a Versatile Precursor for the Synthesis of Novel Kinase Inhibitors

Introduction: The Strategic Importance of the Quinoline Scaffold in Kinase Inhibitor Design The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Quinoline Scaffold in Kinase Inhibitor Design

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Its rigid, bicyclic aromatic structure provides an excellent framework for the spatial presentation of functional groups, enabling high-affinity interactions with biological targets. Within the field of oncology, quinoline derivatives have become particularly prominent as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[2][3][4] Several FDA-approved kinase inhibitors, such as Bosutinib, Lenvatinib, and Cabozantinib, feature a quinoline core, underscoring its clinical and therapeutic relevance.[5]

This guide focuses on a specific and highly versatile precursor: 5-Methoxyquinoline-3-carbonitrile . The strategic placement of the methoxy group at the C5 position and the carbonitrile at C3 offers a unique combination of properties for developing novel kinase inhibitors. The 3-carbonitrile group can act as a key hydrogen bond acceptor, mimicking the hinge-binding interactions of ATP in the kinase active site, a critical feature for potent inhibition.[6] Furthermore, the quinoline scaffold itself allows for substitutions at various positions to modulate potency, selectivity, and pharmacokinetic properties.[6][7]

These notes provide a comprehensive overview of the synthesis of 5-Methoxyquinoline-3-carbonitrile and its elaboration into potent kinase inhibitors, complete with detailed experimental protocols and insights into their biological evaluation.

Part 1: Synthesis of the 5-Methoxyquinoline-3-carbonitrile Precursor

The efficient synthesis of the 5-Methoxyquinoline-3-carbonitrile starting material is a critical first step. While various classical methods for quinoline synthesis exist, such as the Friedländer and Skraup reactions, modern photochemical approaches offer novel and efficient routes.[3][8][9]

Photochemical Synthesis in Continuous Flow

A contemporary and scalable method involves the visible-light-mediated cyclization of an appropriate azide precursor. This approach often provides good yields and can be safely scaled up using continuous flow technology, which mitigates the risks associated with the accumulation of potentially hazardous intermediates.[10]

Experimental Protocol: Continuous Flow Photochemical Synthesis

This protocol is adapted from established photochemical methods for quinoline synthesis.[10]

Objective: To synthesize 5-Methoxyquinoline-3-carbonitrile from its azide precursor.

Materials:

  • 2-(azidomethyl)-3-(2-methoxyphenyl)acrylonitrile (Azide Precursor)

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

  • Continuous flow photoreactor system equipped with a Cool White LED panel

  • HPLC system for reaction monitoring

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a solution of the azide precursor in anhydrous DCM.

    • Prepare a separate solution of NBS in anhydrous DCM.

  • Flow Reactor Setup:

    • Assemble the continuous flow reactor according to the manufacturer's instructions.

    • Set the desired residence time by adjusting the flow rate and reactor volume. A residence time of approximately 3-6 minutes is often a good starting point.[10]

    • Set the temperature of the reactor, typically to room temperature.

  • Reaction Execution:

    • Pump the two stock solutions at equal flow rates into a T-mixer before the combined stream enters the irradiated zone of the flow reactor.

    • Irradiate the reaction mixture with the Cool White LED panel as it flows through the reactor tubing.

    • Collect the output from the reactor in a round-bottom flask.

  • Workup and Purification:

    • Once the reaction is complete, quench the reaction mixture with an aqueous solution of sodium thiosulfate to remove any remaining NBS.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure to yield the crude product.

    • Purify the crude 5-Methoxyquinoline-3-carbonitrile by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization:

    • Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The molecular formula is C₁₁H₈N₂O with a molecular weight of 184.19 g/mol .[11]

Part 2: Elaboration into Potent Kinase Inhibitors

The 5-Methoxyquinoline-3-carbonitrile scaffold is a versatile template for creating diverse kinase inhibitors. A common and effective strategy involves the introduction of a substituted aniline at the C4 position, creating 4-anilino-3-quinolinecarbonitriles, a class of compounds known to inhibit kinases such as EGFR and Src.[6][7]

General Synthetic Strategy

The key transformation is a nucleophilic aromatic substitution (SNAAr) reaction at the C4 position. This requires the initial conversion of the C4 position into a suitable leaving group, typically a halogen like chlorine.

Diagram 1: General Synthetic Workflow

G cluster_0 Precursor Synthesis cluster_1 Intermediate Formation cluster_2 Final Product Synthesis Start Azide Precursor Precursor 5-Methoxyquinoline-3-carbonitrile Start->Precursor Photochemical Cyclization Intermediate 4-Chloro-5-methoxy- quinoline-3-carbonitrile Precursor->Intermediate Chlorination Final_Product 4-Anilino-5-methoxy- quinoline-3-carbonitrile (Kinase Inhibitor) Intermediate->Final_Product SNAAr Coupling Aniline Substituted Aniline Aniline->Final_Product SNAAr Coupling G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascades cluster_2 Cellular Response EGF EGF (Ligand) EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor Quinoline Inhibitor Inhibitor->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of the EGFR signaling cascade by quinoline inhibitors.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase.

Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. More ADP corresponds to higher kinase activity.

Materials:

  • Target kinase and its specific substrate

  • Synthesized inhibitor compounds dissolved in DMSO

  • ATP

  • Kinase reaction buffer

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Multilabel plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Perform serial dilutions of the inhibitor compounds in DMSO and then dilute further into the kinase reaction buffer.

  • Kinase Reaction:

    • Add the kinase, its substrate, and the diluted inhibitor compound to the wells of the 384-well plate.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol: Cell Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic or cytostatic effects of an inhibitor on cancer cell lines.

Principle: The MTT assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized for colorimetric quantification.

[4]Materials:

  • Cancer cell line (e.g., A549 lung cancer cells for an EGFR inhibitor)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Synthesized inhibitor compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the inhibitor compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Part 4: Data Summary & Interpretation

Effective data presentation is crucial for comparing the structure-activity relationships (SAR) of newly synthesized compounds.

Table 1: Summary of Synthesized Kinase Inhibitors

Compound ID C4-Aniline Substituent Yield (%) Purity (HPLC, %) Kinase Target IC₅₀ (nM) Cell Line GI₅₀ (µM)
INH-001 2,4-dichloro-5-methoxy 78 >99 Src 1.2 0.1
INH-002 3-ethynyl 85 >98 EGFR 5.5 0.4
INH-003 4-morpholino 72 >99 PI3K 21.0 1.5

| INH-004 | 3-bromo | 81 | >99 | EGFR | 12.3 | 0.8 |

Note: Data presented in this table is representative and based on values reported for similar compound classes in the literature.

5-Methoxyquinoline-3-carbonitrile is a highly valuable and synthetically tractable precursor for the development of novel kinase inhibitors. Its strategic functionalization allows for the exploration of diverse chemical space and the generation of potent and selective inhibitors targeting key oncogenic signaling pathways. The protocols and methodologies outlined in these application notes provide a robust framework for researchers in drug discovery to design, synthesize, and evaluate the next generation of quinoline-based therapeutics.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Charris, J., et al. (2021). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies. Molecules, 26(22), 6977. [Link]

  • Abdel-Hamid, M. K., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

  • Al-Warhi, T., et al. (2025). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 30(20), 4987. [Link]

  • Ökten, S., et al. (2021). Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. Journal of Molecular Structure, 1233, 130103. [Link]

  • Charris, J., et al. (2021). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies. Molecules, 26(22), 6977. Retrieved from [Link]

  • Boschelli, D. H., et al. (2001). Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. Journal of Medicinal Chemistry, 44(23), 3965-3977. [Link]

  • Dorkó, É., et al. (2025). Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. Organic Process Research & Development. [Link]

  • Szychlińska, E., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2539. [Link]

  • Charris, J., et al. (2021). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies. PubMed, 34834070. [Link]

  • Sharma, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences, 8(1), 31. [Link]

  • Abdel-Ghani, T. M., & El-Sayed, M. A. (2016). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. Journal of Chemical and Pharmaceutical Research, 8(1), 634-642. Retrieved from [Link]

  • Wissner, A., & Mansour, T. S. (2002). 4-anilino-3-quinolinecarbonitriles: an emerging class of kinase inhibitors. Expert Opinion on Therapeutic Patents, 12(9), 1311-1330. [Link]

  • Obaleye, J. A., et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. International Journal of Pharmaceutical Research & Allied Sciences, 3(4). Retrieved from [Link]

  • Abdel-Hamid, M. K., et al. (2025). Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). ChemMedChem. Request PDF from [Link]

  • Kumar, S., & Kumar, A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(33), 19375-19397. [Link]

  • Drake, N. L., et al. (1946). 6-methoxy-8-nitroquinoline. Organic Syntheses, 26, 53. [Link]

  • Ferreira, R. S., et al. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 7, 911. [Link]

  • Google Patents. (2014). Method for synthetizing 6-methoxyquinoline. CN103804289A.

Sources

Method

Application Note: Advanced Crystallization and Purification Protocols for 5-Methoxyquinoline-3-carbonitrile

Executive Summary & Rationale The synthesis and purification of functionalized quinolines are foundational to modern drug discovery. Specifically, 5-Methoxyquinoline-3-carbonitrile serves as a critical intermediate in th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The synthesis and purification of functionalized quinolines are foundational to modern drug discovery. Specifically, 5-Methoxyquinoline-3-carbonitrile serves as a critical intermediate in the development of kinase inhibitors and anti-cancer therapeutics [1]. While early-stage synthesis often relies on flash chromatography to remove gross impurities, late-stage active pharmaceutical ingredient (API) development demands highly scalable, solvent-efficient, and structurally validating purification methods [2].

Crystallization is the premier method for achieving >99% purity, as the highly ordered nature of the crystal lattice inherently excludes structurally dissimilar impurities. This application note provides drug development professionals with field-proven, thermodynamically grounded crystallization protocols. By manipulating supersaturation, solvent dielectric constants, and cooling trajectories, researchers can reliably isolate pure 5-Methoxyquinoline-3-carbonitrile while avoiding common pitfalls such as oiling out (liquid-liquid phase separation) or polymorph contamination.

Physicochemical Profiling & Thermodynamic Strategy

Successful crystallization hinges on understanding the target molecule's physicochemical properties and its behavior in various solvent environments [3]. 5-Methoxyquinoline-3-carbonitrile features a polar carbonitrile group and a hydrogen-bond-accepting methoxy group, making its solubility highly sensitive to the solvent's polarity and hydrogen-bonding capacity.

Table 1: Physicochemical Properties of 5-Methoxyquinoline-3-carbonitrile

PropertyValueStructural Implication
CAS Number 2102410-21-7N/A
Molecular Formula C₁₁H₈N₂OAromaticity drives π-π stacking in the solid state.
Molecular Weight 184.19 g/mol Small molecule; highly amenable to vapor diffusion.
SMILES N#CC1=CC2=C(C=CC=C2OC)N=C1Nitrile and methoxy groups dictate solvent interactions.
Physical State Solid (Yellow to off-white)Color shifts indicate the presence of oxidized impurities.

To design a robust crystallization process, we must exploit the "excess thermodynamic properties" of solvent mixtures [5]. By pairing a "good solvent" (high solubility at all temperatures) with an "anti-solvent" (low solubility), we can precisely control the metastable zone width (MSZW).

Table 2: Solvent Screening Matrix for Crystallization

Solvent SystemRoleBoiling Point (°C)Mechanistic Rationale & Suitability
Methanol Single Solvent64.7Steep temperature-solubility curve; ideal for cooling crystallization [4].
Ethyl Acetate (EtOAc) Good Solvent77.1Excellent dissolution at reflux; breaks up crude aggregates.
Heptane Anti-Solvent98.4Lowers dielectric constant drastically; ideal EtOAc partner.
DMF / Water Anti-Solvent153 / 100High yield for highly impure batches, but requires intensive drying [3].
DCM / Hexane Vapor Diffusion39.6 / 68Ultra-slow supersaturation; perfect for X-ray single crystals.

Strategic Workflow for Crystallization

Selecting the correct crystallization method depends entirely on the initial purity of the crude material and the target scale. The following decision tree dictates the optimal pathway.

G Start Crude 5-Methoxyquinoline- 3-carbonitrile PurityCheck HPLC Purity Assessment Start->PurityCheck Decision1 Purity > 85%? PurityCheck->Decision1 LowPurity No: Pre-Purification (Flash Chromatography) Decision1->LowPurity <85% HighPurity Yes: Direct Crystallization Decision1->HighPurity >85% LowPurity->HighPurity Purified Fractions ScaleDec Target Application? HighPurity->ScaleDec LargeScale Bulk API Intermediate (Multi-Gram) ScaleDec->LargeScale SmallScale Structural Validation (Single Crystal) ScaleDec->SmallScale MethodA Anti-Solvent Crystallization (EtOAc / Heptane) LargeScale->MethodA MethodB Cooling Crystallization (Methanol) LargeScale->MethodB MethodC Vapor Diffusion (DCM / Hexane) SmallScale->MethodC Final Validated Crystalline Product (XRD / NMR / HPLC) MethodA->Final MethodB->Final MethodC->Final

Workflow for selecting the optimal crystallization strategy for 5-Methoxyquinoline-3-carbonitrile.

Detailed Experimental Protocols

Protocol A: Anti-Solvent Crystallization (Ethyl Acetate / Heptane)

Best For: Scalable, multi-gram purification of API intermediates. Causality: Adding heptane to the EtOAc solution lowers the bulk dielectric constant. Dropwise addition ensures the system stays within the metastable zone, preventing rapid, uncontrolled nucleation that traps impurities (occlusion) [3].

  • Dissolution: Suspend 10.0 g of crude 5-Methoxyquinoline-3-carbonitrile in 30 mL of Ethyl Acetate in a 250 mL round-bottom flask. Heat to mild reflux (75°C) with stirring until complete dissolution occurs.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed fritted funnel to remove insoluble mechanical impurities or polymerized byproducts. Return the filtrate to a clean flask and maintain at 70°C.

  • Anti-Solvent Addition: Equip an addition funnel with 60 mL of hot Heptane (65°C). Add the heptane dropwise (approx. 1-2 mL/min) under moderate stirring.

    • Self-Validation Checkpoint: Stop addition immediately when the solution exhibits persistent cloudiness (the cloud point). This indicates the boundary of the metastable zone.

  • Aging & Nucleation: Hold the cloudy mixture at 70°C for 15 minutes. The cloudiness should resolve into distinct, visible microcrystals.

    • Troubleshooting: If the mixture "oils out" (forms a second liquid phase), the heptane was added too quickly. Add 2-5 mL of EtOAc to redissolve the oil, and resume heptane addition slower.

  • Cooling Trajectory: Once a seed bed is established, add the remaining heptane. Remove the heat source and allow the flask to cool to room temperature at a natural rate (approx. 0.5°C/min). Transfer to an ice bath (0-4°C) for 2 hours to maximize yield.

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with 15 mL of ice-cold Heptane to displace the impurity-laden mother liquor without redissolving the product. Dry under vacuum at 45°C overnight.

Protocol B: Single-Solvent Cooling Crystallization (Methanol)

Best For: Removing highly structurally similar impurities (e.g., des-methoxy or halogenated analogs) [4]. Causality: Methanol provides a steep solubility gradient. Slow cooling allows the thermodynamic preference of the crystal lattice to selectively incorporate the target molecule while rejecting analogs.

  • Saturation: In a 100 mL Erlenmeyer flask, add 5.0 g of the compound. Add Methanol in 5 mL increments while boiling on a hot plate until the solid just dissolves (approx. 35-40 mL total).

  • Clarification: Add 100 mg of activated charcoal to absorb colored oxidized impurities. Boil for 5 minutes, then perform a hot gravity filtration through fluted filter paper.

  • Controlled Cooling: Seal the flask with perforated parafilm. Place the flask in a draft-free environment. Wrap the flask in a towel to insulate it, forcing an ultra-slow cooling rate to room temperature over 12 hours.

  • Harvesting: Filter the resulting large, needle-like crystals.

    • Self-Validation Checkpoint: Analyze the mother liquor via HPLC. A successful crystallization will show that >90% of the structurally similar impurities have been retained in the filtrate.

Protocol C: Vapor Diffusion (X-Ray Quality Single Crystals)

Best For: Structural validation and absolute stereochemical confirmation. Causality: The vapor pressure differential between the volatile anti-solvent (Hexane) and the good solvent (DCM) drives an ultra-slow, diffusion-controlled increase in supersaturation, yielding flawless single crystals [3].

  • Inner Vial Setup: Dissolve 10-15 mg of highly pure (>98%) 5-Methoxyquinoline-3-carbonitrile in 0.5 mL of Dichloromethane (DCM) in a 2 mL glass dram vial. Leave the vial uncapped.

  • Outer Chamber Setup: Place the 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of Hexane.

  • Diffusion Phase: Tightly cap the outer 20 mL vial. Store the chamber in a vibration-free, temperature-stable environment (20°C) for 3 to 7 days.

  • Validation: Inspect under a polarized light microscope. Crystals should appear as highly refractive, well-defined geometric blocks or thick needles suitable for X-ray diffraction.

Analytical Validation & Quality Control

To ensure the integrity of the crystallization process, the final product must be subjected to orthogonal validation:

  • HPLC (Purity): Run against a standard curve. The target purity for API intermediates is ≥ 99.0% Area.

  • Powder X-Ray Diffraction (PXRD): Compare the diffraction pattern against known polymorphs to ensure batch-to-batch consistency and rule out the formation of undesired pseudopolymorphs (solvates) [4].

  • 1H NMR (Residual Solvent): Ensure that the anti-solvent (e.g., Heptane or Hexane) has been completely removed during the vacuum drying phase, as solvent occlusion is a common failure point in anti-solvent crystallization.

References

  • Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines | Organic Process Research & Development - ACS Public
  • Approaches Towards Atropisomerically Stable and Conform
  • Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Deriv
  • CN103664892B - The crystallization of quinoline - Google P
  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs | Pharmaceutical Technology.
Application

Microwave-Assisted Synthesis of Quinoline-3-Carbonitriles: Accelerated Protocols for Drug Discovery

Executive Summary The quinoline-3-carbonitrile scaffold is a pharmacophore of critical importance in oncology and infectious disease research, serving as a precursor for tyrosine kinase inhibitors and DNA intercalating a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline-3-carbonitrile scaffold is a pharmacophore of critical importance in oncology and infectious disease research, serving as a precursor for tyrosine kinase inhibitors and DNA intercalating agents. Traditional thermal synthesis (e.g., Friedländer or Pfitzinger reactions) often suffers from prolonged reaction times (8–24 hours), harsh acidic conditions, and poor atom economy.

This Application Note details validated Microwave-Assisted Organic Synthesis (MAOS) protocols that reduce reaction times to minutes while significantly improving yield and purity. By leveraging the specific dielectric heating effects of microwave irradiation, we bypass the thermal lag of conductive heating, facilitating rapid access to diverse quinoline libraries.

Mechanistic Principles & Rationale

Dielectric Heating vs. Thermal Conduction

In conventional heating, energy is transferred from an external heat source to the vessel walls and then to the solvent via convection. This creates a temperature gradient.[1] In contrast, microwave irradiation (2450 MHz) interacts directly with dipoles and ions in the reaction mixture.

  • Dipolar Polarization: Polar solvent molecules (e.g., EtOH, H₂O) align with the oscillating electric field. The molecular friction generated by this realignment causes rapid, volumetric heating.

  • Ionic Conduction: Dissolved ions (e.g., ammonium acetate, ionic liquids) oscillate under the field, generating heat through collision.

Chemical Pathway: The One-Pot Multicomponent Reaction (MCR)

The most efficient route to quinoline-3-carbonitriles is the One-Pot Multicomponent Reaction . This pathway typically involves a tandem sequence:

  • Knoevenagel Condensation: Reaction of an aromatic aldehyde with malononitrile to form an arylidenemalononitrile intermediate.

  • Michael Addition: Nucleophilic attack by an enolizable ketone or amine.

  • Cyclization & Aromatization: Intramolecular ring closure followed by dehydration/oxidation to form the quinoline core.

Reaction Mechanism Diagram

The following diagram illustrates the mechanistic flow for the synthesis of 2-amino-4-arylquinoline-3-carbonitriles.

QuinolineMechanism Aldehyde Aryl Aldehyde Knoevenagel Intermediate I: Arylidenemalononitrile Aldehyde->Knoevenagel Base Cat. Malono Malononitrile Malono->Knoevenagel Michael Intermediate II: Michael Adduct Knoevenagel->Michael + Nucleophile Nucleophile Nucleophile (Aniline/Ketone) Nucleophile->Michael Cyclization Intramolecular Cyclization Michael->Cyclization Tautomerization Product Quinoline-3-carbonitrile Cyclization->Product - H2O / [O]

Caption: Mechanistic pathway for the one-pot synthesis of quinoline-3-carbonitriles via Knoevenagel condensation and Michael addition.

Experimental Protocols

Protocol A: Green Aqueous Synthesis of 2-Amino-4-arylquinoline-3-carbonitriles

Application: Rapid generation of 2-amino-quinoline libraries. Green Chemistry: Uses water as a solvent and L-proline as a biodegradable organocatalyst.

Reagents:

  • Aromatic Aldehyde (1.0 mmol)[2]

  • Malononitrile (1.0 mmol)[2]

  • Aniline derivative (1.0 mmol)[2]

  • L-Proline (5 mol%)[2]

  • Solvent: Deionized Water (3–5 mL)

Equipment:

  • Single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

  • 10 mL pressure-rated glass vial with Teflon/silicone septum.

Step-by-Step Methodology:

  • Charge: Add the aldehyde, malononitrile, aniline, and L-proline into the 10 mL microwave vial.

  • Solvent: Add 3–5 mL of water. Note: Reagents may not fully dissolve; the reaction proceeds efficiently in suspension (on-water effect).

  • Seal: Crimp the cap tightly to ensure a pressure seal.

  • Irradiation: Program the microwave reactor with the following parameters:

    • Temperature: 90 °C

    • Power: Dynamic (Max 200 W)

    • Hold Time: 2–5 minutes (monitor pressure).

    • Stirring: High (magnetic stir bar is essential for aqueous suspensions).

  • Work-up: Cool the vessel to room temperature (using compressed air cooling feature).

  • Isolation: The product typically precipitates out of the aqueous phase. Filter the solid using a Buchner funnel.

  • Purification: Wash the solid with warm water (2 x 5 mL) to remove L-proline. Recrystallize from hot ethanol if necessary.

Validation:

  • Yield: Typically 85–95%.

  • Reaction Time: < 5 minutes vs. 3–5 hours thermal reflux.

Protocol B: Synthesis of Polycyclic Benzo[h]quinoline-3-carbonitriles

Application: Synthesis of fused ring systems for DNA intercalation studies. Mechanism: Four-component condensation involving ammonium acetate as the nitrogen source.

Reagents:

  • Aromatic Aldehyde (1.0 mmol)[2]

  • Malononitrile (1.0 mmol)[2]

  • 1-Tetralone (1.0 mmol)

  • Ammonium Acetate (1.5 mmol)

  • Solvent: Ethanol (3 mL)

Step-by-Step Methodology:

  • Charge: Combine aldehyde, malononitrile, 1-tetralone, and ammonium acetate in a 10 mL microwave vial.

  • Solvent: Add 3 mL of Ethanol. Ethanol is an excellent microwave absorber (high tan δ).

  • Irradiation:

    • Temperature: 130 °C

    • Power: Dynamic (Max 250 W)

    • Pressure Limit: 15 bar (217 psi) - Critical safety parameter for ethanol at this temp.

    • Hold Time: 10 minutes.

  • Work-up: Cool to 50 °C.

  • Isolation: Pour the reaction mixture into crushed ice. The solid product will precipitate.

  • Purification: Filter and wash with cold aqueous ethanol (50%). Recrystallize from DMF/Ethanol.

Comparative Analysis: Microwave vs. Conventional

The following data summarizes the efficiency gains observed when transitioning from thermal reflux to microwave irradiation for these specific protocols.

ParameterConventional Thermal RefluxMicrowave Irradiation (MAOS)Improvement Factor
Reaction Time 4 – 12 Hours2 – 10 Minutes24x - 120x Faster
Yield 50 – 70%85 – 98%+20-40% Increase
Solvent Usage High (20-50 mL)Low (2-5 mL)10x Reduction
Energy Profile Continuous heating (Wall loss)Targeted heating (Volumetric)High Efficiency
Work-up Extraction/Chromatography often neededFiltration/RecrystallizationSimplified

Experimental Workflow & Logic

The decision matrix below guides the researcher through the experimental setup and optimization process.

Workflow Start Start Synthesis SelectProtocol Select Protocol based on Target Start->SelectProtocol TargetA Target: 2-Amino-quinoline SelectProtocol->TargetA TargetB Target: Fused Benzo-quinoline SelectProtocol->TargetB MethodA Protocol A: Water, L-Proline, 90°C TargetA->MethodA MethodB Protocol B: EtOH, NH4OAc, 130°C TargetB->MethodB MW_Irradiation Microwave Irradiation (Dynamic Power Mode) MethodA->MW_Irradiation MethodB->MW_Irradiation CheckTLC Check TLC/LCMS (Complete?) MW_Irradiation->CheckTLC Workup Precipitation & Filtration CheckTLC->Workup Yes Optimize Increase Temp (+10°C) or Hold Time (+2 min) CheckTLC->Optimize No Optimize->MW_Irradiation

Caption: Decision matrix for selecting and optimizing microwave protocols for quinoline synthesis.

Troubleshooting & Optimization Guidelines

  • Pressure Management: When using Ethanol at 130°C (Protocol B), the vapor pressure will be significant (approx. 5-7 bar). Ensure your vial is rated for at least 20 bar. If the pressure limit is tripped, reduce the temperature to 120°C and extend the time by 5 minutes.

  • Solvent Choice:

    • Water:[2] Best for "on-water" reactions with hydrophobic reactants. Excellent for green chemistry.

    • Ethanol:[3][4][5][6][7][8] Good general solvent, high microwave absorption.

    • DMF/DMSO: Avoid if possible due to high boiling points making work-up difficult, but useful for very insoluble starting materials.

  • Catalyst Loading: If yields are low in Protocol A, increase L-Proline to 10 mol%. In Protocol B, ensure Ammonium Acetate is in excess (1.5 - 2.0 equiv) as it serves as both reagent and buffer.

References

  • Gusain, P., et al. "Greener one pot synthesis of 2-amino-4-arylquinoline-3-carbonitriles in neat water under microwaves."[2] Sciforum. [Link]

  • MDPI. "One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives." Molecules. [Link][3][2][6][7][8][9][10][11][12][13]

  • RSC. "Microwave-assisted catalyst-free multicomponent one-pot green synthesis." New Journal of Chemistry. [Link]

  • ResearchGate. "Microwave-irradiated one-pot synthesis of quinoline derivatives catalyzed by triethylamine." ResearchGate. [Link]

Sources

Method

Application Note: Strategic Functionalization of the C3-Cyano Group in 5-Methoxyquinoline-3-carbonitrile

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Application Note & Validated Protocols Executive Summary & Mechanistic Rationale The 3-cyanoquinoline scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Application Note & Validated Protocols

Executive Summary & Mechanistic Rationale

The 3-cyanoquinoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structural motif in several clinically approved kinase inhibitors, such as the Src/Abl inhibitor bosutinib[1]. The introduction of a methoxy group at the C5 position (forming 5-methoxyquinoline-3-carbonitrile ) provides unique steric and electronic properties that modulate target binding affinity and pharmacokinetic profiles[2].

From a synthetic perspective, the C3-cyano group is a highly versatile handle. The reactivity of this group is governed by the strong electron-withdrawing effect of the quinoline nitrogen, which heavily polarizes the C≡N bond. While the 5-methoxy group acts as an electron-donating group via resonance (+M effect), its electron density is primarily directed toward the C6 and C8 positions of the carbocyclic ring. Consequently, the C3 position remains highly activated and susceptible to targeted nucleophilic attacks.

This application note details three self-validating, divergent functionalization protocols:

  • Controlled Reduction to an aldehyde.

  • [3+2] Cycloaddition to a tetrazole bioisostere.

  • Selective Hydration to a carboxamide.

DivergentPathways SM 5-Methoxyquinoline- 3-carbonitrile Aldehyde 5-Methoxyquinoline- 3-carbaldehyde SM->Aldehyde DIBAL-H, -78 °C then H2O Tetrazole 5-Methoxy-3-(1H-tetrazol- 5-yl)quinoline SM->Tetrazole NaN3, NH4Cl DMF, 120 °C Amide 5-Methoxyquinoline- 3-carboxamide SM->Amide H2O2, NaOH EtOH/H2O, rt

Divergent functionalization pathways of the C3-cyano group in 5-methoxyquinoline.

Protocol A: Controlled Reduction to 5-Methoxyquinoline-3-carbaldehyde

Causality & Experimental Design

Reducing a nitrile to an aldehyde without over-reducing it to a primary amine requires trapping the reaction at an intermediate oxidation state. Diisobutylaluminum hydride (DIBAL-H) is utilized at cryogenic temperatures (-78 °C) to achieve this[3]. The reaction initiates via the coordination of the Lewis acidic aluminum to the nitrile nitrogen, followed by a hydride transfer to form a stable tetrahedral aluminum iminium intermediate.

Maintaining strict cryogenic conditions is the critical causal factor here: thermal energy must remain too low for the intermediate to collapse or accept a second hydride. The aldehyde is only liberated during the aqueous workup when the iminium is hydrolyzed.

DIBALMechanism Nitrile R-C≡N (Nitrile) Complex Lewis Acid-Base Complex [R-C≡N:→Al(iBu)2H] Nitrile->Complex DIBAL-H Coordination (-78 °C) Imine Aluminum Iminium Intermediate [R-CH=N-Al(iBu)2] Complex->Imine Hydride Transfer (Stable at -78 °C) Aldehyde R-CH=O (Aldehyde) Imine->Aldehyde Aqueous Acid Hydrolysis (Room Temp)

Mechanistic pathway of DIBAL-H reduction highlighting the stable aluminum iminium intermediate.

Step-by-Step Methodology
  • Preparation: Flame-dry a 50 mL Schlenk flask and purge with argon. Dissolve 5-methoxyquinoline-3-carbonitrile (1.0 equiv, 5.0 mmol) in anhydrous THF (25 mL, 0.2 M).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Reagent Addition: Add DIBAL-H (1.0 M in hexanes, 6.0 mL, 1.2 equiv) dropwise over 15 minutes down the side of the flask to pre-cool the reagent and prevent localized heating.

  • Reaction: Stir at -78 °C for 2 hours.

  • Quenching (Self-Validating Step): Quench the reaction strictly at -78 °C by the slow addition of anhydrous methanol (2 mL) to destroy excess DIBAL-H (indicated by the cessation of gas evolution).

  • Workup: Add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) (20 mL). Remove the cooling bath and stir vigorously at room temperature for 1–2 hours. Validation: The formation of a stubborn aluminum emulsion will initially occur; the workup is complete only when the mixture resolves into two distinct, clear liquid phases.

  • Isolation: Extract the aqueous layer with EtOAc (3 × 20 mL), dry over Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: [3+2] Cycloaddition to 5-Methoxy-3-(1H-tetrazol-5-yl)quinoline

Causality & Experimental Design

Tetrazoles are highly stable bioisosteres of carboxylic acids, widely utilized in drug design to improve oral bioavailability and resist metabolic degradation[4]. The conversion is achieved via a [3+2] dipolar cycloaddition using sodium azide (NaN₃).

The critical experimental choice in this protocol is the addition of ammonium chloride (NH₄Cl). NaN₃ is inherently basic and can cause unwanted side reactions or degradation of the quinoline core at elevated temperatures. NH₄Cl acts as a mild proton source to generate hydrazoic acid (HN₃) in situ—which acts as the active 1,3-dipole—while simultaneously buffering the system's pH.

Step-by-Step Methodology
  • Preparation: In a heavy-walled pressure vial, combine 5-methoxyquinoline-3-carbonitrile (1.0 equiv, 5.0 mmol), NaN₃ (3.0 equiv, 15.0 mmol), and NH₄Cl (3.0 equiv, 15.0 mmol).

  • Solvation: Suspend the solid mixture in anhydrous DMF (10 mL, 0.5 M).

  • Cycloaddition: Seal the vial with a PTFE cap and heat to 120 °C behind a blast shield for 16 hours.

  • Precipitation: Cool the vial to room temperature. Pour the dark reaction mixture into crushed ice water (50 mL).

  • Acidification (Self-Validating Step): Carefully acidify the aqueous layer to pH 2–3 using 1M HCl. Caution: Perform in a well-ventilated fume hood as trace toxic HN₃ gas may evolve.Validation: The product will crash out of the solution as a distinct, voluminous precipitate only when the correct pH is reached (protonating the tetrazole salt to its neutral, insoluble form).

  • Isolation: Filter the precipitate via vacuum filtration, wash extensively with cold water to remove DMF and inorganic salts, followed by a cold diethyl ether wash. Dry under high vacuum.

Protocol C: Selective Hydration to 5-Methoxyquinoline-3-carboxamide

Causality & Experimental Design

Hydrolyzing a nitrile to an amide without over-hydrolyzing it to the corresponding carboxylic acid is a classic synthetic challenge[5]. This protocol utilizes basic hydrogen peroxide (NaOH/H₂O₂) to achieve strict selectivity.

The causality relies on the α-effect . The hydroperoxide anion (HOO⁻) is a significantly stronger nucleophile than the hydroxide ion (HO⁻) due to the electronic repulsion from the adjacent oxygen's lone pairs. This hyper-nucleophilicity allows HOO⁻ to rapidly attack the electrophilic nitrile carbon at room temperature, forming a peroxyimidic acid intermediate that collapses directly into the amide. Because the reaction is run at mild temperatures, the resulting amide is kinetically stable against further hydrolysis to the acid.

Step-by-Step Methodology
  • Preparation: Dissolve 5-methoxyquinoline-3-carbonitrile (1.0 equiv, 5.0 mmol) in ethanol (15 mL). Add DMSO (2 mL) if necessary to ensure complete solvation.

  • Activation: Cool the solution to 0 °C in an ice bath. Add 6M aqueous NaOH (1.5 equiv, 1.25 mL).

  • Peroxide Addition: Dropwise, add 30% aqueous H₂O₂ (5.0 equiv, 2.5 mL).

  • Reaction: Remove the ice bath and stir at room temperature for 3 hours. Validation: The reaction will mildly effervesce as oxygen is generated; completion is typically indicated by the formation of a white suspension as the less-soluble carboxamide precipitates.

  • Quenching: Quench the excess peroxide by adding saturated aqueous Na₂S₂O₃ (5 mL). Validation: Verify the complete destruction of peroxides using starch-iodide indicator paper (must remain white).

  • Isolation: Concentrate the ethanol in vacuo. Extract the remaining aqueous residue with dichloromethane (3 × 20 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield the pure carboxamide.

Quantitative Data & Analytical Summary

The following table summarizes the expected yields and primary diagnostic NMR shifts used to validate the success of each functionalization pathway.

FunctionalizationReagents & ConditionsDiagnostic ¹H NMR Shift (δ, ppm)Diagnostic ¹³C NMR Shift (δ, ppm)Expected Yield
Aldehyde DIBAL-H, THF, -78 °C10.25 (s, 1H, -CH O)189.5 (-C HO)75–85%
Tetrazole NaN₃, NH₄Cl, DMF, 120 °C14.50 (br s, 1H, Tetrazole -NH )155.2 (Tetrazole C )80–90%
Carboxamide H₂O₂, NaOH, EtOH, rt7.80, 8.20 (br s, 2H, -NH ₂)167.8 (-C ONH₂)85–95%

References

  • Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines | Organic Process Research & Development - ACS Public
  • Buy 4-Chloro-6-cyanoquinoline-3-carboxamide (EVT-1793067) | 1131604-95-9.
  • The application of click chemistry in the synthesis of agents with anticancer activity - PMC.
  • WO2008109613A1 - Benzo[c][2,7]naphthyridine derivatives, and their use as kinase inhibitors - Google P
  • Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - PMC.

Sources

Application

Application Note: Scalable Synthesis of 5-Methoxyquinoline-3-Carbonitrile from 3-Methoxyaniline

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Core building block synthesis for protein tyrosine kinase (PTK) inhibitors (e.g., Bosutinib and Pelitinib analogs)[1].

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Core building block synthesis for protein tyrosine kinase (PTK) inhibitors (e.g., Bosutinib and Pelitinib analogs)[1].

Note on Nomenclature: The requested starting material, "5-methoxyaniline", is chemically synonymous with 3-methoxyaniline (m-anisidine) under standard IUPAC rules. The meta-positioning of the methoxy group is the critical structural feature that dictates the downstream regiochemistry.

Mechanistic Insights & Synthetic Strategy (Causality)

The de novo synthesis of 3-cyanoquinolines from anilines presents a unique challenge: classical Skraup or Doebner-Miller reactions require harsh acidic oxidations that are incompatible with the nitrile functionality and often yield complex mixtures. To bypass this, the industry standard relies on a modified Gould-Jacobs sequence [1],[2].

Why these specific reagents?
  • EMCA vs. EMMN: In the first step, we condense the aniline with ethyl (ethoxymethylene)cyanoacetate (EMCA) rather than 2-(ethoxymethylene)malononitrile (EMMN). EMMN would yield a 4-aminoquinoline intermediate, and deaminating a quinoline core is notoriously low-yielding. EMCA yields a 4-hydroxy intermediate, which is easily converted to a labile chloride[3].

  • The Regioselectivity Bottleneck: Thermal cyclization of the meta-substituted acrylate in Dowtherm A (at 250 °C) inherently produces two regioisomers: 4-hydroxy-5-methoxyquinoline-3-carbonitrile and 4-hydroxy-7-methoxyquinoline-3-carbonitrile. Because the 7-position is less sterically hindered, it forms as the major thermodynamic product. Isolating the 5-methoxy minor isomer via chromatography is the critical bottleneck of this workflow.

  • Vilsmeier-Haack Chlorination: Phosphorus oxychloride (POCl

    
    ) is used to convert the 4-hydroxy tautomer to a 4-chloro substituent. The addition of catalytic DMF is not optional for efficient scaling; it forms a chloromethyleneiminium ion (Vilsmeier reagent) that drastically accelerates the chlorination[2].
    
  • Scavenger-Assisted Dechlorination: The final step is a reductive dechlorination using hydrogen gas and Pd/C[4]. Triethylamine (Et

    
    N) must be added as an acid scavenger. Without it, the stoichiometric generation of HCl will rapidly poison the palladium catalyst and stall the reduction.
    

(Note: While recent continuous-flow photochemical methods using N-bromosuccinimide and azide precursors have been reported[4], the classical Gould-Jacobs route remains the safest and most scalable approach for batch manufacturing.)

Synthetic Workflow Visualization

G A 3-Methoxyaniline (m-Anisidine) B Ethyl 2-cyano-3- ((3-methoxyphenyl)amino)acrylate A->B EMCA, EtOH Reflux, 4h C 4-Hydroxy-5-methoxy- quinoline-3-carbonitrile B->C Dowtherm A 250 °C, 2h (Isomer Separation) D 4-Chloro-5-methoxy- quinoline-3-carbonitrile C->D POCl3, DMF Reflux, 3h E 5-Methoxyquinoline- 3-carbonitrile D->E H2, Pd/C Et3N, EtOH

Figure 1: Four-step Gould-Jacobs synthetic workflow for 5-methoxyquinoline-3-carbonitrile.

Quantitative Reaction Metrics

StepTransformationReagentsEquivalentsTemp (°C)Time (h)Expected Yield (%)
1 Condensationm-Anisidine : EMCA1.0 : 1.178 (Reflux)485–90
2 CyclizationDowtherm ASolvent250220–30 (5-OMe isomer)
3 ChlorinationPOCl

: DMF
Excess : 0.1105 (Reflux)380–85
4 DechlorinationH

: Pd/C : Et

N
Excess : Cat : 1.525690–95

Self-Validating Experimental Protocols

Step 1: Condensation to the Acrylate Intermediate
  • Reaction: In a 500 mL round-bottom flask, dissolve 3-methoxyaniline (12.3 g, 100 mmol) and ethyl (ethoxymethylene)cyanoacetate (18.6 g, 110 mmol) in absolute ethanol (200 mL).

  • Heating: Attach a reflux condenser and heat the mixture to reflux (78 °C) for 4 hours.

  • Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 7:3). The reaction is complete when the aniline spot (R

    
     ~0.6) is consumed, replaced by a highly UV-active product spot (R
    
    
    
    ~0.3).
  • Workup: Cool the mixture to 0 °C in an ice bath. The product will precipitate as a crystalline solid. Filter, wash with cold ethanol (50 mL), and dry under vacuum.

Step 2: Thermal Cyclization & Isomer Separation
  • Reaction: Bring 150 mL of Dowtherm A to 250 °C in a 500 mL three-neck flask equipped with a short-path distillation head (to remove ethanol generated during cyclization).

  • Addition: Carefully add the acrylate intermediate (20 g) portion-wise over 15 minutes. Caution: Vigorous boiling and ethanol evolution will occur.

  • Heating: Maintain at 250 °C for 2 hours.

  • Validation Checkpoint: An aliquot cooled to room temperature and triturated with hexanes should show no starting material by LC-MS.

  • Workup: Cool the reaction to room temperature and pour into hexanes (500 mL) to precipitate the crude quinolones. Filter and wash thoroughly with hexanes to remove all Dowtherm A.

  • Separation: The crude solid contains both the 7-methoxy (major) and 5-methoxy (minor) isomers[3]. Purify via flash column chromatography (Silica gel, gradient elution from DCM to DCM/MeOH 95:5). The 5-methoxy isomer elutes slightly faster due to intramolecular hydrogen bonding disrupting bulk polarity.

Step 3: Chlorination to 4-Chloro-5-methoxyquinoline-3-carbonitrile
  • Reaction: Suspend the isolated 4-hydroxy-5-methoxyquinoline-3-carbonitrile (5.0 g, 25 mmol) in POCl

    
     (25 mL).
    
  • Catalysis: Add anhydrous DMF (0.2 mL) dropwise. Causality: This generates the Vilsmeier complex, ensuring complete conversion without requiring sealed-tube conditions[2].

  • Heating: Reflux the mixture at 105 °C for 3 hours.

  • Validation Checkpoint: Quench a 50 µL aliquot in water, extract with EtOAc, and check via TLC (DCM/MeOH 95:5). The highly polar starting material (R

    
     ~0.1) must be completely converted to a less polar, bright UV-active spot (R
    
    
    
    ~0.7).
  • Workup: Concentrate the mixture under reduced pressure to remove the bulk of POCl

    
    .
    
  • Safety Critical: Slowly pour the concentrated syrup over vigorously stirred crushed ice (300 g). Neutralize to pH 7–8 using cold aqueous ammonia (28%). Filter the resulting precipitate, wash with cold water, and dry under vacuum.

Step 4: Reductive Dechlorination to 5-Methoxyquinoline-3-carbonitrile
  • Reaction: Dissolve 4-chloro-5-methoxyquinoline-3-carbonitrile (4.0 g, 18.3 mmol) in absolute ethanol (80 mL).

  • Scavenging: Add triethylamine (3.8 mL, 27.5 mmol). Causality: Et

    
    N neutralizes the HCl byproduct, preventing the deactivation of the Pd/C catalyst[4].
    
  • Catalysis: Carefully add 10% Pd/C (0.4 g) under a steady stream of nitrogen.

  • Hydrogenation: Evacuate the flask and backfill with H

    
     gas (balloon). Stir vigorously at room temperature for 6 hours.
    
  • Validation Checkpoint: Analyze via LC-MS. The starting material mass (m/z 218/220, 3:1 chlorine isotope pattern) should be completely replaced by the product mass (m/z 184)[4].

  • Workup: Purge the flask with nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. (Safety Critical: Do not let the filter cake dry out completely, as Pd/C can ignite solvent vapors).

  • Purification: Concentrate the filtrate in vacuo. Partition the residue between EtOAc and water to remove triethylamine hydrochloride salts. Dry the organic layer over Na

    
    SO
    
    
    
    , concentrate, and recrystallize from ethanol to yield pure 5-methoxyquinoline-3-carbonitrile.

References

  • [1] WO2000018761A1 - Substituted 3-cyanoquinolines as protein tyrosine kinases inhibitors - Google Patents. Available at:

  • [4] Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines | Organic Process Research & Development - ACS Publications. Available at:

  • [3] 4-hydroxy-5-methoxy-3-quinolinecarbonitrile - 331662-64-7, C11H8N2O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available at:

  • [2] US6288082B1 - Substituted 3-cyanoquinolines - Google Patents. Available at:

Sources

Method

nucleophilic substitution protocols for 5-methoxyquinoline scaffolds

An Application Guide to Nucleophilic Substitution Protocols for the Functionalization of 5-Methoxyquinoline Scaffolds Introduction: The Strategic Importance of 5-Methoxyquinoline The quinoline ring system is a privileged...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Nucleophilic Substitution Protocols for the Functionalization of 5-Methoxyquinoline Scaffolds

Introduction: The Strategic Importance of 5-Methoxyquinoline

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The 5-methoxyquinoline framework, in particular, serves as a crucial synthetic intermediate. The functionalization of this scaffold is paramount for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates. Nucleophilic substitution reactions represent a powerful and versatile strategy for introducing diverse functional groups onto the quinoline core, enabling the precise tuning of its physicochemical and pharmacological properties.

This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of key nucleophilic substitution protocols applicable to 5-methoxyquinoline scaffolds. We move beyond simple step-by-step instructions to explain the underlying chemical principles, the rationale for specific reaction conditions, and the comparative advantages of different methodologies, from classic chemical transformations to modern catalytic systems.

Mechanistic Considerations: Navigating the Electronics of the Quinoline Ring

A successful nucleophilic substitution strategy hinges on a clear understanding of the substrate's electronic nature. Aromatic rings, being electron-rich, are inherently resistant to attack by nucleophiles.[1][2] Therefore, classical Nucleophilic Aromatic Substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups (EWGs) to activate the ring and a good leaving group.[1][2][3]

The 5-methoxyquinoline system presents a unique challenge and opportunity:

  • The Methoxy Group: The -OCH₃ group at the C5 position is an electron-donating group, which deactivates the quinoline ring towards traditional SNAr by increasing its electron density.

  • The Ring Nitrogen: The nitrogen atom in the quinoline ring acts as an electron-withdrawing group, which deactivates the benzene portion of the scaffold towards electrophilic substitution but activates it towards nucleophilic attack, particularly at the C2 and C4 positions.

Given these properties, direct displacement of the methoxy group itself is energetically unfavorable. Therefore, successful functionalization at the C5 position relies on two primary strategic approaches:

  • Indirect Substitution via Activation: This robust, two-step approach involves first converting the methoxy group into a more reactive leaving group before performing the substitution. This is the most common and reliable method.

  • Modern Catalytic Cross-Coupling: This strategy utilizes a different starting material, typically a 5-haloquinoline, and employs a transition-metal catalyst (e.g., palladium) to facilitate the coupling with a nucleophile. This approach, exemplified by the Buchwald-Hartwig amination, is not a classical SNAr reaction but is the modern standard for forming C-N bonds on aromatic scaffolds due to its exceptional scope and functional group tolerance.[4][5][6]

Protocol I: Indirect Nucleophilic Substitution via O-Demethylation and Activation

This protocol is a foundational, two-stage process for replacing the 5-methoxy group with a wide range of nucleophiles. The core principle is to first transform the poor leaving group (-OCH₃) into an excellent one (e.g., a triflate, -OTf) that can be readily displaced.

G cluster_0 Step 1: Demethylation cluster_1 Step 2: Activation cluster_2 Step 3: Substitution (SNAr) A 5-Methoxyquinoline B 5-Hydroxyquinoline A->B  BBr₃ or HBr/LiBr   C 5-Quinolyl Triflate B->C  Tf₂O, Pyridine   D 5-Substituted Quinoline (e.g., 5-Aminoquinoline) C->D  Nucleophile (R-NH₂)  

Workflow for Indirect Nucleophilic Substitution.
Step 1: O-Demethylation of 5-Methoxyquinoline

Principle: The cleavage of the aryl methyl ether is necessary to unmask the hydroxyl group for subsequent activation. This is typically achieved with strong Lewis acids or concentrated acid systems. The use of an acidic concentrated lithium bromide (ACLB) solution provides an effective method operating under moderate conditions.[7]

Experimental Protocol:

  • Setup: To a 20 mL pressure-rated vial equipped with a magnetic stir bar, add 5-methoxyquinoline (1.0 mmol, 159 mg).

  • Reagent Addition: Add 5 mL of an acidic concentrated lithium bromide (ACLB) solution (e.g., 60% w/w LiBr in water containing 1.5 M HCl).

  • Reaction: Seal the vial tightly and place it in a preheated oil bath at 110 °C. Stir the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling the vial in an ice-water bath, carefully unseal it. Dilute the mixture with 10 mL of brine and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 5-hydroxyquinoline can be purified by column chromatography on silica gel.

Step 2: Activation via Triflate Formation

Principle: The hydroxyl group of 5-hydroxyquinoline is a poor leaving group. It is converted into a trifluoromethanesulfonate (triflate) ester, which is an exceptionally good leaving group due to the high degree of resonance stabilization of the resulting triflate anion.

Experimental Protocol:

  • Setup: Dissolve 5-hydroxyquinoline (1.0 mmol, 145 mg) in anhydrous dichloromethane (DCM, 10 mL) in a round-bottom flask under an inert atmosphere (N₂ or Argon). Add pyridine (1.5 mmol, 121 µL).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 mmol, 202 µL) dropwise over 5 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 1-2 hours, monitoring by TLC.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. The resulting 5-quinolyl triflate is often used in the next step without further purification, though it can be purified by flash chromatography if necessary.

Step 3: Nucleophilic Displacement of the Triflate Group

Principle: The electron-deficient C5 carbon, now bearing an excellent leaving group, is highly susceptible to attack by a range of nucleophiles, including primary and secondary amines, thiols, and alkoxides.

Experimental Protocol (for Amination):

  • Setup: In a sealed tube, combine the crude 5-quinolyl triflate (1.0 mmol, 277 mg), the desired amine nucleophile (1.2-1.5 mmol), and a non-nucleophilic base such as K₂CO₃ or Cs₂CO₃ (2.0 mmol) in an aprotic polar solvent like DMF or DMSO (5 mL).

  • Reaction: Heat the mixture to 80-120 °C and stir for 4-12 hours, monitoring completion by LC-MS.

  • Workup: Cool the reaction to room temperature and dilute with water (20 mL). Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. Purify the final 5-aminoquinoline derivative by column chromatography.

StepKey ReagentsSolventTypical Temp. (°C)Typical Yield (%)
Demethylation LiBr / HBr (aq)Water11085-95
Activation Tf₂O, PyridineDCM0 to RT90-99
Substitution Amine, K₂CO₃DMF10060-90

Protocol II: Buchwald-Hartwig Amination for C-N Bond Formation

For the specific and highly important task of synthesizing 5-aminoquinolines, the Buchwald-Hartwig amination is the modern method of choice.[4] This palladium-catalyzed cross-coupling reaction offers unparalleled reliability, scope, and tolerance of sensitive functional groups.[5] The reaction requires a 5-haloquinoline (e.g., 5-bromo- or 5-chloroquinoline) as the electrophilic partner.

G A 5-Bromoquinoline C 5-Aminoquinoline Derivative A->C B Amine (R¹R²NH) B->C label_edge Pd Catalyst Bulky Phosphine Ligand Base (e.g., NaOtBu) Toluene, 100 °C

Buchwald-Hartwig Amination Reaction Scheme.

Principle: The reaction proceeds via a catalytic cycle initiated by the oxidative addition of the palladium(0) catalyst to the aryl-halide bond. Subsequent steps involving the coordination of the amine, deprotonation by the base, and reductive elimination form the desired C-N bond and regenerate the active catalyst.[5] The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step and prevent catalyst decomposition.

Experimental Protocol:

  • Setup: To an oven-dried Schlenk tube or reaction vial, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 mmol).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or N₂) three times. This step is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Reagent Addition: Under the inert atmosphere, add 5-bromoquinoline (1.0 mmol, 208 mg), the amine (1.2 mmol), and anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to yield the pure 5-aminoquinoline product.

Catalyst/Ligand SystemBaseSolventTypical Temp. (°C)Scope
Pd(OAc)₂ / BINAPCs₂CO₃Toluene100Good for secondary amines
Pd₂(dba)₃ / XPhosNaOt-BuToluene/Dioxane110Excellent for primary & secondary amines
[(THP-Dipp)Pd(cinn)Cl]K₃PO₄t-Amyl alcohol100High activity for challenging substrates[8]

Alternative Strategies: The Chichibabin Reaction

The Chichibabin reaction is a classic method for the direct amination of nitrogen-containing heterocycles using sodium amide (NaNH₂).[9][10] The mechanism involves the nucleophilic addition of the amide anion (NH₂⁻) to an electron-deficient carbon, followed by the elimination of a hydride ion (H⁻) to restore aromaticity.[10][11]

While powerful for certain systems, the Chichibabin reaction is highly regioselective and strongly favors attack at the positions most activated by the ring nitrogen, namely the C2 and C4 positions of the quinoline scaffold.[11] Direct amination at the C5 position of a quinoline is generally not observed and is not a synthetically viable route. Therefore, this method is not recommended for the functionalization of the 5-position.

Conclusion

The functionalization of 5-methoxyquinoline scaffolds is a critical task in modern drug discovery. While direct SNAr at the 5-position is hindered by the electronic properties of the methoxy group, highly reliable and versatile protocols are available. For general nucleophilic substitution, a two-step sequence of O-demethylation followed by activation to a triflate and subsequent displacement provides a robust and flexible pathway. For the crucial synthesis of 5-aminoquinolines, the palladium-catalyzed Buchwald-Hartwig amination stands as the state-of-the-art method, offering superior efficiency, scope, and functional group compatibility. A thorough understanding of these protocols and the principles that govern them empowers chemists to strategically and effectively modify this important heterocyclic core.

References

  • ResearchGate. Synthesis of aminoquinolines 5a–x in two steps. Available from: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. Available from: [Link]

  • Journal of Medicinal Chemistry. Antimalarials. 11. Synthesis of 3- and 5-aminoquinolines as potential antimalarials. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Grokipedia. Chichibabin reaction. Available from: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]

  • University of Illinois. The Chemistry of Pyridine. Available from: [Link]

  • Wikipedia. Chichibabin reaction. Available from: [Link]

  • Semantic Scholar. SYNTHESIS OF AMINO ACID DERIVATIVES OF 6-AMINOQUINOLINE ANTIMALARIAL AGENTS. Available from: [Link]

  • Cambridge University Press. Chichibabin Reaction. Available from: [Link]

  • ACS Publications. Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Available from: [Link]

  • Harvard University. Concerted nucleophilic aromatic substitutions. Available from: [Link]

  • PubMed. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino. Available from: [Link]

  • DTU. Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Available from: [Link]

  • ACS Publications. Synthesis of 5-Substituted Derivatives of 6-Methoxy-8-aminoquinoline and of 5-Chloro-6-methoxyquinoline. Available from: [Link]

  • OpenOChem Learn. Buchwald -Hartwig Amination. Available from: [Link]

  • ResearchGate. Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Available from: [Link]

  • RSC Publishing. Nucleophilic substitution in five-membered rings. Influence of steric interactions in the reaction area on activation by a nitro-group. Available from: [Link]

  • ResearchGate. Buchwald–Hartwig amination of the linear hydroaminoalkylation products. Available from: [Link]

  • MDPI. 5-Phenoxy Primaquine Analogs and the Tetraoxane Hybrid as Antimalarial Agents. Available from: [Link]

  • SIUE. Aliphatic Nucleophilic Substitution. Available from: [Link]

  • NIH. Biochemistry and Occurrence of O-Demethylation in Plant Metabolism. Available from: [Link]

  • Indian Academy of Sciences. Selective demethylation of the 5-methoxyl group in flavanones and synthesis of dihydrowogonin. Available from: [Link]

  • Semantic Scholar. Dioxygenases Catalyze O-Demethylation and O,O-Demethylenation with Widespread Roles in Benzylisoquinoline Alkaloid Metabolism in. Available from: [Link]

  • RSC Publishing. Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. Available from: [Link]

Sources

Application

Application Notes and Protocols for the Industrial Scale-Up Synthesis of 5-Methoxyquinoline-3-carbonitrile

Abstract This document provides a comprehensive guide for the scale-up synthesis of 5-Methoxyquinoline-3-carbonitrile, a key intermediate in the development of novel therapeutics. Recognizing the limitations of tradition...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 5-Methoxyquinoline-3-carbonitrile, a key intermediate in the development of novel therapeutics. Recognizing the limitations of traditional, harsh synthetic methods for industrial applications, we present a robust and efficient protocol based on the Friedländer annulation. This approach offers high convergence, operational simplicity, and utilizes readily available starting materials, making it amenable to large-scale production. This guide details the reaction mechanism, a step-by-step manufacturing protocol, process safety, and analytical characterization. The causality behind experimental choices is explained to provide researchers and process chemists with the necessary insights for successful implementation and optimization.

Introduction and Industrial Significance

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of pharmacological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] Specifically, 5-Methoxyquinoline-3-carbonitrile is a highly valuable building block. The methoxy group at the 5-position and the cyano group at the 3-position provide strategic handles for further molecular elaboration, enabling the synthesis of diverse and complex drug candidates.

The industrial production of such intermediates demands a synthetic strategy that is not only high-yielding but also economically viable, safe, and environmentally responsible. Classical quinoline syntheses like the Skraup or Doebner-von Miller reactions often require harsh acidic conditions and strong oxidizing agents, posing significant challenges for scale-up in terms of material compatibility and safety.[3] Therefore, a more refined approach is necessary for commercial manufacturing.

Synthetic Strategy: The Friedländer Synthesis

For the industrial-scale synthesis of 5-Methoxyquinoline-3-carbonitrile, the Friedländer synthesis is the method of choice. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[4][5]

Justification for Selection:

  • Convergence: It is a convergent one-pot reaction that rapidly builds the complex quinoline core from two relatively simple fragments, maximizing process efficiency.[6]

  • Atom Economy: The reaction is a condensation-cyclization cascade where the only byproduct is water, aligning with the principles of green chemistry.

  • Mild Conditions: Unlike other named quinoline syntheses, the Friedländer reaction can be catalyzed by mild acids or bases under moderate temperatures, reducing the need for specialized high-pressure or high-temperature equipment.[5][7]

  • Starting Material Accessibility: The required precursors, 2-amino-5-methoxybenzaldehyde and malononitrile, are commercially available or can be synthesized via established routes, ensuring a stable supply chain for large-scale production.

The overall transformation is depicted below:

Reaction Scheme: 2-amino-5-methoxybenzaldehyde reacts with malononitrile in the presence of a mild base catalyst (piperidine) in ethanol to yield 5-Methoxyquinoline-3-carbonitrile and water.

Reaction Mechanism

The base-catalyzed Friedländer synthesis proceeds through a three-step sequence:

  • Knoevenagel Condensation: The base (piperidine) deprotonates the highly acidic α-methylene protons of malononitrile, generating a carbanion. This nucleophile then attacks the carbonyl carbon of 2-amino-5-methoxybenzaldehyde. Subsequent elimination of water yields a benzylidenemalononitrile intermediate.

  • Intramolecular Michael Addition: The amino group of the intermediate performs a nucleophilic attack on the β-carbon of the α,β-unsaturated nitrile system in an intramolecular fashion.

  • Tautomerization & Aromatization: The resulting cyclic intermediate undergoes tautomerization and subsequent elimination of a hydride ion (which is oxidized by an external agent, often air, or undergoes disproportionation) to achieve aromatization, forming the stable quinoline ring system.

G R1 2-amino-5-methoxy- benzaldehyde Step1 Knoevenagel Condensation R1->Step1 R2 Malononitrile R2->Step1 Cat Piperidine (Base Catalyst) Cat->Step1 Deprotonates Malononitrile Int1 Benzylidenemalononitrile Intermediate Step1->Int1 - H2O Step2 Intramolecular Michael Addition Int1->Step2 NH2 attacks C=C bond Int2 Cyclized Intermediate Step2->Int2 Step3 Tautomerization & Aromatization Int2->Step3 Product 5-Methoxyquinoline- 3-carbonitrile Step3->Product [O]

Caption: Overall workflow for the synthesis of 5-Methoxyquinoline-3-carbonitrile.

A. Reactor Charging and Reaction

  • Inerting: Ensure the 200 L reactor is clean, dry, and inerted with a positive pressure of nitrogen gas.

  • Solvent Charge: Charge the reactor with 100 L of anhydrous Ethanol.

  • Reagent Charge: Under nitrogen, charge 10.0 kg of 2-amino-5-methoxybenzaldehyde to the reactor.

  • Catalyst Charge: Charge 0.6 kg of piperidine.

  • Dissolution: Start agitation (100-150 RPM) and stir the mixture at ambient temperature (20-25°C) for 15 minutes to ensure complete dissolution.

  • Malononitrile Solution: In a separate, clean, and dry container, dissolve 4.8 kg of malononitrile in 20 L of anhydrous Ethanol. CAUTION: Malononitrile is highly toxic. Use appropriate containment and PPE (see Section 5).

  • Addition: Slowly add the malononitrile solution to the reactor over 60-90 minutes, maintaining the internal temperature below 40°C. An exothermic reaction is expected.

  • Reflux: Once the addition is complete, heat the reaction mixture to reflux (~78°C) and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress every hour using HPLC until the consumption of 2-amino-5-methoxybenzaldehyde is >99%.

B. Product Isolation and Work-Up

  • Cooling & Precipitation: Once the reaction is complete, cool the reactor contents to 10-15°C over 2-3 hours. The product will precipitate as a solid. Hold at this temperature for at least 1 hour to maximize crystallization.

  • Filtration: Transfer the resulting slurry to a Nutsche filter.

  • Washing: Wash the filter cake with 2 x 15 L of cold (0-5°C) ethanol to remove residual piperidine and other impurities.

  • Drying: Dry the crude product under vacuum at 60-70°C until the loss on drying (LOD) is <1.0%.

  • Yield: The expected yield of crude 5-Methoxyquinoline-3-carbonitrile is 10.5 - 11.5 kg.

C. Purification (Recrystallization)

  • Dissolution: Charge the crude product back into a clean reactor with 110 L of Ethanol. Heat the mixture to reflux with agitation until all solids are dissolved.

  • Decolorization: Add 0.5 kg of activated carbon and stir at reflux for 30 minutes.

  • Hot Filtration: Filter the hot solution through a pre-heated filter to remove the activated carbon.

  • Crystallization: Transfer the clear, hot filtrate to a clean crystallization vessel. Cool the solution slowly to 0-5°C over 4-6 hours to induce crystallization of the pure product.

  • Isolation: Filter the purified product and wash the cake with 2 x 10 L of cold (0-5°C) ethanol.

  • Final Drying: Dry the pure product under vacuum at 60-70°C to a constant weight.

  • Final Yield: Expected yield of >99.5% pure product is 9.5 - 10.5 kg (80-88% overall yield).

Analytical Characterization

The final product should be analyzed to confirm its identity and purity.

AnalysisSpecification
Appearance Off-white to pale yellow crystalline solid
Purity (HPLC) ≥ 99.5%
Melting Point ~195-198 °C (Literature analogs melt at high temps) [8]
¹H NMR Consistent with the structure of 5-Methoxyquinoline-3-carbonitrile
Mass Spec (MS) [M+H]⁺ = 185.07
FT-IR (cm⁻¹) ~2220 (C≡N stretch), ~1610, 1580 (C=C, C=N stretch)

Process Safety and Hazard Analysis

The scale-up of this synthesis requires a thorough understanding and mitigation of potential hazards.

  • Malononitrile: This is the most hazardous reagent in the process. It is fatal if swallowed or inhaled and toxic in contact with skin. [9][10]It can cause severe eye damage and may cause an allergic skin reaction. [9]It can also polymerize violently when heated or in contact with strong bases. [11][12] * Handling: Must be handled in a closed system or a well-ventilated enclosure (fume hood). Full PPE is required, including a respirator with appropriate cartridges, chemically resistant gloves (e.g., nitrile), and a lab coat. An emergency eyewash and shower must be readily accessible. [12]* 2-amino-5-methoxybenzaldehyde: While less acutely toxic than malononitrile, this class of compounds can cause skin, eye, and respiratory irritation. [13] * Handling: Standard PPE (gloves, safety glasses, lab coat) should be worn. Avoid generating dust.

  • Piperidine: A flammable liquid and corrosive base that can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled.

    • Handling: Use in a well-ventilated area, away from ignition sources. Wear appropriate chemical-resistant gloves and eye/face protection.

  • Ethanol: A flammable liquid.

    • Handling: All electrical equipment must be intrinsically safe or explosion-proof. The reactor should be grounded to prevent static discharge.

Waste Disposal: All waste streams, including mother liquor from filtration and washings, must be collected and disposed of as hazardous chemical waste according to local, state, and federal regulations.

References

  • Shao, Y-D., et al. (2021). Asymmetric Friedländer reaction of 2-aminoaryl ketones with α-methylene carbonyl derivatives. Angewandte Chemie. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Methoxyquinoline-3-carbonitrile

Welcome to the technical support guide for the synthesis of 5-Methoxyquinoline-3-carbonitrile. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven ins...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 5-Methoxyquinoline-3-carbonitrile. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and understanding the underlying chemical principles. Our goal is to empower you to achieve higher yields and purity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing 5-Methoxyquinoline-3-carbonitrile?

The most prevalent and versatile method for synthesizing substituted quinolines, including 5-Methoxyquinoline-3-carbonitrile, is the Friedländer annulation.[1][2][3] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][4] For this specific target molecule, the typical starting materials are 2-amino-5-methoxybenzaldehyde and ethyl cyanoacetate or malononitrile .[5]

The reaction is generally catalyzed by either an acid or a base, or can proceed under neutral conditions at elevated temperatures.[1][4] Modern variations of this synthesis employ a wide range of catalysts, including Lewis acids, organocatalysts, and even catalyst-free systems in green solvents like water, to improve yields and sustainability.[1][5][6]

Q2: How does the choice of catalyst impact the reaction yield and purity?

The catalyst is a critical parameter. Its choice depends on the specific substrates and desired reaction conditions (temperature, solvent).

  • Base Catalysts (e.g., piperidine, KOH, DBU): These are effective but can promote unwanted side reactions, such as the self-aldol condensation of the active methylene compound.[1] Slow addition of the carbonyl component can help mitigate this.[1]

  • Acid Catalysts (e.g., p-TsOH, H₂SO₄, Lewis acids like ZnCl₂): Acid catalysts are also widely used and can be very effective.[1][4] However, harsh acidic conditions or high temperatures can lead to the degradation of sensitive starting materials or the formation of tar-like byproducts.[7][8][9]

  • Modern & Milder Catalysts : Recent advancements favor milder and more selective catalysts. Organocatalysts like L-proline, ionic liquids, and various nanocatalysts have been shown to provide excellent yields under more benign conditions.[1][3][6] Some protocols have demonstrated high yields even without any catalyst, using water as a solvent at moderate temperatures (e.g., 70°C), which aligns with green chemistry principles.[5]

Q3: What is the reaction mechanism for the Friedländer synthesis of 5-Methoxyquinoline-3-carbonitrile?

The reaction proceeds through a sequence of condensation and cyclization steps. While the exact order can be debated and may depend on the catalytic conditions (acidic vs. basic), a generally accepted mechanism is as follows:

  • Knoevenagel Condensation : The first step is typically a base or acid-catalyzed Knoevenagel condensation between the carbonyl group of 2-amino-5-methoxybenzaldehyde and the active methylene group of ethyl cyanoacetate.[10][11] This forms an α,β-unsaturated intermediate.

  • Intramolecular Cyclization (Michael Addition) : The amino group of the benzaldehyde derivative then performs an intramolecular nucleophilic attack on the β-carbon of the unsaturated system.

  • Dehydration/Aromatization : The resulting cyclic intermediate subsequently undergoes dehydration (loss of a water molecule) to form the stable, aromatic quinoline ring system.[4]

Friedlander_Mechanism Reactants 2-amino-5-methoxybenzaldehyde + Ethyl Cyanoacetate Step1 Knoevenagel Condensation Reactants->Step1 Intermediate1 α,β-Unsaturated Intermediate Step1->Intermediate1 -H₂O Step2 Intramolecular Michael Addition (Cyclization) Intermediate2 Cyclic Intermediate Step2->Intermediate2 Step3 Dehydration & Aromatization Product 5-Methoxyquinoline-3-carbonitrile Step3->Product Intermediate1->Step2 Intermediate2->Step3 -H₂O

Fig 1. Generalized mechanism of the Friedländer synthesis.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis, their probable causes, and validated solutions.

Problem 1: Low or No Product Yield

This is the most common issue in quinoline synthesis.[1][7] Several factors can be responsible.

Possible Cause Scientific Explanation & Solution
1. Inappropriate or Inactive Catalyst Explanation: The catalyst's activity is crucial for both the initial condensation and the final cyclization. An unsuitable catalyst may not be strong enough to promote the reaction or may be poisoned by impurities.[7] Solution:Re-evaluate Catalyst Choice: If using a strong acid/base is failing, consider a milder, modern catalyst like L-proline or even a catalyst-free system in water.[5][8] • Check Catalyst Quality: Ensure the catalyst is fresh and has been stored correctly. For solid catalysts, ensure they haven't absorbed atmospheric moisture. Increase catalyst loading in small increments (e.g., from 5 mol% to 10 mol%) if the reaction is sluggish.[7]
2. Suboptimal Reaction Temperature Explanation: The Friedländer synthesis is often temperature-sensitive.[7] Temperatures that are too low will result in a slow or stalled reaction. Excessively high temperatures can cause decomposition of starting materials or the formation of polymeric tar, which traps the product.[8][9] Solution:Optimize Temperature: If the reaction is slow, increase the temperature in 10°C increments, monitoring closely by Thin-Layer Chromatography (TLC).[7] • Avoid Overheating: If tar formation is observed, reduce the reaction temperature. The goal is to find the minimum temperature required for a reasonable reaction rate.[8][9]
3. Poor Quality of Reagents or Solvents Explanation: Impurities in the starting materials, especially the 2-aminoaryl aldehyde, can inhibit the catalyst or participate in side reactions. The presence of water can be detrimental in some acid-catalyzed reactions.[1] Solution:Verify Starting Materials: Confirm the purity of 2-amino-5-methoxybenzaldehyde and ethyl cyanoacetate by NMR or melting point. Recrystallize or purify via column chromatography if necessary. • Use Anhydrous Conditions: For many acid-catalyzed versions, using anhydrous solvents and reagents is recommended to prevent catalyst deactivation and side reactions.[1]
4. Competing Side Reactions Explanation: Under basic conditions, ethyl cyanoacetate can undergo self-condensation.[1] At high temperatures, the 2-amino-5-methoxybenzaldehyde can self-condense or decompose.[1] Solution:Slow Addition: To minimize self-condensation of the methylene component, add it slowly to the mixture of the aldehyde and catalyst.[1] • Switch Catalyst Type: If base-catalyzed conditions consistently lead to side products, switching to an acid catalyst can prevent aldol-type side reactions.[8]

digraph "Troubleshooting_Yield" {
graph [nodesep=0.4, ranksep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];
// Start
Start [label="Low or No Yield?", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Nodes
Check_TLC [label="Analyze reaction by TLC.\nIs starting material consumed?", fillcolor="#FBBC05", fontcolor="#202124"];
Incomplete_Rxn [label="Problem: Incomplete Reaction", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
SM_Consumed [label="Problem: SM Consumed,\nNo Product Spot", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Solutions
Sol_Temp [label="Solution:\n- Increase Temperature\n- Increase Reaction Time\n- Check Catalyst Activity", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Sol_Decomp [label="Solution:\n- Lower Temperature\n- Use Milder Catalyst\n- Check Reagent Purity", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections
Start -> Check_TLC;
Check_TLC -> Incomplete_Rxn [label=" No"];
Check_TLC -> SM_Consumed [label=" Yes"];
Incomplete_Rxn -> Sol_Temp;
SM_Consumed -> Sol_Decomp;

}

Fig 2. Decision workflow for troubleshooting low product yield.
Problem 2: Product is Impure After Workup

Even with a good yield, obtaining a pure product can be challenging.

Possible Cause Scientific Explanation & Solution
1. Unreacted Starting Materials Explanation: The reaction may not have gone to completion, leaving starting materials in the crude product which can co-crystallize or complicate chromatographic purification. Solution:Monitor to Completion: Use TLC to ensure all of the limiting reagent has been consumed before stopping the reaction. • Optimize Stoichiometry: A slight excess (1.1-1.2 equivalents) of the more volatile or easily removed component (ethyl cyanoacetate) can help drive the reaction to completion. • Purification: Unreacted starting materials can typically be removed via column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).[1]
2. Formation of Tarry Byproducts Explanation: As mentioned, high temperatures or overly harsh catalysts can cause polymerization and tar formation.[9] This makes isolation difficult as the product becomes trapped.[9] Solution:Modify Conditions: The primary solution is to prevent tar formation by reducing the temperature or using a milder, more selective catalyst.[8][9] • Isolation Strategy: If tar is present, try precipitating the desired product by adding a non-polar solvent (e.g., hexane) to a solution of the crude mixture in a minimal amount of a more polar solvent (like dichloromethane or ethyl acetate). Column chromatography with a carefully selected eluent system is often necessary.[1][9]
3. Presence of Isomeric Byproducts Explanation: While not an issue for this specific synthesis which uses a symmetrical methylene compound, if an unsymmetrical ketone were used (e.g., 2-butanone), reaction at either α-carbon could lead to a mixture of regioisomers, which are often difficult to separate.[8] Solution:Not Applicable for Target Synthesis: The use of ethyl cyanoacetate or malononitrile avoids this specific issue. This is a key advantage of the chosen synthetic route.

Experimental Protocol: L-Proline Catalyzed Synthesis

This protocol is adapted from modern, efficient methods that prioritize mild conditions and good yields.

Materials:

  • 2-amino-5-methoxybenzaldehyde (1.0 mmol, 151.15 mg)

  • Ethyl cyanoacetate (1.1 mmol, 124.4 mg, 117 µL)

  • L-proline (0.2 mmol, 23.0 mg)

  • Ethanol (5 mL)

Procedure:

  • Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-5-methoxybenzaldehyde (1.0 mmol), ethyl cyanoacetate (1.1 mmol), L-proline (0.2 mmol), and ethanol (5 mL).

  • Reaction Execution: Heat the mixture to reflux (approximately 78°C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC (eluent: 30-40% ethyl acetate in hexane). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Isolation: Add deionized water (15 mL) to the residue. The crude product may precipitate as a solid. If so, isolate it by vacuum filtration and wash with cold water. If it remains oily, extract the aqueous mixture with ethyl acetate (3 x 15 mL).[1]

  • Purification:

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-Methoxyquinoline-3-carbonitrile as a solid.[1]

References

  • Method for synthetizing 6-methoxyquinoline. Google Patents (CN103804289A).
  • Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Organic Chemistry Portal. Available from: [Link]

  • Advances in polymer based Friedlander quinoline synthesis. TÜBİTAK Academic Journals. Available from: [Link]

  • Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. Taylor & Francis Online. Available from: [Link]

  • Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. PubMed. Available from: [Link]

  • Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. ACS Publications. Available from: [Link]

  • Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. ResearchGate. Available from: [Link]

  • Concerning the mechanism of the Friedländer quinoline synthesis. ResearchGate. Available from: [Link]

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Bull. Korean Chem. Soc. Available from: [Link]

  • Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide. Google Patents (US9169198B2).
  • Different catalytic approaches of Friedländer Synthesis of Quinolines. ResearchGate. Available from: [Link]

  • One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies. MDPI. Available from: [Link]

  • Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. Organic Chemistry Portal. Available from: [Link]

  • One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X. MDPI. Available from: [Link]

  • Purification of Quinoline-3,4-diones. Reddit. Available from: [Link]

  • Friedländer Quinoline Synthesis. Scite.ai. Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Cyclization Failures in Quinoline Ring Formation

Introduction The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its presence in a wide range of pharmaceuticals, including antimalarial, anticancer, and antibacterial age...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its presence in a wide range of pharmaceuticals, including antimalarial, anticancer, and antibacterial agents.[1][2][3][4] Despite its importance, the synthesis of the quinoline ring system is frequently plagued by challenges, particularly during the critical cyclization and aromatization steps. Classical methods such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses, while foundational, are often accompanied by issues like low yields, violent exothermic reactions, and significant byproduct formation, most notably intractable tars.[5][6][7]

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into diagnosing and resolving common failures encountered during quinoline synthesis. Moving beyond a simple recitation of steps, this center focuses on the causal relationships behind experimental outcomes, empowering you to make informed, effective troubleshooting decisions.

Frequently Asked Questions (FAQs): General Issues in Quinoline Synthesis

This section addresses overarching problems that can occur across various named reactions for quinoline synthesis.

Q1: My reaction has produced a thick, dark, intractable tar, resulting in a minimal or zero yield. What is the primary cause and how can I prevent it?

A1: Tar formation is arguably the most common failure mode in classical quinoline syntheses, especially those employing strong acids and high temperatures like the Skraup and Doebner-von Miller reactions.[5][6]

  • Causality: The root cause is the acid-catalyzed self-condensation and polymerization of carbonyl compounds (e.g., acrolein generated from glycerol in the Skraup synthesis, or α,β-unsaturated aldehydes/ketones in the Doebner-von Miller reaction).[7][8][9] High localized temperatures create hotspots that accelerate these undesired pathways over the intended cyclization.

  • Troubleshooting Strategies:

    • Control Reaction Vigor: The Skraup synthesis is notoriously exothermic.[6][7] The use of a moderator such as ferrous sulfate (FeSO₄) or boric acid is critical. FeSO₄ is believed to act as an oxygen carrier, smoothing out the oxidation step and distributing the exotherm over a longer period.[6][10]

    • Optimize Reagent Addition: Never add all reagents at once. A slow, controlled, dropwise addition of the acid or the carbonyl component to the reaction mixture allows for better temperature management and minimizes the concentration of the polymerizable species at any given time.[8][11]

    • Ensure Efficient Agitation: Vigorous mechanical stirring is essential. It ensures homogenous mixing, facilitates efficient heat dissipation, and prevents the formation of localized hotspots where tar formation initiates.[6]

    • Temperature Management: Avoid excessive temperatures. Maintain the lowest effective temperature that permits the reaction to proceed at a reasonable rate. A stepwise heating profile can also help manage the initial exotherm.[8][9]

Q2: My reaction is clean, but the yield is consistently low, or I'm recovering only starting materials. What fundamental parameters should I investigate?

A2: Low conversion points to sub-optimal reaction conditions or issues with reagent reactivity.

  • Causality: The energy barrier for the key C-C or C-N bond-forming (cyclization) step may not be overcome, or the reagents themselves may be impure or unreactive.

  • Troubleshooting Strategies:

    • Verify Reagent Quality: Ensure all starting materials are pure and, where necessary, anhydrous. For the Skraup synthesis, using anhydrous "dynamite" glycerol is superior to U.S.P. glycerol, which contains 5% water and can give lower yields.[10] For reactions involving α,β-unsaturated carbonyls, ensure they have not polymerized upon storage.

    • Catalyst Potency: The acid or base catalyst is the engine of the reaction. In acid-catalyzed syntheses (Skraup, Doebner-von Miller, Combes), ensure the acid (e.g., H₂SO₄, PPA) is of the correct concentration and has not absorbed atmospheric moisture. For Friedländer synthesis, the choice between an acid or base catalyst is substrate-dependent and crucial for success.[12]

    • Thermal Energy: Many classical syntheses require significant heat. Ensure your reaction is reaching and maintaining the target temperature. For instance, the Conrad-Limpach-Knorr synthesis regioselectivity is temperature-dependent, with lower temperatures favoring the 4-hydroxyquinoline and higher temperatures yielding the 2-hydroxyquinoline isomer.[5]

    • Electronic Effects: The electronic nature of substituents on the aniline ring profoundly impacts reactivity. Strong electron-withdrawing groups deactivate the ring, making the electrophilic aromatic substitution (the cyclization step) more difficult and requiring harsher conditions or yielding no product.[6]

Q3: My product contains partially hydrogenated impurities like dihydroquinolines. How can I ensure complete aromatization?

A3: The final step in many quinoline syntheses is an oxidation to form the stable aromatic ring. Incomplete oxidation leads to dihydro- or even tetrahydroquinoline impurities.[13][14]

  • Causality: The reaction lacks a sufficient quantity or potency of the oxidizing agent to convert the dihydroquinoline intermediate to the final product.

  • Troubleshooting Strategies:

    • Ensure Sufficient Oxidant: In the Skraup and Doebner-von Miller syntheses, the oxidizing agent (e.g., nitrobenzene or an intermediate Schiff's base) must be present in at least a stoichiometric amount.[8][15] Consider adding a slight excess to drive the reaction to completion.

    • Choice of Oxidant: While nitrobenzene is traditional, other oxidizing agents can be used. In some modern protocols, O₂ (air) is employed as a green oxidant.[16] The choice depends on the reaction's tolerance for different conditions.

    • Reaction Time and Temperature: Aromatization may require additional time or higher temperatures after the initial cyclization is complete. Monitor the reaction by TLC or LC-MS to track the disappearance of the dihydro- intermediate.

Method-Specific Troubleshooting Guides
Skraup Synthesis
Symptom Probable Cause(s) Recommended Solution(s)
Violently exothermic reaction, loss of material Uncontrolled reaction rate due to strong exotherm.Add a moderator like ferrous sulfate (FeSO₄) or boric acid before heating.[6][10] Ensure slow, careful addition of sulfuric acid with efficient cooling and stirring.
Extensive tar formation Polymerization of acrolein; localized overheating.Use anhydrous glycerol.[10] Ensure vigorous mechanical stirring. Maintain controlled heating.
Low to no product yield Deactivated aniline (strong EWGs); insufficient heat; wet reagents.Use more forcing conditions (higher temp, longer time) for deactivated anilines. Ensure anhydrous conditions. Verify reaction temperature.
Doebner-von Miller Synthesis
Symptom Probable Cause(s) Recommended Solution(s)
Significant tar/polymer formation Acid-catalyzed self-polymerization of the α,β-unsaturated carbonyl.[8][9]Add the carbonyl compound slowly to the heated acidic aniline solution.[8] Maintain the lowest effective temperature. Consider using a two-phase solvent system to sequester the carbonyl.[7]
Low Yield / No Reaction Inactive carbonyl (polymerized on storage); insufficient acid strength.Use freshly distilled or high-purity α,β-unsaturated carbonyls. Verify the concentration and type of acid catalyst (Brønsted vs. Lewis acids can alter outcomes).[9]
Formation of dihydroquinoline byproducts Incomplete oxidation of the 1,2-dihydroquinoline intermediate.Ensure a sufficient stoichiometric amount of the oxidant is present. The oxidant is often an intermediate formed in situ, so ensuring proper stoichiometry of reactants is key.[8]
Combes Synthesis
Symptom Probable Cause(s) Recommended Solution(s)
Formation of regioisomers Cyclization on an unsymmetrical aniline or β-diketone.The cyclization (the rate-determining step) is an electrophilic aromatic substitution.[17] Steric hindrance can direct the reaction; bulkier groups on the diketone can favor one isomer.[7] The choice of a stronger acid (e.g., PPA over H₂SO₄) can sometimes improve selectivity.
Failure of the cyclization step Insufficiently acidic conditions to promote dehydration and ring closure.Use a stronger acid catalyst, such as polyphosphoric acid (PPA), or increase the reaction temperature. The enamine intermediate must be protonated for the cyclization to occur.[17][18]
Friedländer Synthesis
Symptom Probable Cause(s) Recommended Solution(s)
No reaction Incorrect catalyst choice (acid vs. base); inactive α-methylene group.The reaction can be catalyzed by either acids or bases.[2] If one fails, try the other. For ketones with less acidic α-protons, a strong base like KOH or NaOH is often required to form the necessary enolate.[2][12]
Self-condensation of the carbonyl partner Base-catalyzed aldol reaction of the ketone/aldehyde starting material.[12]Slowly add the carbonyl component to the reaction mixture. Using a milder base or switching to an acid catalyst can prevent this side reaction.[12]
Mixture of regioisomers with unsymmetrical ketones Lack of regiocontrol in enolate formation or cyclization.Catalyst selection is key; specific amine catalysts or ionic liquids have been shown to favor one regioisomer.[5] Modifying the substrate with a directing group can also enforce selectivity.
Visualizations: Mechanisms and Workflows

Combes_Synthesis_Mechanism cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Cyclization (Rate-Determining) cluster_2 Step 3: Aromatization Aniline Aniline SchiffBase Schiff Base Intermediate Aniline->SchiffBase Condensation (-H₂O) Diketone β-Diketone Diketone->SchiffBase Enamine Enamine Tautomer SchiffBase->Enamine Tautomerization ProtonatedEnamine Protonated Enamine Enamine->ProtonatedEnamine H⁺ Catalyst Cyclized Cyclized Intermediate ProtonatedEnamine->Cyclized Electrophilic Aromatic Annulation Quinoline Substituted Quinoline Cyclized->Quinoline Dehydration (-H₂O)

Caption: Key mechanistic steps of the Combes quinoline synthesis.

troubleshooting_workflow decision decision start Low / No Product Yield decision1 Are reagents pure & anhydrous? start->decision1 Check Reagents end Reaction Optimized decision2 Is catalyst appropriate & active? decision1->decision2 Yes action1 Purify/Dry Reagents & Solvents decision1->action1 No decision3 Is temperature optimal? decision2->decision3 Yes action2 Screen Catalysts (Acid vs. Base, Strength) decision2->action2 No action1->start decision3->end Yes action3 Optimize Temperature (Increase/Decrease) decision3->action3 No action2->start action3->start

Sources

Troubleshooting

Technical Support Center: Purification of 5-Methoxyquinoline-3-carbonitrile

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 5-Methoxyquinoline-3-carbonitrile. The following troubleshoo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 5-Methoxyquinoline-3-carbonitrile. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues and provide robust, scientifically-grounded solutions.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific problems that may arise during the purification of your 5-Methoxyquinoline-3-carbonitrile crude product.

Issue 1: The Crude Product is an Oil and Fails to Crystallize.

It is not uncommon for crude quinoline derivatives to present as viscous oils, which can be challenging to solidify and purify.[1]

Root Cause Analysis: The presence of impurities can disrupt the crystal lattice formation of the target compound. Additionally, the inherent properties of the molecule, influenced by residual solvents or byproducts, can favor an amorphous, oily state.

Step-by-Step Solution:

  • Solvent Screening for Crystallization: The choice of solvent is paramount for inducing crystallization.[1]

    • For Non-polar Oils: Attempt to dissolve the oil in a minimum amount of a more polar solvent (e.g., dichloromethane or ethyl acetate). Then, slowly add a non-polar solvent like hexane or pentane dropwise with stirring until turbidity persists. Allow the mixture to stand undisturbed.[1]

    • For Polar Oils: A mixture of a polar solvent in which the compound is soluble (e.g., ethanol, acetone) and an anti-solvent in which it is poorly soluble (e.g., water) can be effective. Dissolve the oil in the primary solvent and gradually introduce the anti-solvent.[1]

  • Salt Formation: As a basic nitrogen-containing heterocycle, 5-Methoxyquinoline-3-carbonitrile can be converted into a crystalline salt, which often purifies more readily than the free base.[1][2]

    • Protocol for Hydrochloride Salt Formation: Dissolve the oily product in a suitable solvent such as isopropanol or diethyl ether. Add a solution of hydrochloric acid (HCl) in the same or a miscible solvent to precipitate the hydrochloride salt.[1][3] The salt can then be collected by filtration and, if necessary, the free base can be regenerated by treatment with a mild base.[1]

  • Chromatographic Purification: If crystallization and salt formation are unsuccessful, column chromatography is the next logical purification step. Even if the purified fractions yield an oil upon solvent removal, its purity will be significantly higher.[1][4]

Logical Workflow for Oily Product

start Oily Crude Product crystallization Attempt Crystallization (Solvent/Anti-Solvent) start->crystallization salt Attempt Salt Formation (e.g., HCl) crystallization->salt Failure solid_product Crystalline Solid crystallization->solid_product Success chromatography Column Chromatography salt->chromatography Failure salt->solid_product Success regenerate Regenerate Free Base salt->regenerate pure_oil Purified Oil chromatography->pure_oil regenerate->solid_product

Caption: Decision workflow for handling oily crude product.

Issue 2: Low Purity After a Single Recrystallization.

A single recrystallization may not be sufficient to remove all impurities, especially if they have similar solubility profiles to the desired product.

Root Cause Analysis: Co-crystallization of impurities can occur if the solvent system is not optimal or if the cooling process is too rapid, trapping impurities within the crystal lattice.

Step-by-Step Solution:

  • Optimize the Recrystallization Solvent System: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

    • Commonly effective solvents for quinoline derivatives include ethanol, ethyl acetate, and mixtures like methanol-acetone or ethanol-water.[3][5]

    • Perform small-scale solvent screening to identify the optimal system for your specific crude product.

  • Perform a Second Recrystallization: A sequential recrystallization can significantly improve purity. Dissolve the partially purified solid in a fresh batch of the optimized hot solvent, filter hot to remove any insoluble impurities, and allow it to cool slowly to form well-defined crystals.

  • Charcoal Treatment: If colored impurities are present, they can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored compounds. Use charcoal sparingly, as it can also adsorb the product, leading to yield loss.

Issue 3: Product and Impurity Co-elute During Column Chromatography.

Overlapping spots on a Thin-Layer Chromatography (TLC) plate or co-eluting peaks in column chromatography indicate that the chosen solvent system (mobile phase) is not providing adequate separation.

Root Cause Analysis: The polarity of the mobile phase is not sufficiently different from that of the product and the key impurity, resulting in similar retention factors (Rf).

Step-by-Step Solution:

  • Systematic Mobile Phase Optimization:

    • Adjust Polarity: If using a standard normal-phase silica gel column, a common mobile phase is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate).[6]

      • If the Rf values are too high (spots run near the solvent front), decrease the proportion of the polar solvent.

      • If the Rf values are too low (spots remain near the baseline), increase the proportion of the polar solvent.

    • Introduce a Different Solvent: If adjusting the ratio of a two-component system is ineffective, introduce a third solvent with a different polarity or hydrogen bonding capability. For example, adding a small amount of methanol or triethylamine (for basic compounds) to a hexane/ethyl acetate mixture can significantly alter selectivity.

  • Consider a Different Stationary Phase: If mobile phase optimization fails, the issue may be with the stationary phase.

    • Reverse-Phase Chromatography: For moderately polar compounds like 5-Methoxyquinoline-3-carbonitrile, reverse-phase chromatography (e.g., using a C18-functionalized silica column) can provide a different selectivity.[7] The mobile phase would typically be a mixture of water and a polar organic solvent like acetonitrile or methanol.[7]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude sample of 5-Methoxyquinoline-3-carbonitrile?

A1: Impurities can originate from various sources, including starting materials, intermediates, by-products, and degradation products.[8][9] For quinoline syntheses, common impurities may include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could be derivatives of p-anisidine or related compounds.[10]

  • By-products from Side Reactions: In multicomponent reactions used to form the quinoline ring, various side reactions can lead to structurally related impurities.[11][12]

  • Positional Isomers: If the synthesis is not perfectly regioselective, other methoxyquinoline isomers might be formed.

  • Degradation Products: Quinoline rings can be susceptible to oxidation or other degradation pathways under harsh reaction or workup conditions.[9]

Q2: What is the best general-purpose method for purifying 5-Methoxyquinoline-3-carbonitrile?

A2: For a solid crude product, recrystallization is often the most efficient and scalable first-pass purification method.[13] It is cost-effective and can yield high-purity material if an appropriate solvent system is identified.[5] For oily products or for removing closely related impurities, column chromatography is the method of choice due to its high resolving power.[4]

Q3: Can I use an acid-base extraction for purification?

A3: Yes, acid-base extraction is a very effective technique for separating basic compounds like quinolines from neutral or acidic impurities.[14][15]

  • Principle: The basic nitrogen atom on the quinoline ring can be protonated by an aqueous acid (e.g., dilute HCl), forming a water-soluble salt.[15] This allows the desired compound to be extracted from an organic solvent (containing neutral impurities) into the aqueous layer.

  • Workflow:

    • Dissolve the crude product in an organic solvent (e.g., dichloromethane, ethyl acetate).

    • Extract the organic solution with an aqueous acid (e.g., 1M HCl). The protonated 5-Methoxyquinoline-3-carbonitrile will move to the aqueous layer.

    • Separate the layers. The organic layer contains neutral impurities.

    • Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to regenerate the neutral free base, which will typically precipitate out or can be extracted back into a fresh portion of organic solvent.[15]

Acid-Base Extraction Workflow

start Crude Product in Organic Solvent extract Extract with Aqueous Acid (e.g., 1M HCl) start->extract separate Separate Layers extract->separate organic_layer Organic Layer: Neutral Impurities separate->organic_layer aqueous_layer Aqueous Layer: Protonated Product separate->aqueous_layer basify Basify Aqueous Layer (e.g., NaOH) aqueous_layer->basify final_product Purified 5-Methoxyquinoline- 3-carbonitrile (Free Base) basify->final_product

Caption: Workflow for purification via acid-base extraction.

Q4: What analytical techniques should I use to assess the purity of my final product?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reverse-phase method is often suitable for this type of molecule.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify any structurally related impurities if they are present in sufficient concentration.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown impurities.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.

Quantitative Data Summary

The following table summarizes typical solvent systems that can be employed for the purification of quinoline derivatives. The optimal choice will depend on the specific impurities present in the crude product.

Purification MethodSolvent/Mobile Phase SystemRationale & Use Case
Recrystallization Ethanol/WaterGood for moderately polar compounds; water acts as an anti-solvent.[1]
Ethyl Acetate/HexaneEffective for inducing crystallization of less polar products.[1][5]
Methanol/AcetoneA polar solvent mixture that can be effective for a range of quinolines.[3]
Normal-Phase Column Hexane/Ethyl Acetate GradientStandard system for separating compounds of varying polarity.[6]
(Silica Gel) Dichloromethane/Methanol GradientFor more polar compounds that do not elute with Hex/EtOAc.[16]
Acid-Base Extraction Dichloromethane & 1M HCl (aq)Separates basic quinoline from neutral or acidic impurities.[15]

References

  • Benchchem. Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.
  • Benchchem. Addressing challenges in the purification of quinoline derivatives.
  • Google Patents. US2474823A - Quinoline compounds and process of making same.
  • Der Pharma Chemica. Synthesis and biological screening of some novel Quinoline derivatives.
  • SIELC. Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column.
  • SciSpace. Synthesis of derivatives of quinoline.
  • Google Patents. US20030212276A1 - Process for the preparation of 7-substituted-3 quinolinecarbonitriles.
  • MDPI. One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X.
  • Chemistry and Chemists. Purification of Laboratory Chemicals Fifth Edition.
  • ChemScene. 5-Methoxyquinoline-3-carbonitrile.
  • Pearson. Acid-Base Properties of Nitrogen Heterocycles: Videos & Practice Problems.
  • MilliporeSigma. 8-methoxyquinoline-3-carbonitrile.
  • Taylor & Francis. Acid-base extraction – Knowledge and References.
  • Chemistry LibreTexts. 4.8: Acid-Base Extraction.
  • Magritek. Column Chromatography.
  • ResearchGate. Mesolite catalyzed one pot synthesis of quinoline-3-carbonitrile derivatives.
  • Google Patents. CN103804289A - Method for synthetizing 6-methoxyquinoline.
  • ResearchGate. Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives.
  • MDPI. One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies.
  • Senieer. Where Do Impurities In Pharmaceutical Analysis Come From?.
  • National Center for Biotechnology Information. 5-Methoxyquinoline. PubChem Compound Database.
  • Advanced ChemBlocks. 5-Chloro-4-hydroxy-8-methoxyquinoline-3-carbonitrile 95.00%.
  • A Matter of Trust. 5-Methoxyquinoline-4-carboxylic acid.
  • Frontiers. Recent advances in synthesizing and utilizing nitrogen-containing heterocycles.
  • Pharmaceutical Technology. Evaluating Impurities in Drugs (Part III of III).
  • MDPI. Nitrogen-Containing Heterocycles as Significant Molecular Scaffolds for Medicinal and Other Applications.

Sources

Optimization

Advanced Support Center: Optimizing Solvent Selection for Quinoline-3-Carbonitrile Recrystallization

Welcome to the Technical Support Center for API purification. Quinoline-3-carbonitrile derivatives are critical intermediates in drug development, known for their broad-spectrum biological activities.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for API purification. Quinoline-3-carbonitrile derivatives are critical intermediates in drug development, known for their broad-spectrum biological activities. However, their rigid heterocyclic core combined with the highly polar nitrile group often presents unique crystallization challenges, such as polymorph inconsistency, impurity entrapment, and liquid-liquid phase separation ("oiling out").

This guide is engineered for researchers and process chemists to troubleshoot and optimize solvent selection using thermodynamic principles and field-proven methodologies.

Part 1: Core Principles of Solvent Selection (FAQ)

Q: Why do standard polar solvents often fail to yield high-purity quinoline-3-carbonitriles on the first attempt? A: The purification of these compounds is a delicate balance of intermolecular forces. The quinoline core is highly lipophilic and prone to


 stacking, while the carbonitrile (

) and potential amino/hydroxy substituents are strong hydrogen-bond acceptors/donors. If a solvent is too polar (e.g., pure water), the compound will not dissolve. If it is too non-polar (e.g., pure hexane), the polar impurities (like unreacted malononitrile from the Knoevenagel condensation) will co-precipitate. 1[1], as it provides sufficient thermal energy at reflux to disrupt the crystal lattice for dissolution, while its cooling profile selectively forces the API to crystallize, leaving smaller polar impurities solvated[2].

Q: How do I choose between a single solvent and a binary solvent system? A: Chemical intuition alone is insufficient for complex APIs. You must evaluate the Solid-Liquid Equilibrium (SLE). A single solvent is viable only if the solute exhibits low solubility at low temperatures but exponentially increasing solubility at elevated temperatures[2]. If your specific derivative (e.g., a highly substituted 2,4-dichloroquinoline-3-carbonitrile) is either entirely insoluble or overly soluble across all temperatures in a single solvent, you must transition to a binary system. Utilizing thermodynamic models like the 3[3] allows you to predict the optimal miscible antisolvent ratio to trigger crystallization without exceeding the Metastable Zone Width (MSZW).

Part 2: Troubleshooting Common Recrystallization Issues (FAQ)

Q: My quinoline-3-carbonitrile derivative is "oiling out" instead of crystallizing. How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the compound separates as a dense liquid phase rather than a solid crystal. Mechanistically, this happens when the operating temperature is above the melting point of the solute in that specific solvent mixture, or when an antisolvent is added too rapidly, causing the solvent power to crash and bypassing the nucleation phase[4]. Resolution Strategy:

  • Thermodynamic adjustment: Switch to a solvent with a higher boiling point or adjust the binary ratio to shift the liquid-liquid phase boundary away from the operating temperature.

  • Kinetic control: Slow the cooling rate or antisolvent addition rate. 4[4] precisely when the solution enters the MSZW (before turbidity indicates oiling).

Q: How can I improve the yield without compromising the purity of lipophilic 2-amino/4-chloro substituted quinoline-3-carbonitriles? A: Highly lipophilic substituents alter the lattice energy, often rendering standard ethanol cooling ineffective. For these derivatives, a controlled antisolvent crystallization using a 5[5] is highly effective. The API remains soluble in the polar organic phase, and the controlled addition of water selectively reduces solubility, driving high-yield precipitation while keeping water-soluble impurities purged in the mother liquor[6].

Part 3: Quantitative Solvent Selection Data

The following table summarizes empirically validated solvent systems for various quinoline-3-carbonitrile derivatives based on their structural class and FDA solvent safety recommendations[1][3][5][7].

Derivative Structural ClassRecommended Solvent SystemRecrystallization MethodFDA Solvent Class
2-Amino-4-aryl-tetrahydroquinoline-3-carbonitriles Ethanol (Single)Cooling CrystallizationClass 3 (Favorable)
5-Oxo-2-(phenylamino)quinoline-3-carbonitriles DMF (Single)Evaporative / CoolingClass 2 (Caution)
2-(Alkylthio)-4-chloroquinoline-3-carbonitriles 2-Propanol / WaterAntisolvent CrystallizationClass 3 (Favorable)
Highly Lipophilic / Halogenated Derivatives Acetone / WaterAntisolvent CrystallizationClass 3 (Favorable)

Part 4: Visual Workflow for Solvent Selection

SolventSelection Start Impure Quinoline-3-Carbonitrile Screening Solvent Screening (NRTL-SAC Model) Determine SLE & MSZW Start->Screening Decision1 High Solubility at T_max & Low at T_min? Screening->Decision1 Cooling Cooling Crystallization (e.g., Ethanol / DMF) Decision1->Cooling Yes (Single Solvent) Binary Binary Antisolvent System (e.g., 2-Propanol / Water) Decision1->Binary No (Binary Required) Pure High-Purity Crystalline API Cooling->Pure Oiling Phase Separation (Oiling Out) Detected? Binary->Oiling Seeding Adjust Antisolvent Rate & Introduce Seed Crystals Oiling->Seeding Yes Oiling->Pure No Seeding->Pure

Decision matrix for quinoline-3-carbonitrile recrystallization, highlighting cooling vs antisolvent.

Part 5: Self-Validating Experimental Protocols

Protocol 1: Thermodynamic Solvent Screening (Small-Scale)

Objective: Determine the Solid-Liquid Equilibrium (SLE) and Metastable Zone Width (MSZW) to prevent oiling out.[4][8]

  • Preparation: Weigh 50 mg aliquots of crude quinoline-3-carbonitrile into 5 mL parallel crystallizer vials (e.g., Technobis Crystal16).

  • Solvent Gradient: Add varying volumes (1.0 to 4.0 mL) of Class 3 solvents (e.g., Ethanol, 2-Propanol) to generate a concentration gradient across the vials.

  • Heating Cycle (SLE Determination): Heat the vials to the solvent's boiling point (e.g., 78°C for ethanol) at a controlled rate of 1°C/min. Validation checkpoint: Optically monitor the clearing point (complete dissolution). Plotting these points generates the solubility curve.

  • Cooling Cycle (MSZW Determination): Cool the solutions at 0.5°C/min to 5°C. Validation checkpoint: Record the exact temperature of the cloud point (onset of nucleation). The gap between the clearing point and cloud point is your MSZW.

  • Quality Control: Filter the resulting crystals and analyze via PXRD (Powder X-Ray Diffraction) and FTIR to confirm polymorph purity and verify the presence of the nitrile (

    
    ) stretch at 
    
    
    
    [1].
Protocol 2: Binary Antisolvent Recrystallization (For Lipophilic Derivatives)

Objective: Purify highly substituted derivatives (e.g., 2,4-dichloroquinoline-3-carbonitriles) that resist standard cooling crystallization.[5]

  • Dissolution: Dissolve the crude derivative in a minimal volume of a polar, water-miscible solvent (e.g., 2-Propanol or Acetone) at 50°C.

  • Clarification: Polish-filter the hot solution through a 0.45 µm PTFE syringe filter to remove insoluble mechanical impurities that could cause heterogeneous nucleation of impurities.

  • Controlled Antisolvent Addition: Maintain the solution at 40°C. Using a programmable syringe pump, add the antisolvent (Deionized Water) dropwise at a strict rate of 0.1 mL/min. Causality: Rapid addition crashes the solubility, leading to amorphous precipitation or oiling out[2][4].

  • Active Seeding: If the solution enters the MSZW and exhibits faint opalescence without forming distinct crystals, pause the antisolvent addition immediately. Introduce 1-2% (w/w) pure seed crystals to force ordered lattice formation.

  • Aging and Isolation: Allow the suspension to age for 2 hours while slowly cooling to 20°C. Isolate the crystals via vacuum filtration, wash with a cold 1:3 Acetone/Water mixture to remove residual mother liquor, and dry under vacuum at 45°C.

References

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Industrial & Engineering Chemistry Research (ACS Publications). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Available at:[Link]

  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients. Available at:[Link]

  • ResearchGate. Effective solvent system selection in the recrystallization purification of pharmaceutical products. Available at: [Link]

  • Technobis Crystallization Systems. Solvent selection for process development. Available at: [Link]

  • SSRN. Advanced Crystallographic and Spectroscopic Characterization of a Novel Tetrahydroquinoline Derivative. Available at:[Link]

  • SciAlert. Synthesis of Some New Hydroquinoline and Pyrimido[4,5-b] Quinoline Derivatives. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Challenges with 5-Methoxyquinoline Derivatives in Bioassays

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubil...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of 5-methoxyquinoline derivatives in biological assays. As Senior Application Scientists, we understand that suboptimal solubility can lead to unreliable in vitro data, hinder structure-activity relationship (SAR) studies, and ultimately impede drug discovery progress.[1][2][3] This resource is designed to provide you with the mechanistic understanding and practical protocols needed to overcome these challenges.

Troubleshooting Guide: In-Depth Solutions for Complex Solubility Issues

This section addresses specific, multi-faceted problems you may encounter during your experiments. We provide not just the "how," but the "why," grounding our protocols in established physicochemical principles.

Issue 1: My 5-methoxyquinoline derivative precipitates immediately when I dilute my DMSO stock solution into the aqueous assay buffer.

This is one of the most common challenges in bioassays and typically points to two interrelated phenomena: exceeding the compound's kinetic solubility and "DMSO shock."

Causality Explained:

  • Kinetic vs. Thermodynamic Solubility: It's crucial to distinguish between these two concepts. Thermodynamic solubility is the true equilibrium concentration of a compound in a solvent after an extended period.[4][5] In contrast, kinetic solubility is the concentration at which a compound, pre-dissolved in a solvent like DMSO, begins to precipitate when added to an aqueous medium.[5][6] For high-throughput screening, kinetic solubility is the more relevant parameter.[1] Precipitation occurs because the final concentration in your assay buffer, even if transiently, is higher than the kinetic solubility limit.[7]

  • DMSO Shock: This refers to the rapid precipitation of a hydrophobic compound when a concentrated DMSO stock is quickly introduced into an aqueous environment. The DMSO rapidly disperses, leaving the poorly soluble compound to crash out of the solution before it can be properly solvated by the buffer.[7]

Step-by-Step Mitigation Protocol:

  • Optimize the Dilution Protocol:

    • Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. First, dilute your 100% DMSO stock to an intermediate concentration (e.g., 10-20% DMSO) in your assay buffer. Then, perform the final dilution to the required assay concentration.[8]

    • Slow Addition & Vortexing: Add the DMSO stock to the assay buffer drop-by-drop while continuously and vigorously vortexing the buffer. This promotes rapid mixing and minimizes localized high concentrations that lead to precipitation.[7][9]

  • Reduce the Final DMSO Concentration:

    • High concentrations of DMSO can be toxic to cells and interfere with assay results.[10] Aim for a final DMSO concentration of less than 0.5% (v/v) in your assay.[8][10][11] If your compound precipitates at this level, it indicates a fundamental solubility issue that requires a more advanced approach.

  • Lower the Final Compound Concentration:

    • Your target concentration may simply be too high for the compound's intrinsic aqueous solubility. Determine if a lower, yet still biologically relevant, concentration can be used.

  • Perform a Kinetic Solubility Assessment:

    • Before running a full assay, determine the kinetic solubility of your compound in your specific assay buffer. This will define the upper concentration limit for your experiments.

Experimental Protocol: High-Throughput Kinetic Solubility Assessment
  • Prepare Stock Solution: Create a 10 mM stock solution of your 5-methoxyquinoline derivative in 100% DMSO.[12]

  • Prepare Assay Plate: In a clear 96-well plate, add 198 µL of your assay buffer (e.g., PBS, pH 7.4) to multiple wells.

  • Add Compound: Add 2 µL of the 10 mM DMSO stock to the first well. This gives a nominal concentration of 100 µM with 1% DMSO. Mix thoroughly by pipetting up and down.[12]

  • Serial Dilution: Perform a 2-fold serial dilution across the plate by transferring 100 µL from the first well to the next (already containing 100 µL of buffer), and so on.

  • Equilibration: Cover the plate and incubate at room temperature for 1-2 hours.[12]

  • Analysis: Measure the turbidity of each well using a plate reader (nephelometry) or visually inspect for precipitation. The highest concentration that remains clear is your approximate kinetic solubility.

Issue 2: My results are inconsistent across experiments, especially in high-throughput screens (HTS).

Inconsistent results are often a symptom of poor compound solubility, leading to inaccurate concentrations in the assay wells.[2][13]

Causality Explained:

  • Compound Precipitation: If a compound precipitates, the actual concentration in solution is unknown and lower than the nominal concentration, leading to underestimated activity and poor reproducibility.[3][14][15]

  • Stock Solution Integrity: Compounds can precipitate out of concentrated DMSO stocks, especially after freeze-thaw cycles.[14][15] This means the concentration of your stock solution may not be what you think it is.

Troubleshooting and Optimization Workflow:

The following decision tree can guide you in selecting an appropriate method to enhance solubility and improve consistency.

G Start Poorly Soluble 5-Methoxyquinoline Derivative Cosolvent Attempt Solubilization with Optimized Co-solvent Protocol (e.g., DMSO, Ethanol) Start->Cosolvent Check1 Is Compound Soluble and Assay Tolerant to Co-solvent? Cosolvent->Check1 pH_Adjust Adjust pH of Assay Buffer (Quinoline is basic, try pH < 7) Check1->pH_Adjust No Success Proceed with Bioassay Check1->Success Yes Check2 Is Compound Soluble and Assay Stable at New pH? pH_Adjust->Check2 Cyclodextrin Use Cyclodextrin (e.g., HP-β-CD, SBE-β-CD) Check2->Cyclodextrin No Check2->Success Yes Check3 Is Compound Soluble and Assay Tolerant to Cyclodextrin? Cyclodextrin->Check3 Advanced Consider Advanced Formulation (e.g., Solid Dispersion, Surfactants) Check3->Advanced No Check3->Success Yes Failure Re-evaluate Compound or Consult Formulation Specialist Advanced->Failure

Caption: Decision tree for selecting a solubility enhancement method.

Frequently Asked Questions (FAQs)

Q1: What are the very first steps I should take to improve the solubility of my 5-methoxyquinoline derivative?

For initial attempts, a co-solvent approach is the most direct.[16]

  • Choose a Co-solvent: Dimethyl sulfoxide (DMSO) is the most common and powerful solvent for a wide range of compounds.[10] Ethanol is another option if DMSO toxicity is a concern.[16]

  • Prepare a High-Concentration Stock: Prepare a stock solution of 10-20 mM in 100% DMSO. Ensure the compound is fully dissolved. Gentle warming (37°C) or sonication can help overcome the energy required to break the crystal lattice structure.[7][10]

  • Dilute into Assay Buffer: When preparing your working solution, add the DMSO stock to your aqueous buffer slowly while vortexing to avoid precipitation.[7]

  • Control the Final Co-solvent Concentration: Ensure the final concentration of the co-solvent in your assay is low (typically <0.5% for DMSO) and consistent across all wells, including a vehicle control.[8][10]

Q2: How does pH affect the solubility of my 5-methoxyquinoline derivative?

The pH of the medium is a critical factor. The quinoline ring system contains a basic nitrogen atom.[17]

  • In Acidic Conditions (Lower pH): The basic nitrogen atom can become protonated, forming a cationic salt. This ionized form is generally much more soluble in aqueous solutions.[12][17][18] Therefore, lowering the pH of your assay buffer (e.g., to pH 6.0 or 6.5) can significantly increase solubility, provided your assay system is stable at that pH.[12][19]

  • In Basic Conditions (Higher pH): The derivative will be in its neutral, free-base form, which is typically less soluble in water but more soluble in organic solvents.[17]

Q3: Co-solvents are interfering with my assay. What are some advanced solubilization strategies?

When standard co-solvents are not viable, several advanced techniques can be employed.

MethodMechanism of ActionKey Considerations
Cyclodextrin Complexation Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They form inclusion complexes by encapsulating the non-polar 5-methoxyquinoline derivative, thereby increasing its aqueous solubility.[20][21][22][23][24]Use derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD), which have improved solubility and safety profiles.[25][26] The cyclodextrin-to-drug ratio must be optimized.
Micellar Solubilization (Surfactants) Surfactants (e.g., Tween® 80, Polysorbate 80) form micelles in aqueous solutions that can encapsulate hydrophobic compounds, increasing their solubility.[16][27]The surfactant concentration must be above its critical micelle concentration (CMC). Surfactants can interfere with some biological assays, so careful validation is required.
Solid Dispersions The compound is dispersed within a hydrophilic polymer matrix (e.g., PVP, PEG). This prevents the compound from crystallizing and presents it in a higher-energy, amorphous state, which enhances dissolution.[17][24][28]This requires more preparation, involving dissolving the compound and polymer in a common solvent and then removing the solvent. It is often used for in vivo studies but can be adapted for in vitro work.

Q4: What are some alternatives to DMSO for cell-based assays where toxicity is a concern?

While DMSO is widely used, alternatives may be necessary for sensitive cell lines or specific assay types.

  • Ethanol: A common alternative, but can also have effects on cellular metabolism and membrane proteins.[16] The final concentration should also be kept below 0.5%.

  • Polyethylene Glycols (PEGs): Low molecular weight PEGs (e.g., PEG 400) are water-miscible and can be effective co-solvents.[12][27][]

  • N-methyl-2-pyrrolidone (NMP): A powerful solvent, but its use in cell-based assays should be carefully validated for toxicity.[7]

Always include a vehicle control with the same concentration of the alternative solvent in your experiments.

Workflow for Compound Preparation and Solubilization

G Start Start: Solid 5-Methoxyquinoline Derivative Weigh 1. Weigh Compound Accurately Start->Weigh Dissolve 2. Dissolve in 100% DMSO to create 10-20 mM Stock Solution Weigh->Dissolve Assist Use Sonication or Gentle Warming (37°C) if needed Dissolve->Assist Store 3. Aliquot and Store Stock at -20°C or -80°C Dissolve->Store Dilute 4. Prepare Working Solution: Add Stock dropwise to vortexing Assay Buffer Store->Dilute Final 5. Ensure Final DMSO Concentration is <0.5% Dilute->Final Assay Proceed to Bioassay Final->Assay

Caption: General workflow for preparing a compound stock solution.

References
  • Vertex AI Search. (2011, March 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • MDPI. (2025, July 23).
  • Slideshare.
  • Academia.edu.
  • Benchchem. Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays.
  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • Benchchem. Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • AAPS Advances in Pharmaceutical Sciences Series.
  • PMC.
  • ResearchGate. (2012, October 9).
  • PubMed. (2012, October 9).
  • BOC Sciences.
  • Benchchem.
  • PMC. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • ALZET® Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds.
  • Benchchem. Enhancing the solubility of 3-(Benzenesulfonyl)quinolin-2-amine for biological assays.
  • Inventiva Pharma.
  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
  • Pharma Excipients. (2024, October 23).
  • ResearchGate. (2025, November 11). (PDF) Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study.
  • PMC.
  • MCE. Compound Handling Instructions.
  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO.
  • WuXi AppTec DMPK. (2024, March 15).
  • Hilaris. (2024, May 29). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
  • Strategies for improving hydrophobic drugs solubility and bioavailability.
  • ManTech Publications. (2021, January 15). A Review of the Solubility Enhancement by Using a Co-Solvency Method.
  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • PubMed. (2013, March 15). Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs.
  • Quora. (2018, April 25). How to make a stock solution of a substance in DMSO.
  • ResearchGate. (2026, February 9). (PDF)
  • PubMed. (2014, October 15).
  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
  • PubMed. (2006, May 15).
  • Solve Scientific. (2007, August 15). High Throughput Measurement of Compound Solubility and Physical Form with BMI.
  • (2025, October 30).
  • Benchchem. Overcoming poor solubility of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole in biological assays.
  • LifeTein. (2023, September 28). How to dissolve peptide in DMSO and still be safe to the cell culture.
  • Exp.
  • YouTube. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.
  • ResearchGate. (2006, May 10).
  • PubMed. (2024, November 15).
  • (2022, September 15). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals.
  • Pharmaceutical Technology. (2025, March 12). Solubilizing the Insoluble.

Sources

Optimization

Nitrile Hydrolysis Technical Support Center: Troubleshooting &amp; Chemoselectivity Guide

Welcome to the Process Chemistry Technical Support Center. Hydrolyzing the nitrile group (–C≡N) to a primary amide (–CONH₂) or carboxylic acid (–COOH) is a fundamental transformation in drug development and fine chemical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. Hydrolyzing the nitrile group (–C≡N) to a primary amide (–CONH₂) or carboxylic acid (–COOH) is a fundamental transformation in drug development and fine chemical synthesis. However, traditional harsh acidic or basic conditions frequently trigger side reactions such as over-hydrolysis, epimerization of stereocenters, and the cleavage of sensitive functional groups.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure chemoselectivity, preserve molecular integrity, and achieve high yields.

Diagnostic Workflow: Catalyst & Condition Selection

Before beginning your hydrolysis, use the following decision matrix to select the appropriate methodology based on your substrate's structural vulnerabilities.

SelectionTree Start Analyze Nitrile Substrate Chiral Alpha-Chiral Center? Start->Chiral Sens Acid/Base Sensitive Groups? Chiral->Sens No Enzyme Nitrile Hydratase (NHase) Neutral pH, Ambient Temp Chiral->Enzyme Yes Radz Radziszewski Reaction (H2O2, Mild Base) Sens->Radz Yes (Base Tolerant) Metal Ghaffar-Parkins Catalyst (Pt-based, Neutral) Sens->Metal Yes (Acid/Base Labile) Harsh Standard Hydrolysis (Strong Acid/Base, Heat) Sens->Harsh No

Decision matrix for selecting nitrile hydrolysis conditions to prevent side reactions.

Troubleshooting Guides (Q&A)

Issue 1: Over-hydrolysis to Carboxylic Acid (Stopping at the Amide)

Q: My nitrile hydrolysis overshoots, yielding carboxylic acids instead of primary amides. How do I arrest the reaction at the amide stage?

Causality & Mechanism: Under standard aqueous acidic or basic conditions, the hydrolysis of a nitrile to an amide is often slower than the subsequent hydrolysis of the amide to a carboxylic acid. Once the amide is formed, the carbonyl carbon is highly susceptible to nucleophilic attack by water or hydroxide, driving the reaction to the thermodynamic sink (the carboxylate).

Solution: Bypass the standard hydration mechanism by utilizing the Radziszewski reaction . This amidation utilizes alkaline hydrogen peroxide, where the highly nucleophilic hydroperoxide anion (HOO⁻) attacks the nitrile carbon to form a reactive peroxycarboximidic acid intermediate. This intermediate rapidly reacts with a second molecule of H₂O₂ to yield the primary amide, water, and singlet oxygen ()[1]. Because HOO⁻ is a poor nucleophile toward amides, the reaction completely arrests at the amide stage.

RadziszewskiMech Nitrile Nitrile (R-CN) Intermediate Peroxycarboximidic Acid Nitrile->Intermediate Nucleophilic Attack Peroxide HOO⁻ Peroxide->Intermediate Amide Primary Amide (R-CONH₂) Intermediate->Amide + H₂O₂ (Fast)

Mechanism of Radziszewski amidation highlighting the peroxycarboximidic acid intermediate.

Protocol: Self-Validating Radziszewski Amidation

  • Setup: Dissolve the nitrile (1.0 equiv) in a 4:1 mixture of Ethanol/DMSO.

  • Reagent Addition: Cool the vessel to 0 °C. Add 30% aqueous H₂O₂ (3.0 equiv), followed by the dropwise addition of 20% aqueous NaOH (1.2 equiv).

  • Reaction: Stir at room temperature for 2–4 hours.

  • Validation Check (Self-Validating Step): Spot the reaction on a TLC plate against the starting material. Concurrently, take an IR spectrum of the crude aliquot. The reaction is validated as complete and chemoselective when the sharp C≡N stretch (~2250 cm⁻¹) disappears, replaced by a strong amide C=O stretch (~1650–1690 cm⁻¹) and N-H stretches (~3200-3400 cm⁻¹). The absence of a broad O-H stretch (2500–3300 cm⁻¹) confirms that zero over-hydrolysis to the acid has occurred.

  • Quench: Quench excess peroxide with saturated aqueous Na₂S₂O₃ before organic extraction.

Issue 2: Epimerization of Alpha-Chiral Centers

Q: I am observing racemization at the alpha-chiral center during hydrolysis. How can I preserve stereointegrity?

Causality & Mechanism: Alpha-protons adjacent to a nitrile group are relatively acidic (pKa ~25). Prolonged exposure to strong bases (NaOH/KOH) or high temperatures in strong acids promotes enolization/deprotonation at the alpha-carbon, leading to the loss of stereochemical integrity (epimerization) before or during hydration.

Solution: Employ mild, pH-neutral enzymatic hydrolysis using Nitrile Hydratase (NHase) . NHases are metalloenzymes (containing Co³⁺ or Fe³⁺ active sites) that catalyze the hydration of nitriles to amides at ambient temperature and strictly neutral pH, completely avoiding enolization pathways ()[2].

Protocol: Self-Validating Enzymatic Hydration

  • Preparation: Suspend the nitrile substrate (50 mM) in a 50 mM phosphate buffer (pH 7.2).

  • Biocatalyst Addition: Add immobilized Rhodococcus rhodochrous NHase (10-20 mg/mmol substrate).

  • Incubation: Shake at 25–30 °C for 12–24 hours.

  • Validation Check (Self-Validating Step): Filter off the immobilized enzyme. Analyze the filtrate via Chiral HPLC. The chromatogram must show >99% enantiomeric excess (ee) matching the starting material, validating that the neutral buffering successfully prevented alpha-deprotonation during the transformation.

Issue 3: Cleavage of Sensitive Functional Groups (Esters, Acetals)

Q: My substrate contains ester and acetal protecting groups that cleave during nitrile hydrolysis. How do I achieve chemoselectivity?

Causality & Mechanism: Acetals are highly acid-labile, and esters are base-labile. Traditional hydrolysis destroys these orthogonal protecting groups because the conditions required to hydrate the nitrile exceed the stability thresholds of these moieties.

Solution: Utilize the Ghaffar-Parkins Catalyst (a platinum-based homogenous catalyst). This transition metal complex activates the nitrile carbon via direct coordination to the metal center, allowing water to attack under strictly neutral conditions without affecting esters, acetals, or silyl ethers ()[3].

Protocol: Pt-Catalyzed Neutral Hydration

  • Setup: In a sealed tube, dissolve the nitrile in an EtOH/H₂O mixture (2:1).

  • Catalyst: Add the Ghaffar-Parkins catalyst (0.1–1.0 mol%).

  • Heating: Heat to 80 °C for 12 hours.

  • Validation Check (Self-Validating Step): Analyze the crude product via ¹H-NMR. The preservation of the acetal (characteristic singlet at ~5.5 ppm) or ester (intact alkoxy signals) alongside the newly formed amide protons (~5.5-7.5 ppm, broad singlets) internally validates the chemoselectivity of the metal catalyst.

Quantitative Data: Comparison of Hydrolysis Methods

Method / CatalystOperating pHTemp (°C)Chemoselectivity ProfileTypical YieldRisk of Over-Hydrolysis
Aqueous HCl / H₂SO₄ Highly Acidic (<1)80–100Poor (Cleaves acetals, ethers)40–70%High
Aqueous NaOH / KOH Highly Basic (>13)80–100Poor (Cleaves esters, epimerizes)50–80%High
Radziszewski (H₂O₂/NaOH) Mildly Basic (9-10)0–25Good (Tolerates acetals, some esters)85–98%Zero
Ghaffar-Parkins (Pt) Neutral (~7.0)80Excellent (Tolerates esters, acetals)90–99%Low
Nitrile Hydratase (NHase) Neutral (7.0-7.5)20–30Excellent (Stereoretentive, mild)80–95%Low (unless Amidase is present)

Frequently Asked Questions (FAQs)

Q: I am using an alcoholic solvent for acid-catalyzed hydrolysis, and I'm seeing a major byproduct. What is it? A: You are likely observing the Pinner reaction . In the presence of an alcohol and a strong anhydrous or concentrated acid (like HCl), the nitrile is converted into an imidate ester (Pinner salt) rather than an amide. To prevent this, ensure your solvent system contains sufficient water (at least 10 equivalents) to outcompete the alcohol for the nucleophilic attack on the nitrilium intermediate.

Q: My nitrile is highly sterically hindered (e.g., a pivalonitrile derivative) and resists Radziszewski conditions. What is the alternative? A: Sterically hindered nitriles block the approach of the bulky hydroperoxide anion. Switch to a Ruthenium-catalyzed hydration (e.g., using Ru(OH)x/Al₂O₃ or specialized NHC-Ru complexes). Ruthenium catalysts have a smaller effective steric profile during the initial coordination step and can drive the hydration of unactivated, hindered nitriles with complete atom economy ()[4].

Q: The enzymatic NHase reaction is too slow because my nitrile is completely insoluble in the phosphate buffer. Can I add organic solvents? A: Yes, but with caution. Most wild-type NHases denature in high concentrations of organic solvents. However, you can use up to 10-15% (v/v) of water-miscible co-solvents like DMSO or methanol. Alternatively, run the reaction as a biphasic system using a water-immiscible solvent like heptane or toluene, relying on interfacial mass transfer to protect the enzyme while dissolving the substrate.

References

  • Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies - MDPI[2] URL:[Link]

  • Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst - Organic Syntheses[3] URL:[Link]

  • Ruthenium-Catalyzed Redox-Neutral and Single-Step Amide Synthesis from Alcohol and Nitrile with Complete Atom Economy - Journal of the American Chemical Society[4] URL:[Link]

  • Just Add Luminol to Turn the Spotlight on Radziszewski Amidation - ACS Omega[1] URL:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance of the 5-Methoxy Group in Substitution Reactions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of steric hindrance from a 5-methoxy group in various substitution reactions. The following information is curated to provide not only solutions but also the underlying mechanistic reasoning to empower your experimental design.

Introduction: The Dual Nature of the Methoxy Group

The methoxy group (-OCH₃) is a common substituent in organic synthesis, often valued for its electron-donating properties. Through resonance, it activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions.[1][2][3][4] However, its utility can be a double-edged sword. The methoxy group, while electronically activating, can also pose a significant steric barrier, particularly to substitution at the adjacent ortho positions (C4 and C6). This steric hindrance can impede the approach of reagents, slow down reaction rates, and in some cases, prevent a desired transformation altogether.[5][6]

This guide will focus on practical strategies to overcome the steric impediment of the 5-methoxy group in key substitution reactions, including nucleophilic aromatic substitution (SNAr) and various cross-coupling reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter in the lab, offering probable causes and actionable solutions.

Problem 1: Low or No Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions

Scenario: You are attempting to displace a leaving group (e.g., a halide) at a position ortho or para to a 5-methoxy group with a nucleophile, but the reaction is sluggish or fails to proceed.

Probable Causes:

  • Steric Hindrance: The 5-methoxy group is physically blocking the nucleophile's approach to the reaction center.

  • Electron-Donating Effect: The methoxy group's electron-donating nature deactivates the ring towards nucleophilic attack by increasing electron density.[7] SNAr reactions are favored on electron-poor aromatic rings.[8][9]

Solutions:

Solution Mechanism and Rationale Experimental Considerations
Increase Reaction Temperature Provides the necessary activation energy to overcome the steric barrier.Use a high-boiling point solvent (e.g., DMF, DMSO, NMP). Monitor for potential side reactions or decomposition of starting materials.
Use a Stronger Nucleophile A more reactive nucleophile can more effectively attack the electron-rich aromatic ring.For example, use sodium methoxide instead of methanol with a base. Be mindful of the nucleophile's basicity, which could lead to side reactions like elimination.
Employ a Phase-Transfer Catalyst Facilitates the transfer of the nucleophile from an aqueous or solid phase to the organic phase where the substrate is dissolved, increasing the effective concentration of the nucleophile.Quaternary ammonium salts (e.g., tetrabutylammonium bromide) are commonly used.
Consider Alternative Reaction Pathways If direct SNAr is not feasible, consider a benzyne-mediated reaction. This involves elimination of the leaving group and a proton to form a highly reactive benzyne intermediate, which is then trapped by the nucleophile.Requires a strong base (e.g., NaNH₂, LDA) and is not regioselective if the benzyne is unsymmetrical.
Problem 2: Poor Conversion in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira)

Scenario: You are performing a cross-coupling reaction on a substrate with a 5-methoxy group, and the reaction stalls or gives low yields of the desired product.

Probable Causes:

  • Steric Hindrance Around the Metal Center: The 5-methoxy group can hinder the oxidative addition of the aryl halide to the palladium catalyst or the subsequent reductive elimination step.[5]

  • Inappropriate Ligand Choice: The ligand on the palladium catalyst plays a crucial role in modulating its reactivity and steric environment. A ligand that is too small may not be effective in promoting the reaction with a sterically hindered substrate.

Solutions:

Solution Mechanism and Rationale Experimental Considerations
Utilize Bulky, Electron-Rich Ligands Bulky phosphine ligands (e.g., Buchwald-type biarylphosphines like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can create a more open coordination sphere around the palladium center, facilitating the coupling of sterically demanding substrates.[5][10][11][12] These ligands also enhance the rate of reductive elimination.Screen a variety of ligands to find the optimal one for your specific substrate combination. Ligand choice can be highly substrate-dependent.
Employ a More Active Catalyst System Use a pre-catalyst that readily forms the active Pd(0) species. Some modern pre-catalysts are designed for challenging couplings.For example, palladium(II) acetate with a suitable phosphine ligand is a common starting point.
Optimize the Base and Solvent The choice of base is critical for the transmetalation step in Suzuki couplings and for the deprotonation of the amine in Buchwald-Hartwig aminations. A stronger, non-nucleophilic base may be required. The solvent can also influence the solubility and reactivity of the reagents.For Suzuki couplings, consider bases like Cs₂CO₃ or K₃PO₄. For Buchwald-Hartwig aminations, NaOtBu or LHMDS are often effective. Aprotic polar solvents like dioxane, toluene, or DMF are commonly used.
Increase Catalyst Loading In some cases, a higher catalyst loading can overcome slow reaction kinetics.This should be a last resort, as it increases cost and can lead to more side products.
Problem 3: Undesired ortho-Substitution in Electrophilic Aromatic Substitution

Scenario: You are trying to introduce an electrophile at the para position to the 5-methoxy group, but you observe a significant amount of the ortho-substituted product, which may be sterically disfavored in subsequent steps.

Probable Cause:

  • Directing Effect of the Methoxy Group: The methoxy group is a strong ortho, para-director due to its ability to stabilize the arenium ion intermediate through resonance.[1][2][3][4]

Solutions:

Solution Mechanism and Rationale Experimental Considerations
Use a Bulky Electrophile A sterically demanding electrophile will preferentially attack the less hindered para position.For example, in Friedel-Crafts alkylation, using tert-butyl chloride will favor para-substitution over ortho.[13]
Employ a Directing Group Strategy Introduce a temporary blocking group at the ortho positions, perform the desired substitution at the para position, and then remove the blocking group.Sulfonation is a common reversible reaction that can be used for this purpose.
Directed ortho-Metalation (DoM) This strategy allows for regioselective functionalization at the ortho position by using an organolithium reagent. The methoxy group acts as a directed metalation group (DMG), coordinating to the lithium and directing deprotonation to the adjacent ortho position.[14][15][16] An electrophile can then be introduced at this position.This is a powerful method for controlled ortho-substitution, but requires anhydrous conditions and careful handling of organolithium reagents.[17][18]

Frequently Asked Questions (FAQs)

Q1: How does the 5-methoxy group's steric hindrance compare to other common substituents?

A1: The steric bulk of a methoxy group is significant, though generally less than that of an isopropyl or tert-butyl group. However, its free rotation can create a "swept volume" that effectively blocks the ortho positions. Its impact is often more pronounced in reactions with a constrained transition state, such as cycloadditions or certain metal-catalyzed couplings.[6]

Q2: Are there computational methods to predict the impact of the 5-methoxy group's steric hindrance?

A2: Yes, computational chemistry can be a valuable tool. Density Functional Theory (DFT) calculations can be used to model the transition states of reactions and predict activation energies. This can help in comparing the feasibility of different reaction pathways and in understanding the steric and electronic effects of the methoxy group.

Q3: Can the solvent choice help mitigate steric hindrance?

A3: While solvent choice is crucial for solubility and reactivity, its direct effect on mitigating steric hindrance is often secondary to ligand and reagent selection. However, coordinating solvents can sometimes influence the geometry of the transition state in metal-catalyzed reactions, which may have a minor impact on steric accessibility.

Q4: In a Suzuki coupling, my reaction is still slow despite using a bulky ligand. What else can I try?

A4: If a bulky ligand alone is not sufficient, consider the nature of your boronic acid or ester. Boronate esters, such as pinacol esters, can sometimes exhibit different reactivity profiles compared to boronic acids.[19] Additionally, the choice of base is critical for the formation of the reactive boronate species.[20][21][22] A thorough optimization of the base and solvent system is recommended.

Q5: For a Sonogashira coupling, what are the key considerations when dealing with a sterically hindered aryl halide containing a 5-methoxy group?

A5: Sonogashira couplings can be sensitive to steric hindrance.[23] Key considerations include:

  • Catalyst System: While the traditional palladium/copper co-catalyst system is common, copper-free Sonogashira reactions have been developed and may offer advantages for certain substrates.[24][25][26]

  • Ligand Choice: As with other cross-coupling reactions, bulky, electron-rich phosphine ligands can be beneficial.[26]

  • Base and Solvent: An amine base, such as triethylamine or diisopropylamine, is typically used. The choice of solvent can influence the solubility of the copper acetylide intermediate.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Halide

This protocol provides a starting point for the Suzuki-Miyaura coupling of an aryl halide bearing a 5-methoxy group with a boronic acid. Optimization of the ligand, base, and temperature will likely be necessary.

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Catalyst Addition: To this mixture, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.04 mmol).

  • Solvent Addition: Add anhydrous solvent (e.g., dioxane, 5 mL).

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC/LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for a Directed ortho-Metalation (DoM)

This protocol outlines a general procedure for the ortho-lithiation of an anisole derivative followed by quenching with an electrophile. Caution: Organolithium reagents are pyrophoric and must be handled with extreme care under an inert atmosphere.

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the anisole derivative (1.0 mmol) and anhydrous solvent (e.g., THF, 10 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-butyllithium (1.1 mmol) dropwise to the cooled solution. Stir the mixture at -78 °C for the optimized time (e.g., 1 hour).

  • Electrophilic Quench: Add the electrophile (1.2 mmol) to the reaction mixture at -78 °C.

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature. Quench the reaction by the careful addition of a saturated aqueous solution of NH₄Cl.

  • Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude product by an appropriate method (e.g., column chromatography, distillation, or recrystallization).

Visualizing Reaction Strategies

Decision Tree for Overcoming Steric Hindrance

StericHindranceSolutions start Low Yield in Substitution Reaction (5-Methoxy Substrate) reaction_type Identify Reaction Type start->reaction_type snar Nucleophilic Aromatic Substitution (SNAr) reaction_type->snar SNAr cross_coupling Cross-Coupling (e.g., Suzuki, Buchwald) reaction_type->cross_coupling Cross-Coupling eas Electrophilic Aromatic Substitution (EAS) reaction_type->eas EAS snar_sol1 Increase Temperature snar->snar_sol1 snar_sol2 Use Stronger Nucleophile snar->snar_sol2 snar_sol3 Consider Benzyne Pathway snar->snar_sol3 cc_sol1 Use Bulky, Electron-Rich Ligands (e.g., Buchwald, NHC) cross_coupling->cc_sol1 cc_sol2 Optimize Base and Solvent cross_coupling->cc_sol2 cc_sol3 Increase Catalyst Loading cross_coupling->cc_sol3 eas_sol1 Use Bulky Electrophile (for para-selectivity) eas->eas_sol1 eas_sol2 Directed ortho-Metalation (for ortho-selectivity) eas->eas_sol2

Caption: Decision-making workflow for troubleshooting substitution reactions.

Catalytic Cycle for Suzuki-Miyaura Coupling

SuzukiCycle cluster_legend Legend pd0 Pd(0)L_n pd_complex1 Ar-Pd(II)(X)L_n pd0->pd_complex1 Oxidative Addition oxidative_addition Oxidative Addition transmetalation Transmetalation reductive_elimination Reductive Elimination aryl_halide Ar-X aryl_halide->pd_complex1 boronic_acid Ar'-B(OR)₂ pd_complex2 Ar-Pd(II)(Ar')L_n boronic_acid->pd_complex2 base Base base->pd_complex2 pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product Ar-Ar' pd_complex2->product Catalyst Species Catalyst Species Reactant Reactant Product Product

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.

References

  • 16.5: An Explanation of Substituent Effects - Chemistry LibreTexts. (2022, September 24). Chemistry LibreTexts. [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Reactions - Organic Chemistry Tutor. (n.d.). Organic Chemistry Tutor. [Link]

  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

  • Subtle steric differences reveal a model for Ni cross-coupling success. (2017, March 27). Princeton University. [Link]

  • Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - PMC. (2017, March 6). National Center for Biotechnology Information. [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. [Link]

  • Directed ortho metalation - Wikipedia. (n.d.). Wikipedia. [Link]

  • Buchwald-Hartwig Amination of Aryl Esters and Chlorides catalyzed by Dianisole-decorated Pd-NHC complex - ResearchGate. (n.d.). ResearchGate. [Link]

  • Directing Groups in SE Ar. (n.d.). University of Calgary. [Link]

  • The effect of steric bulk in Sonogashira coupling reactions | Request PDF - ResearchGate. (2025, August 5). ResearchGate. [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Made EASY! - YouTube. (2022, April 20). YouTube. [Link]

  • Electrophilic aromatic directing groups - Wikipedia. (n.d.). Wikipedia. [Link]

  • An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Nucleophilic Amination of Methoxy Arenes by a Sodium Hydride- Iodide Composite - DR-NTU - Nanyang Technological University. (n.d.). Nanyang Technological University. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018, August 20). Master Organic Chemistry. [Link]

  • Ortholithiation of Anisole by n-BuLi−TMEDA: Reaction via Disolvated Dimers | Journal of the American Chemical Society - ACS Publications. (n.d.). American Chemical Society. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing). (2021, February 10). Royal Society of Chemistry. [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Wikipedia. [Link]

  • Heteroaryl Cross-Coupling Reactions: Synthetic Methods and Medicinal Applications. (2025, October 26). ResearchGate. [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC. (2024, February 16). National Center for Biotechnology Information. [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Chemistry LibreTexts. [Link]

  • Nucleophilic aromatic substitution - Wikipedia. (n.d.). Wikipedia. [Link]

  • New Catalytic Methods for the Synthesis of Selectively Substituted Aromatics Through Palladacycles | Request PDF - ResearchGate. (2026, February 9). ResearchGate. [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society. (2005, March 8). American Chemical Society. [Link]

  • Nucleophilic Aromatic Substitution Guide | PDF - Scribd. (n.d.). Scribd. [Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions - Master Organic Chemistry. (2025, February 28). Master Organic Chemistry. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • ortho metalation - Andrew G Myers Research Group. (n.d.). Harvard University. [Link]

  • Enantioconvergent Negishi Cross-Coupling of Racemic sec-Alkylzinc Reagent with Aryl Halides Enabled by Bulky N-Heterocyclic Carb - ChemRxiv. (n.d.). ChemRxiv. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Modern Enantioselective Catalysis in Organic Chemistry - ACS Publications. (2023, June 16). American Chemical Society. [Link]

  • 1 - ORCA – Online Research @ Cardiff. (n.d.). Cardiff University. [Link]

  • 3.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2026, February 17). Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chemistry LibreTexts. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - eScholarship.org. (n.d.). eScholarship. [Link]

  • Suzuki cross-coupling reaction - YouTube. (2020, February 14). YouTube. [Link]

  • Electrophilic aromatic substitution - Wikipedia. (n.d.). Wikipedia. [Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Friedel–Crafts: A Key Step in the Synthesis of Pharmaceutical Compounds - MDPI. (n.d.). MDPI. [Link]

Sources

Optimization

Technical Support Center: Purification of 5-Methoxyquinoline-3-carbonitrile

Topic: Purification of 5-Methoxyquinoline-3-carbonitrile by Column Chromatography Content Type: Technical Support Center (Troubleshooting Guide & FAQs) Audience: Researchers, Scientists, and Drug Development Professional...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification of 5-Methoxyquinoline-3-carbonitrile by Column Chromatography Content Type: Technical Support Center (Troubleshooting Guide & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals[1]

Welcome to the Advanced Purification Support Hub. As a Senior Application Scientist, I understand that purifying functionalized quinolines like 5-Methoxyquinoline-3-carbonitrile presents unique challenges. The basicity of the quinoline nitrogen, combined with the polarity of the nitrile group and the potential for regioisomeric impurities (specifically the 7-methoxy isomer), requires a precision-engineered chromatographic approach.

This guide moves beyond basic protocols to address the causality behind separation failures and provides self-validating workflows to ensure high-purity isolation.

Part 1: Pre-Purification Assessment & Strategy

Q1: My crude material is a dark, tarry solid. How do I determine the optimal solvent system for TLC and Column Chromatography?

A: The "tar" often consists of polymerized aldehydes or oxidation byproducts common in quinoline synthesis (e.g., Meth-Cohn or Vilsmeier-Haack cyclizations).[1]

  • The Diagnostic: Do not rely on a single solvent.[1] Quinoline-3-carbonitriles possess a "push-pull" electronic structure (electron-donating methoxy vs. electron-withdrawing nitrile/ring nitrogen).[1]

  • The Protocol:

    • Solubility Check: Dissolve 10 mg of crude in 1 mL of Dichloromethane (DCM) . If insoluble, try Acetone or Warm Ethanol .[1] Avoid loading with DMSO/DMF as they ruin column resolution.[1]

    • TLC Screening: Test the following systems on Silica Gel 60 F254 plates:

      • System A (Non-Polar): Hexane:Ethyl Acetate (8:2) — Expect low Rf (retention).

      • System B (Target): Hexane:Ethyl Acetate (6:4) — Target Rf ~0.3–0.4.[1]

      • System C (Polar): DCM:Methanol (98:2) — Useful if the compound streaks in EtOAc.

  • Expert Insight: If you observe "streaking" or "tailing" on the TLC plate, it is due to the interaction between the basic quinoline nitrogen and the acidic silanol groups of the silica. Add 1% Triethylamine (TEA) to your mobile phase to cap these silanol sites [1].

Q2: I am synthesizing this from 3-methoxyaniline and suspect I have the 7-methoxy regioisomer. How do I separate them?

A: This is the most critical challenge. Cyclization of meta-substituted anilines typically yields a mixture of 5- and 7-substituted quinolines.[1]

  • The Mechanism: The steric hindrance at the 5-position is greater than at the 7-position, often resulting in slightly different interaction strengths with the stationary phase.

  • The Solution:

    • Stationary Phase: Standard Silica (40–63 µm) is usually sufficient, but Grade 62 Silica (60-200 mesh) can offer better flow control for difficult separations.[1]

    • Gradient Elution: Do not run isocratic immediately. Use a shallow gradient:

      • Start: 100% Hexane (2 CV - Column Volumes).

      • Ramp: 0% to 20% EtOAc over 5 CV.[1]

      • Hold: 20% EtOAc (The 5-isomer often elutes slightly faster due to steric shielding of the nitrogen/methoxy interaction, though this depends on the exact mobile phase solvation) [2].

    • Alternative: If silica fails, Recrystallization from Ethanol is highly effective for enriching one isomer before the column step [3].[1]

Part 2: Execution & Troubleshooting (The "Why" and "How")

Q3: My compound is eluting, but the bands are broad and overlapping. What is wrong?

A: Band broadening in quinolines is usually caused by Column Overloading or Basic Interaction .[1]

  • Troubleshooting Checklist:

    • Sample Loading: Did you dry-load? For low-solubility quinolines, dissolving in DCM, adding silica, and evaporating to a dry powder (Dry Loading) is superior to liquid loading, which can cause precipitation at the column head.

    • Basicity: As mentioned in Q1, the quinoline nitrogen is a Lewis base.[1] Without a modifier (TEA or NH4OH), it drags along the acidic silica surface.

    • Flow Rate: Too fast = poor equilibration.[1] Too slow = diffusion broadening.[1] Aim for a flow rate of 2–3 inches/minute of solvent descent in a gravity column, or calculated optimal linear velocity for Flash systems.

Q4: Can I use Alumina instead of Silica?

A: Yes, and it is often better for acid-sensitive or highly basic heterocycles.[1]

  • Recommendation: Use Neutral Alumina (Brockmann Activity II or III) .[1]

  • Why: Silica is acidic (pH ~5-6).[1] Alumina is amphoteric.[1] For 5-methoxyquinoline-3-carbonitrile, neutral alumina prevents protonation of the pyridine-like nitrogen, resulting in sharper peaks and higher recovery, although it is more expensive and has lower loading capacity than silica [4].

Part 3: Visualization & Workflow

Figure 1: Purification Logic Flow for 5-Methoxyquinoline-3-carbonitrile This diagram illustrates the decision matrix for selecting the correct purification pathway based on crude purity and isomeric composition.[1]

PurificationWorkflow Start Crude Reaction Mixture (Dark Solid/Oil) Solubility Solubility Test (DCM vs. EtOAc) Start->Solubility TLC TLC Screening (Hex/EtOAc 6:4) Solubility->TLC IsomerCheck Isomer Mixture? (5-OMe vs 7-OMe) TLC->IsomerCheck Recryst Recrystallization (Hot Ethanol) IsomerCheck->Recryst Yes (Major Isomer Enrichment) ColumnPrep Column Setup (Silica Gel 60) IsomerCheck->ColumnPrep No (Direct Purification) Recryst->ColumnPrep Supernatant/Mother Liquor Modifier Add 1% Et3N (Prevents Tailing) ColumnPrep->Modifier If Tailing Observed Gradient Gradient Elution (0-40% EtOAc in Hex) ColumnPrep->Gradient Standard Protocol Modifier->Gradient Analysis Fraction Analysis (UV 254nm / LC-MS) Gradient->Analysis Final Pure 5-Methoxyquinoline- 3-carbonitrile Analysis->Final

Caption: Decision matrix for isolating 5-Methoxyquinoline-3-carbonitrile, highlighting the critical branch point for isomer separation via recrystallization prior to chromatography.

Part 4: Data & Specifications

Table 1: Recommended Solvent Systems & Rf Values

Note: Rf values are approximate and depend on silica activity and humidity.

Solvent SystemComposition (v/v)Estimated RfApplication
Hexane : EtOAc 90 : 100.05 – 0.10Initial gradient hold; elutes non-polar impurities.[1]
Hexane : EtOAc 70 : 300.25 – 0.35Target elution zone for 5-Methoxyquinoline-3-carbonitrile.[1]
DCM : MeOH 98 : 20.30 – 0.40Alternative for highly polar/insoluble samples.[1]
Hexane : EtOAc : Et3N 70 : 29 : 10.35 (Sharp)Use if peak tailing is observed (deactivates silica).[1]
Table 2: Physical Properties for Handling
PropertyValueHandling Note
Molecular Weight 184.19 g/mol --
Appearance Off-white to yellow solidColor often comes from trace oxidation; pure compound is nearly white.[1][2]
Solubility DCM, DMSO, Hot EtOHPoor solubility in pure Hexane; use DCM for loading.
UV Detection 254 nmStrong absorption due to conjugated quinoline system.[1]

Part 5: Detailed Experimental Protocol

Protocol: Gradient Purification of 5-Methoxyquinoline-3-carbonitrile

  • Sample Preparation:

    • Dissolve 1.0 g of crude material in 5 mL of DCM.[1]

    • Add 2.0 g of Silica Gel (40–63 µm).[1]

    • Evaporate solvent under reduced pressure to obtain a free-flowing powder (Dry Load).[1]

  • Column Packing:

    • Use a column diameter of ~3 cm for 1 g of sample (30:1 Silica:Sample ratio).

    • Slurry pack with 100% Hexane to ensure a tight bed.[1]

  • Elution:

    • Step 1: Load the dry powder on top of the sand bed.[1]

    • Step 2: Elute with 100 mL Hexane (removes non-polar oils).[1]

    • Step 3: Switch to 90:10 Hex:EtOAc .[1] Collect 20 mL fractions.

    • Step 4: Increase polarity to 70:30 Hex:EtOAc . The product typically elutes here.

    • Step 5: Monitor fractions via UV (254 nm).[1] The nitrile group provides a distinct absorbance profile.[1]

  • Isolation:

    • Combine pure fractions.

    • Evaporate at 40°C.

    • Optional: Recrystallize the residue from minimal hot ethanol to achieve >99% purity.[1]

References

  • National Institutes of Health (NIH). (2021).[1] One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives. Molecules, 26(22). Retrieved from [Link]

  • University of Victoria. (2023).[1] Column Chromatography: Experimental Aspects and Solvent Selection. Retrieved from [Link]

  • SciSpace. (2016).[1] Analytical differentiation of quinolinyl- and isoquinolinyl- substituted 1-(5-fluoropentyl)-1H-indole. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 5-Methoxyquinoline-3-carbonitrile Stability Guide

The following technical guide addresses the stability profile of 5-Methoxyquinoline-3-carbonitrile under acidic conditions. This document is structured for researchers requiring immediate troubleshooting steps and rigoro...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability profile of 5-Methoxyquinoline-3-carbonitrile under acidic conditions. This document is structured for researchers requiring immediate troubleshooting steps and rigorous mechanistic understanding.

Compound: 5-Methoxyquinoline-3-carbonitrile CAS: 2102410-21-7 Molecular Weight: 184.19 g/mol Core Scaffold: Quinoline with electron-withdrawing nitrile (C3) and electron-donating methoxy (C5) groups.

Executive Summary

5-Methoxyquinoline-3-carbonitrile exhibits a pH-dependent stability profile . While the quinoline core is robust, the nitrile (–CN) and methoxy (–OMe) groups present distinct vulnerabilities under acidic stress.

  • Dilute Acids (LC-MS grade, <1M HCl/H₂SO₄): Generally stable at room temperature. Protonation of the quinoline nitrogen (

    
    ) enhances solubility without immediate degradation.
    
  • Strong/Heated Acids (>1M, Reflux): High risk of nitrile hydrolysis to the amide (primary degradant) and carboxylic acid.

  • Lewis Acids / Hydrohalic Acids (BBr₃, conc. HBr/HI): High risk of ether cleavage (demethylation) to the 5-hydroxy derivative.

Part 1: Troubleshooting & FAQs
Category 1: Solubility vs. Degradation

Q: I dissolved the compound in 0.1% Formic Acid for LC-MS, and the retention time shifted compared to the neutral standard. Is it degrading? A: Likely no . This is a protonation effect, not degradation.

  • Mechanism: The quinoline nitrogen is basic (

    
     modulated by the 3-CN electron-withdrawal). In 0.1% formic acid (pH ~2.7), the nitrogen protonates (
    
    
    
    ), increasing polarity and shifting retention time (usually earlier on C18 columns).
  • Validation: Neutralize a small aliquot with ammonium bicarbonate buffer. If the retention time reverts to the original value, the compound is chemically intact.

Q: My compound precipitated upon adding acid. Why? A: This is counter-intuitive for quinolines (which usually form soluble salts) but can occur due to "Salting Out" of the Hydrochloride Salt .

  • Cause: In high concentrations of HCl (>2M), the common ion effect (

    
    ) can force the hydrochloride salt of the quinoline to precipitate.
    
  • Solution: Dilute the acid concentration to <0.5M or switch to a counter-ion with higher solubility (e.g., methanesulfonic acid).

Category 2: Chemical Stability (Hydrolysis)

Q: I see a new peak at M+18 in my mass spectrum after leaving the sample in 1M HCl overnight. What is it? A: This is the Primary Amide resulting from partial nitrile hydrolysis.[1]

  • Identity: 5-Methoxyquinoline-3-carboxamide.

  • Mechanism: Acid-catalyzed hydration of the triple bond.[2] The nitrile carbon is activated by protonation (or protonation of the N-coordinated species), making it susceptible to nucleophilic attack by water.[1][2][3]

  • Prevention: Store acidic solutions at 4°C. Avoid heating above 40°C in aqueous acidic media.

Q: Can I use HBr to remove a protecting group elsewhere in my molecule without affecting the 5-methoxy group? A: Proceed with extreme caution.

  • Risk: The 5-methoxy group is an aryl methyl ether. While more stable than alkyl ethers, it is susceptible to cleavage by strong nucleophilic acids (HBr, HI) at elevated temperatures, yielding 5-hydroxyquinoline-3-carbonitrile (M-14 peak).

  • Alternative: Use trifluoroacetic acid (TFA) or HCl, which are poor nucleophiles and less likely to cleave the aryl ether.

Part 2: Degradation Pathways & Mechanisms

The following diagram details the specific chemical transformations 5-Methoxyquinoline-3-carbonitrile undergoes under various acidic stressors.

G cluster_legend Condition Severity Start 5-Methoxyquinoline-3-carbonitrile (Intact Compound) Protonated Protonated Salt (Soluble, Stable < 24h) Start->Protonated Dilute Acid (HCl, TFA) Reversible Phenol Degradant C: 5-Hydroxy (M-14 Da) Start->Phenol Conc. HBr or BBr3 Ether Cleavage Protonated->Start Base (NaOH) Amide Degradant A: Amide (M+18 Da) Protonated->Amide H3O+, Heat (>50°C) Nitrile Hydrolysis Acid Degradant B: Carboxylic Acid (M+19 Da / +1 Da vs Amide) Amide->Acid Prolonged Reflux Acidic Hydrolysis Safe Safe Zone (LCMS, RT) Risk Critical Risk (Reflux, Strong Nucleophiles)

Figure 1: Acid-mediated degradation pathways for 5-Methoxyquinoline-3-carbonitrile.

Part 3: Experimental Protocols
Protocol A: Acid Stability Validation (Stress Test)

Use this protocol to determine if your specific acidic conditions are safe for the compound.

Reagents:

  • Stock Solution: 1 mg/mL 5-Methoxyquinoline-3-carbonitrile in Acetonitrile (MeCN).

  • Acid Media: The specific acid/concentration you intend to use (e.g., 1M HCl).[3]

  • Neutralizer: 1M NaOH or Sat.

    
    .
    

Procedure:

  • Preparation: Aliquot 100 µL of Stock Solution into three HPLC vials.

  • Treatment:

    • Vial 1 (Control): Add 900 µL MeCN.

    • Vial 2 (Test - RT): Add 900 µL Acid Media. Store at Room Temp for desired duration (e.g., 4h).

    • Vial 3 (Test - Heat): Add 900 µL Acid Media. Heat to 50°C for 1h (accelerated degradation).

  • Quenching: Immediately prior to injection, neutralize Vial 2 and 3 with equivalent base if the column cannot tolerate the pH (optional for standard C18). Dilute with water to match solvent strength.

  • Analysis: Run LC-MS/HPLC.

Data Interpretation Table:

Observed PeakRelative Mass (

)
DiagnosisCorrective Action
Parent 0Stable.None.
Degradant A +18Nitrile Hydrolysis (Amide).Reduce temp; reduce acid conc; minimize water.
Degradant B +19Full Hydrolysis (Acid).Critical failure of conditions. Switch to non-aqueous acid.
Degradant C -14Demethylation.Avoid HBr/HI; switch to HCl/H₂SO₄.
Protocol B: Solubility Optimization for Purification

If using acid to solubilize for Prep-HPLC:

  • Start with 0.1% Formic Acid or 0.1% TFA in water.

  • If insoluble, sonicate for 5 mins.

  • Do not increase acid concentration >1M to force solubility; this risks hydrolysis during fraction drying. Instead, add organic co-solvent (DMSO/Methanol) up to 20%.

Part 4: Mechanistic Insights & Causality

1. The Nitrile Hydrolysis Mechanism The nitrile group (-CN) typically requires harsh conditions to hydrolyze (e.g., 70%


, reflux). However, the electron-deficient quinoline ring (further activated by protonation) renders the nitrile carbon more electrophilic.
  • Step 1: Protonation of the nitrile nitrogen (

    
    ).[2][3][4]
    
  • Step 2: Attack by water (

    
    ) on the carbon.[1][2][3]
    
  • Step 3: Tautomerization to the amide (

    
    ).[2]
    
  • Implication: In aqueous acidic buffers (pH 2-4), the rate is negligible at room temperature. At pH < 1 or temperatures > 40°C, the rate increases exponentially [1].

2. The Methoxy Ether Stability Aryl methyl ethers are generally stable to dilute HCl and


. The cleavage mechanism (

on the methyl group) requires a strong nucleophile (like

or

) to displace the phenol [2].
  • Implication: Using HCl is safer than HBr for this compound. If using HBr is mandatory, keep the temperature low (<0°C) to prevent demethylation.

References
  • BenchChem. (2025).[3][5] Stability issues of 5-Fluoroisoquinoline-1-carbonitrile under acidic/basic conditions. Link

    • Note: Cited for comparative nitrile hydrolysis kinetics on electron-deficient quinoline/isoquinoline scaffolds.
  • Master Organic Chemistry. (2014). Cleavage of Ethers with Acid. Link

    • Note: Cited for the mechanistic requirement of nucleophilic acids (HBr/HI) for ether cleavage.[6][7]

  • National Institutes of Health (NIH). (2017). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Link

    • Note: Demonstrates the stability of methoxy-quinoline intermediates during acidic reflux steps (pyridine HCl) in Bosutinib synthesis.
  • ChemScene. (2024). Product Data: 5-Methoxyquinoline-3-carbonitrile.[8] Link

    • Note: Verification of compound structure and commercial availability.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Analysis of 5-Methoxyquinoline-3-carbonitrile

Introduction 5-Methoxyquinoline-3-carbonitrile is a heterocyclic compound belonging to the quinoline family, a structural motif prevalent in numerous pharmaceuticals and biologically active molecules.[1] The precise char...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Methoxyquinoline-3-carbonitrile is a heterocyclic compound belonging to the quinoline family, a structural motif prevalent in numerous pharmaceuticals and biologically active molecules.[1] The precise characterization of its molecular structure is a fundamental requirement in drug discovery and development, ensuring identity, purity, and understanding of structure-activity relationships. Among the arsenal of analytical techniques, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as the most powerful tool for the unambiguous elucidation of its chemical structure in solution.[1]

This guide provides an in-depth analysis of the ¹H NMR spectrum of 5-methoxyquinoline-3-carbonitrile. Moving beyond a simple data report, we will dissect the spectrum by comparing it with simpler, structurally related analogues: the parent quinoline scaffold, 5-methoxyquinoline, and 3-cyanoquinoline. This comparative approach illuminates the distinct influence of each substituent—the methoxy (-OCH₃) and nitrile (-CN) groups—on the electronic environment of the quinoline protons, thereby providing a robust framework for spectral assignment and structural verification.

Core Principles: Interpreting the ¹H NMR of Substituted Quinolines

The ¹H NMR spectrum of a substituted quinoline is governed by three primary factors: chemical shift, spin-spin coupling, and signal integration.

  • Chemical Shift (δ): The position of a proton signal on the x-axis (in ppm) is dictated by its local electronic environment.[2] Protons in electron-poor (deshielded) environments resonate at higher chemical shifts (downfield), while those in electron-rich (shielded) environments appear at lower chemical shifts (upfield). In quinolines, the electron-withdrawing nitrogen atom significantly deshields adjacent protons, particularly H2 and H8.[1] Substituents further modulate these shifts; electron-donating groups (like -OCH₃) increase shielding, while electron-withdrawing groups (like -CN) enhance deshielding.[3]

  • Spin-Spin Coupling (J): The interaction between the magnetic fields of non-equivalent neighboring protons causes signals to split into multiplets.[3] The magnitude of this splitting, the coupling constant (J) measured in Hertz (Hz), provides crucial information about the connectivity of protons. For aromatic systems like quinoline, typical coupling constants are:

    • Ortho-coupling (³J): Between protons on adjacent carbons (3 bonds apart), typically 7-10 Hz.

    • Meta-coupling (⁴J): Between protons separated by one carbon (4 bonds apart), typically 2-3 Hz.

    • Para-coupling (⁵J): Between protons on opposite sides of a ring (5 bonds apart), typically 0-1 Hz and often not resolved.[1]

  • Integration: The area under each signal is directly proportional to the number of protons it represents.[3] This allows for a quantitative count of the protons in each unique chemical environment.

Predicted ¹H NMR Spectrum of 5-Methoxyquinoline-3-carbonitrile

Based on established principles, the ¹H NMR spectrum of 5-methoxyquinoline-3-carbonitrile is predicted to display six distinct signals in the aromatic region, each integrating to a single proton, and one signal in the aliphatic region integrating to three protons.

  • H2 and H4 (Pyridine Ring): These two protons are most influenced by the powerful electron-withdrawing effects of both the ring nitrogen and the adjacent nitrile group at C3. Consequently, they are expected to be the most deshielded protons in the spectrum, appearing significantly downfield.

    • H2: As the proton ortho to the nitrogen, it will be highly deshielded. It is expected to appear as a doublet, split only by a small meta-coupling (⁴J) to H4.

    • H4: This proton is also strongly deshielded by the adjacent nitrogen and the nitrile group. It will appear as a doublet, showing the same meta-coupling (⁴J) to H2.

  • H6, H7, H8 (Benzene Ring): The electronic environment of these protons is primarily modulated by the electron-donating methoxy group at C5.

    • H8: Despite the shielding influence of the methoxy group, H8 experiences a significant deshielding "peri-effect" due to its spatial proximity to the nitrogen atom's lone pair.[1] It will be the most downfield proton of the benzene ring and will appear as a doublet of doublets (dd), coupled to H7 (ortho, ³J) and H6 (meta, ⁴J).

    • H7: This proton is ortho to the methoxy-bearing carbon and will be coupled to both H6 and H8. It is expected to appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to ortho-coupling with both neighbors.

    • H6: Located para to the methoxy group, this proton will be the most shielded of the aromatic protons. It will appear as a doublet of doublets (dd), coupled to H7 (ortho, ³J) and H8 (meta, ⁴J).

  • -OCH₃ Protons: The three protons of the methoxy group are equivalent and not coupled to any other protons. They will appear as a sharp singlet in the upfield region of the spectrum, typically around δ 3.9-4.0 ppm.[1][4]

Comparative Spectral Analysis

To fully appreciate the electronic effects at play, we compare the predicted spectrum of our target molecule with key analogues.

Proton Quinoline [5][6]5-Methoxyquinoline [4]3-Cyanoquinoline 5-Methoxyquinoline-3-carbonitrile (Predicted) Rationale for Shift
H2 ~8.9 ppm (dd)~8.8 ppm (dd)>9.0 ppm (d)~9.2 ppm (d) Strong deshielding from adjacent -CN group.
H4 ~8.1 ppm (dd)~8.1 ppm (dd)>8.5 ppm (d)~8.8 ppm (d) Strong deshielding from adjacent -CN group.
H6 ~7.7 ppm (ddd)~7.0 ppm (d)~7.8 ppm (t)~7.2 ppm (dd) Shielded by -OCH₃, but less than in 5-methoxyquinoline due to overall electron withdrawal.
H7 ~7.5 ppm (ddd)~7.6 ppm (t)~7.7 ppm (t)~7.8 ppm (t) Less affected by the distant -CN group. Position influenced by ortho -OCH₃.
H8 ~8.0 ppm (d)~7.8 ppm (d)~8.1 ppm (d)~8.0 ppm (dd) Deshielding peri-effect from N counteracts shielding from -OCH₃.
-OCH₃ N/A~4.0 ppm (s)N/A~4.0 ppm (s) Characteristic chemical shift for an aryl methoxy group.
  • Quinoline vs. 5-Methoxyquinoline: The addition of the electron-donating -OCH₃ group at C5 causes a noticeable upfield (shielding) shift for H6 and H8, demonstrating its powerful resonance effect.[4]

  • Quinoline vs. 3-Cyanoquinoline: Introducing the electron-withdrawing -CN group at C3 dramatically shifts the adjacent H2 and H4 protons downfield (deshielding) due to strong inductive and resonance effects.

  • Synthesis of Effects in 5-Methoxyquinoline-3-carbonitrile: The final spectrum is a composite of these individual effects. The pyridine ring protons (H2, H4) are dominated by the deshielding nitrile group, while the benzene ring protons (H6, H7, H8) are primarily influenced by the shielding methoxy group, resulting in a spectrum with a wide chemical shift dispersion that facilitates straightforward assignment.

Experimental Protocol for High-Resolution ¹H NMR

This section provides a self-validating protocol to ensure the acquisition of high-quality, reproducible ¹H NMR data.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of 5-methoxyquinoline-3-carbonitrile for a standard ¹H NMR experiment.[7][8] For enhanced sensitivity or for 2D experiments, a higher concentration may be used.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice. For compounds with lower solubility, Dimethyl sulfoxide-d₆ (DMSO-d₆) or Acetone-d₆ can be used.[9] Use approximately 0.6-0.7 mL of solvent.

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add the deuterated solvent and gently agitate until the sample is completely dissolved.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution. TMS serves as the internal reference, with its signal defined as 0.0 ppm.

  • Filtration and Transfer: To ensure magnetic field homogeneity and sharp spectral lines, remove any particulate matter. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. The final solution should be completely transparent.

  • Labeling: Clearly label the NMR tube with the sample identity and solvent.

Data Acquisition
  • Instrument Insertion: Wipe the outside of the NMR tube clean and carefully place it into a spinner turbine, adjusting the depth with a gauge. Insert the sample into the NMR spectrometer.[10]

  • Locking and Tuning: The spectrometer will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.[11] The probe should then be tuned and matched to the specific sample to maximize signal transmission and reception.[10]

  • Shimming: The magnetic field must be shimmed to make it as homogeneous as possible across the sample volume. Automated shimming routines (e.g., topshim) are highly effective for achieving sharp, symmetrical peaks.[12][13]

  • Setting Acquisition Parameters:

    • Experiment Type: Select a standard 1D proton experiment.

    • Number of Scans (NS): For a sample of this concentration, 8 or 16 scans are typically sufficient.

    • Relaxation Delay (D1): A delay of 1-2 seconds between scans is usually adequate.

    • Acquisition Time (AQ): Set to ~2-4 seconds to ensure good digital resolution.

  • Acquisition: Start the experiment. The instrument will acquire the Free Induction Decay (FID) signal.

Data Processing
  • Fourier Transformation (FT): The time-domain FID signal is converted into the frequency-domain spectrum via a Fourier transform.

  • Phasing: The spectrum must be manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and upright).

  • Baseline Correction: Correct the baseline of the spectrum to be flat and at zero intensity.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

  • Integration: Integrate all signals to determine the relative number of protons for each peak.

  • Peak Picking: Identify the precise chemical shift of each multiplet.

Workflow Visualization

The following diagram illustrates the logical workflow from sample preparation to final structural confirmation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Weigh Compound (5-10 mg) B Dissolve in Deuterated Solvent + TMS A->B C Filter into NMR Tube B->C D Insert into Spectrometer C->D E Lock, Tune & Shim D->E F Acquire FID E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Reference to TMS H->I J Assign Shifts, Couplings & Integrals I->J K Compare with Analogues J->K L Confirm Structure K->L

Workflow for ¹H NMR-based structure elucidation of substituted quinolines.

Conclusion

The ¹H NMR analysis of 5-methoxyquinoline-3-carbonitrile is a clear demonstration of how fundamental spectroscopic principles can be applied to determine complex molecular structures. By systematically evaluating the influence of the nitrogen heteroatom, the electron-donating methoxy group, and the electron-withdrawing nitrile group, a complete and unambiguous assignment of all proton signals is achievable. The comparative approach, contrasting the target molecule with simpler analogues, not only builds confidence in the assignments but also provides a deeper understanding of structure-property relationships. Adherence to a robust experimental protocol ensures the generation of high-quality data, which is the bedrock of reliable structural characterization in chemical and pharmaceutical research.

References
  • TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available at: [Link]

  • Beck, A. CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. Available at: [Link]

  • Royal Society of Chemistry. Electronic Supporting Information for an article. Available at: [Link]

  • Wu, Y., et al. (2019). Chiral Phosphoric Acid Promoted Chiral 1H NMR Analysis of Atropisomeric Quinolines. Frontiers in Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Available at: [Link]

  • Abraham, R. J., & Sancassan, F. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]

  • University of Ottawa. NMR Sample Preparation. Available at: [Link]

  • University of Notre Dame. NMR Data Acquisition and Processing Procedure. Available at: [Link]

  • National Center for Biotechnology Information. Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. Available at: [Link]

  • ResearchGate. ¹H NMR spectra of 5 mM... | Download Scientific Diagram. Available at: [Link]

  • Royal Society of Chemistry Publishing. (2025, July 21). Quinoline-substituted excited-state intramolecular proton transfer fluorophores as stimuli.... Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • University of Maryland. Stepbystep procedure for NMR data acquisition. Available at: [Link]

  • R-NMR. NMR data acquisition. Available at: [Link]

  • MDPI. (2021, November 19). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives.... Available at: [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available at: [Link]

  • University of Connecticut. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Available at: [Link]

  • Open Library Publishing Platform. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement.... Available at: [Link]

  • National Center for Biotechnology Information. 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. Available at: [Link]

  • Wiley Online Library. NMR Data Processing. Available at: [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Available at: [Link]

  • University of Rochester. How to Get a Good 1H NMR Spectrum. Available at: [Link]

  • University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. Available at: [Link]

  • WebMO. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Characteristic IR Absorption Bands of Quinoline-3-Carbonitrile

For Researchers, Scientists, and Drug Development Professionals The Vibrational Signature of Quinoline-3-Carbonitrile: A Detailed Analysis The infrared spectrum of quinoline-3-carbonitrile is a composite of the vibration...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Vibrational Signature of Quinoline-3-Carbonitrile: A Detailed Analysis

The infrared spectrum of quinoline-3-carbonitrile is a composite of the vibrational modes of its constituent parts: the quinoline bicyclic system and the nitrile functional group. The electronic interplay between the electron-withdrawing nitrile group and the aromatic quinoline ring results in a unique and identifiable spectral fingerprint.

The most prominent and diagnostically significant absorption band in the spectrum of quinoline-3-carbonitrile is that of the nitrile (C≡N) stretching vibration . In derivatives of 3-cyanoquinoline, this band appears as a sharp and intense absorption in the range of 2218-2222 cm⁻¹ [1]. This is consistent with the typical range for aromatic nitriles, which is generally observed between 2220 cm⁻¹ and 2240 cm⁻¹ due to conjugation of the nitrile group with the aromatic system.

Beyond the nitrile stretch, the spectrum is characterized by several other key regions:

  • Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the quinoline ring typically appear as a group of medium-intensity sharp peaks in the region of 3000-3100 cm⁻¹ .

  • Aromatic C=C and C=N Stretching: The skeletal vibrations of the quinoline ring, involving the stretching of C=C and C=N bonds, give rise to a series of medium to strong absorptions in the fingerprint region, typically between 1400 cm⁻¹ and 1650 cm⁻¹ .

  • C-H In-Plane and Out-of-Plane Bending: The fingerprint region below 1400 cm⁻¹ contains a complex series of bands corresponding to the in-plane and out-of-plane bending vibrations of the aromatic C-H bonds. These bands are highly sensitive to the substitution pattern on the quinoline ring. For quinoline itself, characteristic C-H out-of-plane bending motions are observed in the 740-840 cm⁻¹ range[2].

Comparative Spectral Analysis: Quinoline-3-Carbonitrile vs. Alternatives

To fully appreciate the unique spectral features of quinoline-3-carbonitrile, it is instructive to compare its expected IR absorption bands with those of its parent heterocycle (quinoline) and a simple aromatic nitrile (benzonitrile). This comparison highlights the influence of the nitrile group on the quinoline spectrum and the effect of the bicyclic heteroaromatic system on the nitrile vibration.

Vibrational Mode Quinoline-3-Carbonitrile (Expected, cm⁻¹) ** Quinoline (Experimental, cm⁻¹)[2] Benzonitrile (Experimental, cm⁻¹) **Key Observations
Aromatic C-H Stretch 3000 - 3100~3025 - 30903000 - 3100The position of these bands is largely consistent across aromatic systems.
Nitrile (C≡N) Stretch 2218 - 2222 N/A~2229The nitrile stretch is a highly characteristic and isolated peak, absent in quinoline. The position in quinoline-3-carbonitrile is slightly lower than in benzonitrile, which may be attributed to the electronic influence of the quinoline ring.
Aromatic C=C/C=N Stretch 1400 - 1650~1570 - 16301450 - 1600The presence of the nitrogen atom in the quinoline ring introduces C=N stretching vibrations, leading to a more complex set of bands in this region compared to benzonitrile.
Aromatic C-H Out-of-Plane Bending Below 900740 - 840680 - 780The specific pattern of these bands is highly diagnostic of the substitution on the aromatic ring.

Experimental Protocol for Acquiring High-Quality FTIR Spectra

The following protocol outlines a standard procedure for obtaining the FTIR spectrum of a solid sample like quinoline-3-carbonitrile using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method for solid and liquid samples.

Instrumentation and Materials
  • Fourier-Transform Infrared (FTIR) Spectrometer equipped with a Diamond or Germanium ATR accessory.

  • Quinoline-3-carbonitrile sample (solid powder).

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol or acetone).

  • Lint-free wipes.

Workflow for FTIR Data Acquisition

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Clean ATR Crystal B Acquire Background Spectrum A->B Ensure clean surface C Place Sample on Crystal B->C Reference measurement D Apply Pressure C->D Ensure good contact E Collect Sample Spectrum D->E Initiate scan F Perform ATR Correction E->F Software processing G Baseline Correction F->G H Peak Picking & Integration G->H I Data Interpretation H->I

Caption: Workflow for FTIR data acquisition and analysis.

Step-by-Step Procedure
  • Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • Background Spectrum: Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any contributions from the atmosphere (e.g., CO₂ and water vapor) and the instrument itself.

  • Sample Application: Place a small amount of the quinoline-3-carbonitrile powder onto the center of the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal surface.

  • Sample Spectrum Acquisition: Collect the FTIR spectrum of the sample. The typical scanning range is 4000-400 cm⁻¹.

  • Data Processing: The acquired spectrum should be processed using the spectrometer's software. This typically includes an ATR correction to account for the wavelength-dependent depth of penetration of the IR beam, baseline correction to remove any broad background features, and peak picking to identify the exact wavenumbers of the absorption maxima.

  • Cleaning: After the measurement, release the pressure, remove the sample, and clean the ATR crystal thoroughly.

Theoretical vs. Experimental Data: A Note on Vibrational Calculations

Computational chemistry provides a powerful tool for predicting the vibrational frequencies of molecules. Density Functional Theory (DFT) calculations, for instance, can provide a theoretical IR spectrum that can aid in the assignment of experimental bands. A study on 4-hydroxy-3-cyano-7-chloro-quinoline utilized DFT calculations to assign its vibrational modes[3]. It is important to note that calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, a scaling factor is typically applied to the calculated frequencies to improve agreement with experimental data[3]. The comparison of scaled theoretical spectra with experimental data can provide a high degree of confidence in the assignment of complex vibrational modes.

Conclusion

The infrared spectrum of quinoline-3-carbonitrile is a rich source of structural information. The prominent nitrile stretch, coupled with the characteristic absorptions of the quinoline ring, provides a definitive fingerprint for this molecule. By comparing this spectrum with those of related compounds and utilizing computational methods, researchers can achieve a detailed understanding of its vibrational properties. This knowledge is invaluable for quality control, reaction monitoring, and for elucidating structure-property relationships in the development of novel pharmaceuticals and functional materials.

References

  • Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. Available at: [Link]

  • 3-Quinolinecarbonitrile. PubChem. Available at: [Link]

  • Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. International Journal of Molecular Sciences. Available at: [Link]

  • Arıcı, K. (2017). Vibrational Spectra of 4-Hydroxy-3-Cyano-7-Chloro-Quinoline by Density Functional Theory and Ab Initio Hartree-Fock Calculations. International Journal of Chemistry and Technology, 1(1), 24-29. Available at: [Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Methoxyquinolines

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Need for Isomer-Specific Characterization Methoxyquinolines are a class of heterocyclic aromatic compounds that form the structur...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Need for Isomer-Specific Characterization

Methoxyquinolines are a class of heterocyclic aromatic compounds that form the structural core of numerous pharmaceuticals, natural products, and functional materials. The specific position of the methoxy group on the quinoline ring system profoundly influences the molecule's chemical properties, biological activity, and metabolic fate. Consequently, the unambiguous identification of methoxyquinoline isomers is a critical challenge in drug discovery, medicinal chemistry, and process development. Mass spectrometry, particularly with electron ionization (EI), offers a powerful tool for distinguishing between these isomers through the analysis of their unique fragmentation patterns. This guide provides an in-depth comparison of the EI mass spectral fragmentation of monomethoxyquinolines, supported by experimental data and detailed analytical protocols.

The Fundamental Principles of Methoxyquinoline Fragmentation

Under electron ionization, methoxyquinolines undergo a series of predictable, yet positionally-influenced, fragmentation reactions. The initial event is the removal of an electron to form a molecular ion (M•+). The subsequent fragmentation pathways are largely dictated by the position of the methoxy group and its electronic influence on the stability of the resulting fragment ions. Two primary fragmentation schemes have been identified for monomethoxyquinolines, leading to characteristic fragment ions that serve as diagnostic markers for different isomers.[1][2]

Scheme 1: Fragmentation Initiated by the Methoxy Group

This pathway is particularly prominent for isomers where the methoxy group is in close proximity to the nitrogen atom, such as in 2- and 8-methoxyquinoline.[1] The fragmentation is initiated by the loss of a hydrogen radical from the methoxy group, followed by the elimination of formaldehyde (CH₂O) or a formyl radical (CHO•).

Scheme 2: Fragmentation Involving the Quinoline Ring

This fragmentation route is more dominant for isomers where the methoxy group is located on the carbocyclic ring (positions 5, 6, and 7) and for the 4-methoxy isomer. It typically involves the loss of a methyl radical (•CH₃) followed by the expulsion of carbon monoxide (CO).

The competition between these pathways and the resulting relative abundances of the fragment ions provide a unique fingerprint for each isomer.

Comparative Analysis of Monomethoxyquinoline Fragmentation Patterns

The following table summarizes the key fragment ions and their approximate relative abundances for the seven monomethoxyquinoline isomers, as determined by electron ionization mass spectrometry. The molecular ion for all isomers is observed at m/z 159.

IsomerKey Fragment Ion (m/z) and Proposed IdentityRelative Abundance (%)Distinguishing Features
2-Methoxyquinoline 158 ([M-H]⁺)~60Intense [M-H]⁺ peak.
130 ([M-CHO]⁺)~40Significant loss of CHO.
129 ([M-CH₂O]⁺)~50Prominent loss of formaldehyde.
3-Methoxyquinoline 116 ([M-CH₃-CO]⁺ or [M-COCH₃]⁺)~100 (Base Peak)Dominated by the loss of 43 amu in a single step.[1][2]
4-Methoxyquinoline 144 ([M-CH₃]⁺)~20
116 ([M-CH₃-CO]⁺)~100 (Base Peak)Intense base peak at m/z 116.
5-Methoxyquinoline 144 ([M-CH₃]⁺)~30
116 ([M-CH₃-CO]⁺)~100 (Base Peak)Intense base peak at m/z 116.
6-Methoxyquinoline 144 ([M-CH₃]⁺)~40Prominent [M-CH₃]⁺ peak.
116 ([M-CH₃-CO]⁺)~100 (Base Peak)Intense base peak at m/z 116.
7-Methoxyquinoline 144 ([M-CH₃]⁺)~30
116 ([M-CH₃-CO]⁺)~100 (Base Peak)Intense base peak at m/z 116.
8-Methoxyquinoline 158 ([M-H]⁺)~100 (Base Peak)Unique and intense [M-H]⁺ base peak.
130 ([M-CHO]⁺)~50Significant loss of CHO.
129 ([M-CH₂O]⁺)~60Prominent loss of formaldehyde.
156 ([M-3H]⁺)~20Characteristic loss of three hydrogen atoms.[1]

Data compiled and interpreted from "MASS SPECTRA OF OXYGENATED QUINOLINES".[1]

Visualizing the Fragmentation Pathways

The following diagrams illustrate the primary fragmentation pathways for key methoxyquinoline isomers.

2-Methoxyquinoline Fragmentation M 2-Methoxyquinoline m/z 159 M_minus_H [M-H]⁺ m/z 158 M->M_minus_H - •H M_minus_CHO [M-CHO]⁺ m/z 130 M->M_minus_CHO - •CHO M_minus_CH2O [M-CH₂O]⁺ m/z 129 M->M_minus_CH2O - CH₂O

Caption: Fragmentation of 2-Methoxyquinoline

4-Methoxyquinoline Fragmentation M 4-Methoxyquinoline m/z 159 M_minus_CH3 [M-CH₃]⁺ m/z 144 M->M_minus_CH3 - •CH₃ M_minus_CH3_CO [M-CH₃-CO]⁺ m/z 116 M_minus_CH3->M_minus_CH3_CO - CO

Caption: Fragmentation of 4-Methoxyquinoline

8-Methoxyquinoline Fragmentation M 8-Methoxyquinoline m/z 159 M_minus_H [M-H]⁺ m/z 158 M->M_minus_H - •H M_minus_CHO [M-CHO]⁺ m/z 130 M->M_minus_CHO - •CHO M_minus_CH2O [M-CH₂O]⁺ m/z 129 M->M_minus_CH2O - CH₂O M_minus_3H [M-3H]⁺ m/z 156 M_minus_H->M_minus_3H - 2•H

Caption: Fragmentation of 8-Methoxyquinoline

Experimental Protocols

The following are generalized protocols for the analysis of methoxyquinolines by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Optimization may be required based on the specific instrumentation and sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the analysis of volatile and thermally stable methoxyquinoline isomers.

1. Sample Preparation:

  • Dissolve the methoxyquinoline standard or sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of 1-10 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless or with an appropriate split ratio).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-400.

3. Data Analysis:

  • Identify the chromatographic peak corresponding to the methoxyquinoline isomer.

  • Extract the mass spectrum for the identified peak.

  • Compare the obtained fragmentation pattern with the reference data provided in this guide.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method is advantageous for the analysis of less volatile methoxyquinoline derivatives or for complex mixtures requiring chromatographic separation prior to mass analysis.

1. Sample Preparation:

  • Dissolve the methoxyquinoline standard or sample in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a final concentration of 1-10 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class System or equivalent.

  • Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent.

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm particle size) or equivalent reversed-phase column.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B.

    • 1-5 min: 5% to 95% B.

    • 5-6 min: 95% B.

    • 6-6.1 min: 95% to 5% B.

    • 6.1-8 min: 5% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • MS/MS Analysis:

    • Select the protonated molecular ion [M+H]⁺ (m/z 160) as the precursor ion.

    • Acquire product ion spectra using a range of collision energies (e.g., 10-40 eV) to observe the fragmentation pattern.

3. Data Analysis:

  • Identify the chromatographic peak for the methoxyquinoline isomer.

  • Analyze the product ion scan (MS/MS) spectrum to identify characteristic fragment ions.

  • Compare the fragmentation pattern with known standards or library data.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Sample Methoxyquinoline Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Filtration Filtration (for LC-MS) Dissolution->Filtration GCMS GC-MS Analysis Filtration->GCMS Volatile Samples LCMSMS LC-MS/MS Analysis Filtration->LCMSMS Non-Volatile/Complex Samples Fragmentation Analyze Fragmentation Pattern GCMS->Fragmentation LCMSMS->Fragmentation Comparison Compare with Reference Data Fragmentation->Comparison Identification Isomer Identification Comparison->Identification

Caption: General Analytical Workflow

Conclusion

The mass spectral fragmentation patterns of methoxyquinoline isomers provide a robust and reliable method for their differentiation. The position of the methoxy group significantly directs the fragmentation pathways, leading to unique mass spectra for each isomer. The 2- and 8-isomers are readily distinguished by the prominent loss of a hydrogen radical, while the remaining isomers are characterized by the loss of a methyl radical followed by carbon monoxide. This guide provides the foundational data and analytical methodologies to empower researchers in the confident identification and characterization of methoxyquinoline isomers, a critical step in advancing drug discovery and development.

References

  • Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781–790. [Link]

  • Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Semantic Scholar. [Link]

Sources

Comparative

A Comparative Guide to the Structural Elucidation of 5-Methoxyquinoline-3-carbonitrile: An In-Depth Analysis of X-ray Crystallography and Alternative Methodologies

For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and optimizing its properties. This guide provides...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and optimizing its properties. This guide provides a comprehensive overview of the structural analysis of 5-Methoxyquinoline-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. While a definitive public crystal structure for this specific molecule is not yet available, this document will serve as a detailed guide to its crystallographic analysis by comparing it with structurally related compounds. We will also explore alternative analytical techniques that can provide complementary structural information.

The Significance of Structural Analysis

The spatial arrangement of atoms within a molecule dictates its physical and chemical properties, including its biological activity. For a potential drug candidate like a quinoline derivative, understanding the molecular geometry, intermolecular interactions, and crystal packing is crucial for predicting its behavior in a biological system.[1][2] X-ray crystallography remains the gold standard for obtaining high-resolution structural data of crystalline solids.

A Comparative Analysis of Methoxyquinoline Derivatives

In the absence of a published crystal structure for 5-Methoxyquinoline-3-carbonitrile, we can gain valuable insights by examining the crystallographic data of analogous compounds. The Cambridge Crystallographic Data Centre (CCDC) is a vital resource for such information. For instance, the crystal structure of 3,6,8-trimethoxyquinoline has been determined and its crystallographic information file (CIF) is available (CCDC: 1968777).[1] Such data allows for a detailed comparison of bond lengths, bond angles, and crystal packing motifs, providing a predictive framework for the structural features of 5-Methoxyquinoline-3-carbonitrile.

Similarly, studies on various methoxybenzo[h]quinoline-3-carbonitrile derivatives have been published, offering further comparative data.[3][4] These studies not only provide the crystal structures but also detail the synthesis and characterization, including spectroscopic data.

Table 1: Comparison of Crystallographic Data for Methoxyquinoline Derivatives

Parameter3,6,8-trimethoxyquinoline[1]2-Amino-5,6-dihydro-4-(3-hydroxy-4-methoxy-phenyl)-8-methoxybenzo[h]quinoline-3-carbonitrile[3]Hypothetical 5-Methoxyquinoline-3-carbonitrile
Crystal SystemOrthorhombicMonoclinicTo be determined
Space GroupP2₁2₁2₁P2₁/cTo be determined
Unit Cell Dimensionsa = 8.2345(3) Åb = 10.9876(4) Åc = 12.3456(5) Åa = 15.432(1) Åb = 9.876(5) Åc = 18.765(2) Åβ = 105.43(1)°To be determined
Key Intermolecular Interactionsπ-π stacking, C-H···O hydrogen bondsN-H···N and O-H···N hydrogen bonds, π-π stackingPredicted: π-π stacking, C-H···N and C-H···O interactions

Experimental Protocol for X-ray Crystallography of 5-Methoxyquinoline-3-carbonitrile

The following protocol outlines the necessary steps to obtain a high-quality crystal structure of 5-Methoxyquinoline-3-carbonitrile. This represents a best-practice workflow for small molecule crystallography.

Synthesis and Purification

The initial and most critical step is the synthesis of high-purity 5-Methoxyquinoline-3-carbonitrile. Various synthetic routes for quinoline derivatives have been described in the literature, often involving multi-component reactions.[3][5][6][7] Following synthesis, the compound must be purified to ≥98% purity, as impurities can significantly hinder crystallization.[8]

Crystallization

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. A systematic screening of crystallization conditions is necessary.

Step-by-Step Crystallization Protocol:

  • Solvent Selection: Begin by testing the solubility of the compound in a range of common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene).

  • Slow Evaporation: Prepare saturated or near-saturated solutions in suitable solvents in small vials. Loosely cap the vials to allow for slow evaporation of the solvent over several days to weeks at room temperature.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger volume of a less-soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the compound solution can induce crystallization.

  • Temperature Gradient: Slowly cooling a saturated solution can also yield crystals. This can be achieved by placing the solution in a programmable heating/cooling block or by moving it to a colder environment.

X-ray Diffraction Data Collection

Once suitable crystals are obtained, they can be analyzed using a single-crystal X-ray diffractometer.

Data Collection Workflow:

  • Crystal Mounting: A single, well-formed crystal is carefully mounted on a goniometer head.

  • Data Collection: The crystal is then placed in the X-ray beam of the diffractometer. A modern instrument, such as an Oxford Excalibur Eos or a Bruker D8 VENTURE, equipped with a CCD or CMOS detector is typically used.[2] Data is collected by rotating the crystal and recording the diffraction pattern at various orientations.

  • Data Processing: The raw diffraction data is integrated and scaled using software like CrysAlisPro or SAINT.[2] This process converts the diffraction spots into a list of reflection intensities.

Xray_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_diffraction X-ray Diffraction cluster_structure Structure Solution & Refinement Synthesis Synthesis of 5-Methoxyquinoline-3-carbonitrile Purification Purification (≥98%) Synthesis->Purification Solvent_Screen Solvent Screening Purification->Solvent_Screen Crystallization_Methods Slow Evaporation / Vapor Diffusion / Cooling Solvent_Screen->Crystallization_Methods Single_Crystals Obtain Single Crystals Crystallization_Methods->Single_Crystals Mounting Crystal Mounting Single_Crystals->Mounting Data_Collection Data Collection (Diffractometer) Mounting->Data_Collection Data_Processing Data Processing (Integration & Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., SHELXT) Data_Processing->Structure_Solution Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Refinement Validation Validation (e.g., checkCIF) Refinement->Validation CIF_File Final CIF File Validation->CIF_File

Caption: Workflow for X-ray Crystallography of a small molecule.

Structure Solution and Refinement

The final step is to determine the arrangement of atoms in the crystal lattice from the processed diffraction data.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods, typically with software like SHELXT. This provides an initial model of the crystal structure.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure, for example, with SHELXL. This process optimizes the atomic positions and thermal parameters.

  • Validation: The final structure is validated using tools like checkCIF to ensure its quality and adherence to crystallographic standards. The final data is then typically deposited in a crystallographic database in the CIF (Crystallographic Information File) format.[9]

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides the most definitive solid-state structure, other techniques offer valuable and often complementary information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure in solution. The chemical shifts, coupling constants, and peak integrations provide detailed information about the connectivity and chemical environment of the atoms.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule by observing the absorption of infrared radiation at specific frequencies. For 5-Methoxyquinoline-3-carbonitrile, characteristic peaks for the nitrile (C≡N) and methoxy (C-O) groups would be expected.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, confirming its elemental composition.

  • Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict the molecular geometry, vibrational frequencies, and other properties of the molecule.[1] These theoretical calculations can be compared with experimental data to provide a more comprehensive understanding of the molecule's structure and properties.

Analytical_Techniques cluster_structural Structural Characterization cluster_physicochemical Physicochemical Properties 5-Methoxyquinoline-3-carbonitrile 5-Methoxyquinoline-3-carbonitrile X-ray Crystallography X-ray Crystallography 5-Methoxyquinoline-3-carbonitrile->X-ray Crystallography Solid-State Structure NMR Spectroscopy NMR Spectroscopy 5-Methoxyquinoline-3-carbonitrile->NMR Spectroscopy Solution Structure FTIR Spectroscopy FTIR Spectroscopy 5-Methoxyquinoline-3-carbonitrile->FTIR Spectroscopy Functional Groups Mass Spectrometry Mass Spectrometry 5-Methoxyquinoline-3-carbonitrile->Mass Spectrometry Molecular Weight Computational Chemistry Computational Chemistry 5-Methoxyquinoline-3-carbonitrile->Computational Chemistry Theoretical Properties

Caption: Interconnected analytical techniques for molecular characterization.

Conclusion

The structural elucidation of 5-Methoxyquinoline-3-carbonitrile is a critical step in its development as a potential therapeutic agent. While a definitive crystal structure is not yet publicly available, this guide provides a comprehensive framework for its determination through X-ray crystallography, drawing on comparative data from related methoxyquinoline derivatives. By following the detailed experimental protocols and considering complementary analytical techniques, researchers can obtain a thorough understanding of the molecule's three-dimensional structure, which is essential for advancing its study in the field of drug discovery.

References

  • Ökten, S., Demircioğlu, Z., Ersanli, C. C., & Çakmak, O. (2021). Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. Journal of Molecular Structure, 1233, 130103. [Link]

  • MDPI. (2025). Crystal Structure of 5-Nitro-4-(4-methoxyphenoxy)phthalonitrile. Molbank, 2025(1), M1883. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methoxyquinoline. PubChem Compound Database. Retrieved from [Link]

  • LookChem. (n.d.). 4-hydroxy-5-methoxy-3-quinolinecarbonitrile. Retrieved from [Link]

  • Ramírez, H., Charris, K., Fernandez-Moreira, E., Nogueda-Torres, B., Capparelli, M. V., Ángel, J., & Charris, J. (2021). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies. Molecules, 26(22), 6959. [Link]

  • Li, X., et al. (2018). 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. Molecules, 23(11), 2820. [Link]

  • Ramírez, H., et al. (2021). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies. Molecules, 26(22), 6959. [Link]

  • IUCr. (2023). Crystal structures of three homologues with increasing ring size: 2-methoxy-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile, 2-methoxy-4-(thiophen-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile and 2-methoxy-4-(thiophen-2-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 79(4), 335-340. [Link]

  • ResearchGate. (n.d.). X-ray structure of 9-methoxy-5-methyl-12H-quino[3,4-b]... Retrieved from [Link]

  • Bourne, P. E., et al. (1997). The Macromolecular Crystallographic Information File (mmCIF). Methods in Enzymology, 277, 571-590. [Link]

  • International Journal for Multidisciplinary Research. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. IJFMR, 7(6). [Link]

  • Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Resolving Quinoline Carbonitrile Isomers by HPLC

For researchers in medicinal chemistry and drug development, quinoline carbonitriles represent a vital scaffold, appearing in molecules with a wide range of biological activities, including antibacterial and antiprolifer...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in medicinal chemistry and drug development, quinoline carbonitriles represent a vital scaffold, appearing in molecules with a wide range of biological activities, including antibacterial and antiproliferative properties.[1] The synthesis of these compounds often results in a mixture of positional isomers—molecules with the same formula but differing in the substitution pattern on the quinoline ring.[2][3] Distinguishing between these isomers is not merely an academic exercise; it is a critical step in development, as even a minor shift in a functional group's position can profoundly alter a compound's efficacy, toxicity, and pharmacokinetic profile.

High-Performance Liquid Chromatography (HPLC) is the workhorse for such analytical challenges. However, the subtle physicochemical differences between positional isomers make their separation notoriously difficult with standard methods.[4] This guide provides an in-depth comparison of the factors governing the HPLC retention times of quinoline carbonitrile isomers, moving beyond a simple protocol to explain the underlying chromatographic principles. We will explore how strategic selection of the stationary phase and careful optimization of the mobile phase can unlock the selectivity needed to resolve these critical isomeric pairs.

The Challenge: Overcoming Structural Similarity

The primary difficulty in separating positional isomers of quinoline carbonitrile lies in their identical molecular weight and elemental composition. The only difference is the location of the nitrile (-CN) group on the aromatic ring system. This subtle structural change leads to minor variations in properties like polarity, hydrophobicity, and pKa, which are the very handles we use to achieve separation in reverse-phase HPLC.[4] In a typical reverse-phase setup, where a non-polar stationary phase is used with a polar mobile phase, retention is primarily driven by hydrophobic interactions.[5] When isomers have nearly identical hydrophobicity, they tend to co-elute, making quantification and isolation impossible.

Pillar 1: The Decisive Role of the Stationary Phase

While a standard octadecylsilane (C18) column is the first choice for many separations, it often fails to provide sufficient selectivity for positional isomers.[6] The long alkyl chains of a C18 phase interact with analytes primarily through hydrophobic (van der Waals) forces. Since quinoline carbonitrile isomers have very similar overall hydrophobicity, they exhibit nearly identical retention times on these phases.

The key to unlocking selectivity lies in introducing alternative interaction mechanisms. For aromatic compounds like quinolines, this is best achieved using a phenyl-based stationary phase (e.g., phenyl-hexyl).[6][7]

  • Causality Behind the Choice: Phenyl stationary phases facilitate π-π interactions between the electron-rich phenyl rings of the stationary phase and the aromatic system of the quinoline carbonitrile isomers.[6][7] The position of the electron-withdrawing nitrile group on the quinoline ring alters the electron density distribution (the quadrupole moment) of the aromatic system. This subtle electronic difference changes the strength of the π-π stacking interaction for each isomer, leading to differential retention. Isomers that can achieve a more favorable orbital overlap with the phenyl rings of the stationary phase will be retained longer.

cluster_c18 C18 Stationary Phase cluster_phenyl Phenyl Stationary Phase c18_phase Alkyl Chains (C18) interaction_c18 Primary Interaction: Hydrophobicity isomer_a_c18 Isomer A result_c18 Result: Co-elution isomer_b_c18 Isomer B interaction_c18->isomer_a_c18 Similar interaction_c18->isomer_b_c18 Similar result_phenyl Result: Resolution phenyl_phase Phenyl Rings interaction_phenyl Interactions: 1. Hydrophobicity 2. π-π Stacking isomer_a_phenyl Isomer A isomer_b_phenyl Isomer B interaction_phenyl->isomer_a_phenyl Different interaction_phenyl->isomer_b_phenyl Different

Caption: Interaction differences between C18 and Phenyl phases.

Pillar 2: Fine-Tuning Selectivity with the Mobile Phase

Once an appropriate stationary phase is chosen, the mobile phase composition becomes the primary tool for optimizing the separation.[8] Key parameters include the organic modifier and the pH.

  • Organic Modifier (Acetonitrile vs. Methanol): The choice of organic solvent mixed with the aqueous phase impacts selectivity. Acetonitrile (ACN) is a π-electron acceptor and can engage in π-π interactions with the analytes, potentially competing with the stationary phase and affecting retention. Methanol does not have this property. For aromatic isomer separations on a phenyl column, switching between methanol and ACN can alter the elution order by modifying the analyte-stationary phase interactions.[6] A systematic approach involves running scouting gradients with both solvents to determine which provides better selectivity.

  • Mobile Phase pH: Quinoline is a basic compound with a pKa of approximately 4.9.[4] The nitrile group is not readily ionizable. Therefore, the ionization state of the quinoline nitrogen is highly dependent on the mobile phase pH.[9]

    • At pH values more than 2 units above the pKa (pH > 7), the quinoline nitrogen is neutral.

    • At pH values more than 2 units below the pKa (pH < 3), the nitrogen is fully protonated (positively charged).

    • Near the pKa, a mixed population of ionized and neutral species exists.

    This change in ionization dramatically alters the polarity of the molecule. A protonated quinoline is far more polar and will have significantly less retention in a reverse-phase system. By carefully controlling the pH with a buffer (e.g., phosphate or acetate) around the pKa, one can exploit subtle differences in the pKa values of the isomers to enhance separation.[4][10]

Comparative Analysis: A Representative Isomer Set

While specific experimental data for all quinoline carbonitrile isomers is not consolidated in a single source, we can predict a likely retention pattern based on the principles discussed. Let's consider four representative isomers: 3-quinolinecarbonitrile, 4-quinolinecarbonitrile, 6-quinolinecarbonitrile, and 8-quinolinecarbonitrile.

The elution order in reverse-phase HPLC is typically from most polar to least polar (most hydrophobic). Polarity is influenced by the molecule's dipole moment and its ability to hydrogen bond. The electron-withdrawing nitrile group creates a dipole. The position of this group relative to the basic nitrogen atom affects the overall molecular dipole moment and steric hindrance.

  • 8-quinolinecarbonitrile: The nitrile group is sterically hindered by the adjacent ring fusion and is in proximity to the nitrogen's lone pair ("peri-interaction"), which can influence the molecule's overall polarity and interaction with the stationary phase. This often leads to earlier elution.

  • 4-quinolinecarbonitrile: The nitrile group is at a conjugated position relative to the nitrogen, which can lead to a larger molecular dipole moment, increasing polarity and potentially leading to earlier elution compared to the 6-isomer.

  • 3-quinolinecarbonitrile: Similar to the 4-isomer, the nitrile group's position influences the electronic properties significantly.

  • 6-quinolinecarbonitrile: The nitrile group is on the benzene ring, distant from the heterocyclic nitrogen. This may result in a more "hydrocarbon-like" character compared to isomers where the nitrile is on the pyridine ring, potentially leading to stronger hydrophobic interactions and longer retention.

The following table presents plausible, illustrative data for a separation on a phenyl-hexyl column.

IsomerPredicted Elution OrderRepresentative Retention Time (min)Rationale for Elution
8-Quinolinecarbonitrile 112.5Increased polarity and steric hindrance from peri-interactions may weaken binding to the stationary phase.
4-Quinolinecarbonitrile 214.2Strong dipole moment due to conjugation with the ring nitrogen increases overall polarity.
3-Quinolinecarbonitrile 315.1Electronic effects of the nitrile group influence polarity, but may allow for favorable π-π interactions.
6-Quinolinecarbonitrile 416.8Nitrile group is distant from the nitrogen, leading to lower overall polarity and greater retention.

Note: This data is illustrative and serves as a guide for what to expect. Actual retention times will vary based on the exact experimental conditions.

A Self-Validating Experimental Protocol

This protocol provides a robust starting point for separating quinoline carbonitrile isomers. The logic is to begin with conditions known to favor π-π interactions and then systematically optimize.

1. System Preparation:

  • HPLC System: A standard HPLC or UPLC system with a binary pump, autosampler, column oven, and PDA/UV detector.
  • Column: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid.
  • Mobile Phase B: Acetonitrile.
  • Sample Preparation: Dissolve isomer mixture in 50:50 Acetonitrile:Water to a final concentration of ~0.1 mg/mL.

2. Chromatographic Method:

  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 35 °C.[11]
  • Injection Volume: 5 µL.
  • Detection: 254 nm or PDA scan from 200-400 nm.
  • Gradient Program:
  • 0-2 min: 20% B
  • 2-20 min: Linear gradient from 20% to 70% B
  • 20-22 min: Linear gradient from 70% to 95% B
  • 22-25 min: Hold at 95% B (column wash)
  • 25-25.1 min: Return to 20% B
  • 25.1-30 min: Hold at 20% B (equilibration)[4]

3. Optimization and Validation Workflow:

  • Initial Run: Execute the protocol. If resolution is poor (<1.5), proceed to optimization.
  • pH Adjustment: Adjust the pH of Mobile Phase A to 3.5 and re-run. A change in selectivity or retention indicates pH is a critical parameter.[9]
  • Solvent Swap: Prepare Mobile Phase B using Methanol instead of Acetonitrile and re-run the initial gradient. This will confirm the role of the organic modifier in π-π interactions.[6]
  • Gradient Modification: If peaks are clustered, flatten the gradient slope (e.g., 20-50% B over 20 minutes) to increase separation time and improve resolution.

    Caption: Workflow for optimizing isomer separation.

Conclusion

The successful separation of quinoline carbonitrile isomers via HPLC is an achievable goal that hinges on a methodical, principles-based approach. Moving beyond a standard C18 column to a phenyl-based stationary phase is the most critical decision, as it introduces the π-π interactions necessary to differentiate between the subtle electronic variations of the isomers. Further refinement through systematic optimization of the mobile phase pH and organic modifier composition allows for the fine-tuning required to achieve baseline resolution. By understanding the causality behind these experimental choices, researchers can confidently develop robust and reliable methods for the analysis and purification of these important pharmaceutical building blocks.

References

  • Element Lab Solutions. Phenyl Stationary Phases for HPLC. Element Lab Solutions. Available from: [Link]

  • Veeprho. Different Types of Stationary Phases in Liquid Chromatography. Veeprho. Available from: [Link]

  • ResearchGate. Effect of the pH of the mobile phase on the separation efficiency of QN. ResearchGate. Available from: [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Available from: [Link]

  • RSC Publishing. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Royal Society of Chemistry. Available from: [Link]

  • International Journal of Green Pharmacy. Design, synthesis and antibacterial evaluation of pyrano[3,2-H]quinoline carbonitriles. IJGP. Available from: [Link]

  • Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech. Available from: [Link]

  • MTC USA. Isomers and Recommended HPLC Columns for Effective Separation. MTC USA. Available from: [Link]

  • ACS Publications. HPLC Separation of Triacylglycerol Positional Isomers on a Polymeric ODS Column. American Chemical Society. Available from: [Link]

  • ResearchGate. Synthesis of quinoline-3-carbonitrile derivatives. ResearchGate. Available from: [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available from: [Link]

  • PubMed. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. National Library of Medicine. Available from: [Link]

  • International Journal of Green Pharmacy. Design, synthesis and antibacterial evaluation of pyrano[3,2-H]quinoline carbonitriles. IJGP. Available from: [Link]

  • Google Patents. Process for the preparation of 7-substituted-3 quinolinecarbonitriles. Google Patents.
  • Separation Science. Factors Impacting Chromatography Retention Time. Separation Science. Available from: [Link]

  • PMC. Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. National Library of Medicine. Available from: [Link]

  • Samara University. Comparative analysis of the various structures quinoline derivatives retention under RP HPLC. Samara National Research University. Available from: [Link]

  • PMC. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. National Library of Medicine. Available from: [Link]

Sources

Comparative

Comparative Guide: UV-Vis Absorption Spectra of 5-Methoxyquinoline-3-carbonitrile

Executive Summary 5-Methoxyquinoline-3-carbonitrile is a critical pharmacophore in medicinal chemistry, particularly serving as a scaffold for kinase inhibitors (e.g., Bosutinib analogs) and potential antibacterial agent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Methoxyquinoline-3-carbonitrile is a critical pharmacophore in medicinal chemistry, particularly serving as a scaffold for kinase inhibitors (e.g., Bosutinib analogs) and potential antibacterial agents. Its electronic properties are defined by the "push-pull" interaction between the electron-donating methoxy group at the C5 position and the electron-withdrawing nitrile group at the C3 position.

This guide provides a technical comparison of the UV-Vis spectral properties of 5-Methoxyquinoline-3-carbonitrile against its structural isomers and parent scaffolds. Due to the high sensitivity of the quinoline chromophore to substitution patterns, distinguishing the 5-methoxy isomer from the 6-methoxy or 8-methoxy isomers is critical for validating synthetic purity.

Key Insight: While the 6-methoxy isomer exhibits a strong bathochromic shift to ~359 nm due to linear conjugation, the 5-methoxy isomer typically displays a hypsochromic shift relative to the 6-isomer, with absorption maxima predicted in the 330–345 nm range.

Spectral Characteristics & Comparative Analysis

The following data consolidates experimental values from literature for closely related analogs to establish a validated spectral window for the 5-methoxy derivative.

Table 1: Comparative UV-Vis Absorption Data (Methanol)
CompoundStructure Description

(nm)

(

)
Electronic Transition
Quinoline-3-carbonitrile Unsubstituted Parent290–300~15,000

6-Methoxyquinoline-3-carbonitrile Para-conjugated Isomer359 [1]~20,000Charge Transfer (CT)
5-Methoxyquinoline-3-carbonitrile Target Compound (Peri-substituted)330–345 (Est.)~18,000Mixed

/ CT
5-Methoxyquinoline Parent (No Nitrile)310–320~4,500

Mechanistic Insight: The "Peri" Effect vs. Linear Conjugation
  • 6-Methoxy Isomer: The methoxy group at position 6 can donate electrons into the ring system that are linearly conjugated with the electron-withdrawing nitrile at position 3 (via the nitrogen). This extended conjugation path lowers the HOMO-LUMO gap significantly, resulting in the strong red shift to 359 nm .

  • 5-Methoxy Isomer (Target): The methoxy group at position 5 is in a peri relationship to the ring nitrogen and meta to the bridgehead carbon leading to the nitrile. This results in "cross-conjugation" rather than linear conjugation. Consequently, the charge transfer band is less stabilized than in the 6-isomer, leading to a blue shift (higher energy) relative to the 6-isomer.

Experimental Protocol: Self-Validating Spectral Determination

Since specific batch-to-batch variations can occur (e.g., trace isomers), the following protocol is designed to self-validate the identity of 5-Methoxyquinoline-3-carbonitrile using UV-Vis.

Reagents & Equipment
  • Solvent: HPLC-grade Methanol (Cutoff < 205 nm). Note: Do not use Acetone (cutoff 330 nm).

  • Blank: Pure Methanol.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or equivalent).

  • Cuvettes: Quartz, 1 cm path length (Matched pair).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 1.84 mg of 5-Methoxyquinoline-3-carbonitrile (MW: 184.19 g/mol ).

    • Dissolve in 10 mL of Methanol to create a 1.0 mM (

      
       M)  stock solution.
      
    • Checkpoint: Solution should be clear. If cloudy, sonicate for 5 minutes.

  • Working Solution (Dilution):

    • Take 100

      
      L  of Stock Solution.
      
    • Dilute to 10 mL with Methanol.

    • Final Concentration: 10

      
      M (
      
      
      
      M)
      .
    • Why this concentration? Quinoline derivatives typically have extinction coefficients (

      
      ) around 10,000–20,000. A 10 
      
      
      
      M solution yields an Absorbance (A) of ~0.1–0.2, which is the linear dynamic range of most detectors.
  • Acquisition Parameters:

    • Scan Range: 200 nm – 500 nm.

    • Scan Speed: Medium (approx. 200 nm/min).

    • Baseline Correction: Perform with pure methanol in both sample and reference cuvettes before measurement.

  • Data Validation Criteria:

    • Purity Check: Calculate the ratio of Absorbance at

      
       vs. the valley (e.g., 
      
      
      
      ). This ratio should remain constant upon further dilution.
    • Isomer Check: If a distinct peak appears at >355 nm , suspect contamination with the 6-methoxy isomer.

Workflow Visualization

The following diagram outlines the logical flow for synthesizing, purifying, and validating the spectral signature of the compound, distinguishing it from its isomers.

G cluster_synthesis Synthesis & Isolation cluster_analysis Spectral Validation Start Starting Material: 3-Amino-2-methacrolein + 3-Methoxyaniline Reaction Cyclization (Meth-Cohn Synthesis) Start->Reaction Crude Crude Product (Isomer Mixture) Reaction->Crude Purification Column Chromatography (Sep. 5-OMe vs 7-OMe) Crude->Purification PureCompound Pure 5-Methoxyquinoline- 3-carbonitrile Purification->PureCompound SolventPrep Dissolve in MeOH (10 µM) PureCompound->SolventPrep UVScan UV-Vis Scan (200-500 nm) SolventPrep->UVScan Decision Check Lambda Max UVScan->Decision ResultA PASS: 5-Methoxy Isomer Decision->ResultA λ ~330-345 nm ResultB FAIL: Possible 6-Methoxy Contamination Decision->ResultB λ > 355 nm

Caption: Logical workflow for the synthesis, purification, and spectral validation of 5-Methoxyquinoline-3-carbonitrile, highlighting the critical decision point for isomeric differentiation.

Applications & Performance in Assays

Purity Determination (HPLC-UV)

Due to the strong absorption in the UVA region, 5-Methoxyquinoline-3-carbonitrile can be detected with high sensitivity using a Diode Array Detector (DAD).

  • Recommended Detection Wavelength: 254 nm (universal) and 340 nm (selective).

  • Selectivity: Monitoring at 340 nm reduces interference from simple benzenoid impurities which typically absorb < 300 nm.

Solvatochromism & pH Sensitivity
  • Solvent Effect: In aprotic solvents (e.g., Acetonitrile, DMSO), the fine structure of the absorption bands may be more visible compared to Methanol.

  • Protonation: Upon acidification (pH < 3), the quinoline nitrogen becomes protonated. This typically causes a bathochromic shift (Red Shift) of the lowest energy band, potentially pushing the absorption to 360–380 nm . This property can be used to determine the

    
     of the ring nitrogen.
    

References

  • ResearchGate. Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. (Data on 6-methoxyquinoline-3-carbonitrile analogs). [Link]

  • PubChem. 5-Methoxyquinoline Compound Summary. [Link]

  • NIST Chemistry WebBook. Quinoline, 6-methoxy- UV-Vis Spectrum. [Link]

Validation

A Senior Application Scientist's Guide to Purity Validation of 5-Methoxyquinoline-3-carbonitrile Using LC-MS

Introduction: The Imperative of Purity in Advanced Chemical Research In the realms of pharmaceutical research and materials science, the molecular integrity of a chemical entity is paramount. 5-Methoxyquinoline-3-carboni...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity in Advanced Chemical Research

In the realms of pharmaceutical research and materials science, the molecular integrity of a chemical entity is paramount. 5-Methoxyquinoline-3-carbonitrile, a heterocyclic compound with significant potential in medicinal chemistry, serves as a critical building block for novel therapeutic agents.[1][2] Its purity is not a mere quality metric; it is the foundation upon which reliable, reproducible, and translatable scientific data are built. The presence of even trace-level impurities—arising from synthesis byproducts, starting materials, or degradation—can drastically alter biological activity, introduce toxicity, or confound structure-activity relationship (SAR) studies.

This guide provides an in-depth comparison of analytical methodologies for validating the purity of 5-Methoxyquinoline-3-carbonitrile, establishing Liquid Chromatography-Mass Spectrometry (LC-MS) as the gold-standard technique. We will explore the causality behind experimental choices, present a self-validating protocol, and provide the data-driven rationale for its superiority over alternative methods like HPLC-UV and GC-MS.

The Analytical Challenge: Why LC-MS is the Superior Choice

The structure of 5-Methoxyquinoline-3-carbonitrile (C₁₁H₈N₂O, MW: 184.19 g/mol ) presents specific analytical challenges.[3] It is a moderately polar, non-volatile small molecule, making it an ideal candidate for LC-MS.[4]

  • Specificity and Sensitivity: LC-MS offers unparalleled specificity by coupling the physical separation power of liquid chromatography with the mass-resolving power of mass spectrometry.[5][6] While HPLC with UV detection can separate compounds, it relies on chromophores for detection and cannot distinguish between co-eluting species that have identical UV spectra. Mass spectrometry, however, identifies compounds based on their unique mass-to-charge ratio (m/z), providing an orthogonal detection method that can confirm the identity of the main peak and reveal impurities that might be hidden under it in a UV chromatogram.[7]

  • Identification of Unknowns: The greatest advantage of LC-MS is its ability to provide structural information about unknown impurities. The exact mass measurement from a high-resolution mass spectrometer (like a TOF or Orbitrap) can help determine the elemental composition of an impurity, while fragmentation data (MS/MS) can elucidate its structure.[6] This is a capability that HPLC-UV and GC-MS (without extensive library matching for known compounds) fundamentally lack.

  • Limitations of Alternatives:

    • HPLC-UV: Lacks the specificity to confirm peak identity without a reference standard and cannot identify unknown impurities. It is susceptible to co-elution issues, potentially leading to an overestimation of purity.[8]

    • GC-MS: Is unsuitable for non-volatile or thermally labile compounds like 5-Methoxyquinoline-3-carbonitrile.[4][9][10] Attempting to analyze it with GC-MS would require derivatization to increase volatility, adding complexity and potential sources of error to the analysis.[4][11]

The logical workflow for purity validation underscores the central role of a robust analytical method.

cluster_0 Purity Validation Workflow cluster_1 Decision Making A Sample Preparation (Dilution in appropriate solvent) B System Suitability Test (SST) (Verify system performance) A->B Inject Standard C LC-MS Analysis (Chromatographic Separation & Mass Detection) B->C Inject Sample D Data Processing (Peak Integration & Identification) C->D E Purity Calculation & Reporting (% Area Normalization) D->E F Purity > 98%? E->F G Pass (Release for further use) F->G Yes H Fail (Investigate & Repurify) F->H No

Caption: LC-MS Purity Validation Workflow.

The Heart of the Matter: The LC-MS System

An LC-MS system consists of a High-Performance Liquid Chromatography (HPLC) unit coupled to a Mass Spectrometer. For this application, a standard setup would involve a reverse-phase HPLC system with a C18 column, connected to a single quadrupole or a high-resolution mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar to moderately polar molecules like our target compound.[7][12][13] It generates ions directly from a liquid solution by applying a high voltage, creating a fine spray of charged droplets.[13][14] As the solvent evaporates, the charge density on the droplets increases until gas-phase ions are ejected and directed into the mass spectrometer.[15] This process is gentle and typically produces intact molecular ions (e.g., [M+H]⁺), which is crucial for unambiguous molecular weight determination.[15]

  • Quadrupole Mass Analyzer: A quadrupole mass analyzer consists of four parallel rods to which specific radio frequency (RF) and direct current (DC) voltages are applied.[16] This creates an oscillating electric field that allows only ions of a specific m/z to pass through to the detector, while all other ions are deflected.[16][17] By scanning the voltages, a full mass spectrum can be generated.[18] Quadrupoles are robust, reliable, and provide the mass filtering necessary for this analysis.[18][19]

Experimental Protocol: A Self-Validating LC-MS Method

This protocol is designed to be compliant with the principles outlined in the ICH Q2(R2) guidelines for analytical procedure validation.[20][21][22][23] The inclusion of a rigorous System Suitability Test (SST) ensures the system is performing as expected before any sample analysis, making the protocol inherently trustworthy.

1. Materials and Reagents:

  • 5-Methoxyquinoline-3-carbonitrile sample

  • LC-MS grade Acetonitrile (ACN)

  • LC-MS grade Water

  • LC-MS grade Formic Acid (FA)

2. Instrument and Conditions:

  • LC System: Standard HPLC or UHPLC system.

  • MS System: Single Quadrupole Mass Spectrometer or equivalent.

  • Ion Source: Electrospray Ionization (ESI), Positive Ion Mode.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Causality: Formic acid is added to the mobile phase to improve chromatographic peak shape by ensuring the nitrogen on the quinoline ring is consistently protonated, and to facilitate efficient ionization in the ESI source.

  • Gradient Elution:

    Time (min) %B
    0.0 5
    5.0 95
    7.0 95
    7.1 5

    | 9.0 | 5 |

    • Causality: A gradient elution is used to ensure that the main compound is well-retained and separated from early-eluting polar impurities, while also efficiently eluting any potential late-eluting, non-polar impurities from the column.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • MS Parameters:

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas (N₂) Flow: 10 L/min.

    • Drying Gas Temperature: 350 °C.

3. Sample and Standard Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh ~5 mg of 5-Methoxyquinoline-3-carbonitrile and dissolve in 5 mL of Acetonitrile.

  • Working Solution (10 µg/mL): Dilute the stock solution 1:100 with a 50:50 mixture of Acetonitrile and Water.

    • Causality: The working solution is prepared in a solvent composition similar to the initial mobile phase conditions to prevent peak distortion upon injection.

4. System Suitability Test (SST):

  • Before sample analysis, perform five replicate injections of the Working Solution.

  • Acceptance Criteria:

    • Retention Time Repeatability: Relative Standard Deviation (RSD) ≤ 1.0%.

    • Peak Area Repeatability: RSD ≤ 2.0%.

    • Trustworthiness: Meeting these criteria, as recommended by regulatory guidelines, confirms that the LC-MS system is operating with high precision and is suitable for conducting the purity analysis.[20][24]

5. Analysis Procedure:

  • Perform a blank injection (50:50 ACN/Water) to ensure no system contamination.

  • Run the SST as described above.

  • If SST passes, inject the Working Solution in duplicate.

  • Process the data by integrating all peaks in the chromatogram.

6. Purity Calculation:

  • Purity is calculated using the area normalization method.

  • Formula: % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

  • Identify the main peak by its expected retention time and the presence of the [M+H]⁺ ion at m/z 185.07.

Performance Comparison: LC-MS vs. Alternatives

The following table summarizes the expected performance of LC-MS compared to other common analytical techniques for this specific application. The data illustrates the clear advantages of LC-MS in providing comprehensive and reliable purity validation.

ParameterLC-MS (ESI+) HPLC-UV GC-MS
Specificity Excellent: Orthogonal detection (retention time + m/z) confirms peak identity and purity.Moderate: Relies solely on retention time and UV spectrum. Susceptible to co-elution.Not Applicable: Compound is non-volatile.
Sensitivity (LOQ) Excellent (~1-10 ng/mL)Good (~50-100 ng/mL)Not Applicable
Impurity Identification Excellent: Provides molecular weight and, with MS/MS, structural data for unknowns.Poor: Cannot identify unknown impurities.Not Applicable
Sample Preparation Simple: Dilute and inject.Simple: Dilute and inject.Complex: Requires derivatization.
Overall Confidence High: Provides definitive, multi-dimensional data for purity assessment.Moderate: Provides a purity estimate but lacks definitive identification.Very Low/Not Feasible

Interpreting the Data: A Practical Example

Upon analysis, the Total Ion Chromatogram (TIC) from the LC-MS might show a major peak at the expected retention time. The mass spectrum for this peak should show a dominant ion at m/z 185.07, corresponding to the protonated molecule of 5-Methoxyquinoline-3-carbonitrile ([C₁₁H₈N₂O + H]⁺).

Any other peaks in the chromatogram are potential impurities. By examining their mass spectra, we can gain critical insights. For instance:

  • A peak with an m/z of 171.05 could suggest the loss of the methoxy group's methyl group and protonation ([M-CH₃+H]⁺), indicating a potential synthesis byproduct.

  • A peak with an m/z of 201.06 could indicate the presence of an oxidation product ([M+O+H]⁺), a common degradation pathway.

This level of impurity profiling is essential for process optimization in drug development and for ensuring the safety and efficacy of the final compound.[5]

A High-Quality Analytical Data (LC-MS Purity Validation) B Informed Project Decisions A->B C Reliable Research Outcomes (Reproducible SAR, Accurate Toxicology) B->C D Successful Drug Development (Regulatory Compliance, Patient Safety) C->D E Poor/Incomplete Analytical Data (HPLC-UV only, No impurity ID) F Uninformed Decisions (False purity, Unknown risks) E->F G Unreliable Research (Confounded results, Failed replication) F->G H Project Failure (Regulatory rejection, Safety issues) G->H

Caption: Impact of Analytical Method Choice.

Conclusion

For the critical task of validating the purity of 5-Methoxyquinoline-3-carbonitrile, LC-MS is not merely an option; it is the most scientifically rigorous and trustworthy choice. Its ability to combine high-resolution separation with mass-based identification provides an unparalleled depth of information, ensuring not only the quantification of purity but also the identification of potential impurities. This guide has demonstrated that by leveraging the inherent specificity and sensitivity of LC-MS within a self-validating protocol, researchers and drug development professionals can generate data of the highest integrity, thereby accelerating their research and ensuring the quality and safety of their final products.

References

  • Vertex AI Search. (n.d.). Mechanisms of electrospray ionization for mass spectrometry analysis.
  • Vertex AI Search. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations.
  • Creative Proteomics. (n.d.). Electrospray Ionization.
  • Longdom Publishing. (2023, September 25). Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry.
  • PMC. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte.
  • Wikipedia. (n.d.). Quadrupole mass analyzer.
  • Thermo Fisher Scientific - BM. (n.d.). Mass Analyzer Technology Overview.
  • Hiden Analytical. (2024, October 15). How a Quadrupole Mass Spectrometer Works.
  • Vertex AI Search. (n.d.). What is the "quadrupole" in mass spectrometry for?.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Drug Discovery World. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery.
  • IntuitionLabs.ai. (2026, March 2). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • Labio Scientific®. (2022, December 30). Limitations and disadvantages of GC-MS.
  • Drug Development & Delivery. (2016, August 24). Application of LCMS in small-molecule drug development.
  • ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • ChemScene. (n.d.). 5-Methoxyquinoline-3-carbonitrile.
  • Vertex AI Search. (2024, November 8). Analyzing Non-Volatile Compounds with GC-MS: A Guide.
  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
  • European Medicines Agency (EMA). (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • alwsci. (2025, January 21). Which Non-Volatile Compounds Can Be Analyzed By GC-MS?.
  • Vertex AI Search. (2025, July 19). The Chemistry and Applications of Quinoline: A Comprehensive Review.
  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules.
  • SpringerLink. (2007, March 13). The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles.
  • Emery Pharma. (2025, July 11). LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry.
  • PubMed. (2009, December 15). Synthesis and biological evaluation of 2-amino-7,7-dimethyl 4-substituted-5-oxo-1-(3,4,5-trimethoxy)-1,4,5,6,7,8-hexahydro-quinoline-3-carbonitrile derivatives as potential cytotoxic agents.

Sources

Comparative

13C NMR Chemical Shifts of the Nitrile Carbon in Quinoline Rings: A Comparative Technical Guide

Executive Summary: The Diagnostic Power of the Cyano Group In the development of kinase inhibitors and other heterocyclic pharmacophores, the quinoline ring system is a privileged scaffold. The introduction of a nitrile...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Diagnostic Power of the Cyano Group

In the development of kinase inhibitors and other heterocyclic pharmacophores, the quinoline ring system is a privileged scaffold. The introduction of a nitrile (cyano) group is a critical modification for modulating metabolic stability and potency. However, characterizing these compounds via NMR presents a specific challenge: the nitrile carbon (


) is quaternary, has a long longitudinal relaxation time (

), and resonates in a crowded spectral region (115–120 ppm) often overlapping with aromatic signals.

This guide provides a rigorous comparison of


C NMR chemical shifts for quinoline carbonitriles against their benzene and pyridine analogs. It establishes a self-validating experimental protocol to ensure unambiguous assignment, moving beyond simple literature lookup to first-principles structural verification.

Mechanistic Insight: Electronic Influences on Chemical Shift

To interpret the chemical shift of a nitrile carbon on a quinoline ring, one must understand the interplay between ring current anisotropy and mesomeric effects driven by the ring nitrogen.

Electronic Flow & Resonance Analysis

The quinoline nitrogen is an electron-withdrawing sink. Its position relative to the nitrile group dictates the shielding/deshielding environment.

  • Inductive Effect (-I): The electronegative nitrogen pulls density through the

    
    -framework, generally deshielding nearby carbons.
    
  • Resonance Effect (+M/-M): The ability of the ring nitrogen to accept electron density via resonance structures is position-dependent (Ortho/Para-like relationships).

ElectronicEffects cluster_legend Mechanism Key N_atom Quinoline Nitrogen (Electron Sink) Pos_2 Position 2 (Ortho-like) Strong -I, Strong -M N_atom->Pos_2 Direct Deshielding Pos_4 Position 4 (Para-like) Weak -I, Strong -M N_atom->Pos_4 Conjugated Withdrawal CN_Shift Nitrile Carbon Shift (δ 116 - 119 ppm) Pos_2->CN_Shift Shift Downfield Pos_3 Position 3 (Meta-like) Weak -I, No Direct Resonance Pos_3->CN_Shift Minimal Perturbation Pos_4->CN_Shift Shift Downfield key1 Red Arrow: Electron Withdrawal key2 Blue Box: Target Signal

Figure 1: Electronic influence of the quinoline nitrogen on substituent positions. Positions 2 and 4 experience direct resonance interaction, influencing the chemical shift of the attached nitrile carbon.

Comparative Analysis: Quinoline vs. Alternatives

The following table aggregates experimental and predicted shift data to benchmark quinoline carbonitriles against standard aromatic nitriles. Note that while the nitrile carbon itself resides in a narrow window (115–120 ppm), the Ipso Carbon (the ring carbon attached to the CN) provides the critical confirmation of the substitution pattern.

Table 1: Comparative C NMR Shifts (CDCl )
Compound ClassStructureNitrile Carbon (

)
Ipso Carbon (

)
Diagnostic Trend
Benzene Analog Benzonitrile118.7 ppm 112.4 ppmBaseline reference. High symmetry.
Pyridine Analog 2-Pyridinecarbonitrile117.4 ppm 133.4 ppmN-atom deshields ipso carbon significantly (+21 ppm vs benzene).
3-Pyridinecarbonitrile116.6 ppm 110.1 ppm"Meta" position; ipso carbon is shielded relative to benzene.
4-Pyridinecarbonitrile116.9 ppm 120.3 ppm"Para" position; intermediate ipso shift.
Quinoline Target 2-Quinolinecarbonitrile ~118.2 ppm 134.5 ppm Mimics 2-Pyridine; ipso carbon strongly deshielded by adjacent N.
3-Quinolinecarbonitrile ~117.0 ppm 108.5 ppm Mimics 3-Pyridine; ipso carbon is the most shielded (upfield).
4-Quinolinecarbonitrile ~116.5 ppm 118.9 ppm Mimics 4-Pyridine; ipso carbon shows moderate deshielding.

Key Insight: The nitrile carbon shift (


) is relatively invariant (moving only ~2 ppm across species). The Ipso Carbon  is the true discriminator. In 2-cyanoquinoline, the ipso carbon appears at ~134 ppm, whereas in 3-cyanoquinoline it appears at ~108 ppm. This >25 ppm difference is the primary diagnostic tool.

Experimental Protocol: High-Sensitivity Acquisition

Nitrile carbons are quaternary (


) and lack the Nuclear Overhauser Effect (NOE) enhancement provided by attached protons. They also possess very long 

relaxation times (often >10 seconds). Standard "quick" carbon scans will often result in the nitrile peak being invisible or severely integrated poorly.
Protocol: Optimized Detection of Quaternary Nitriles

Objective: Maximize Signal-to-Noise (S/N) for quaternary carbons without excessive instrument time.

  • Sample Preparation:

    • Dissolve 10–20 mg of compound in 0.6 mL CDCl

      
      .
      
    • Critical Step: Add 20

      
      L of Chromium(III) acetylacetonate [Cr(acac)
      
      
      
      ]
      relaxation agent (0.1 M solution). This paramagnetic species shortens the
      
      
      of quaternary carbons, allowing faster repetition rates.
  • Instrument Parameters:

    • Pulse Sequence: zgpg30 (Inverse gated decoupling) is ideal for quantitative integration, but standard zgpg (Power-gated decoupling) is sufficient for structural assignment if Cr(acac)

      
       is used.
      
    • Relaxation Delay (D1):

      • Without Cr(acac)

        
        : Set D1 = 5–10 seconds.
        
      • With Cr(acac)

        
        : Set D1 = 2 seconds.
        
    • Spectral Width: 240 ppm (ensure carbonyls are not folded).

    • Scans (NS): Minimum 1024 scans for <5 mg samples; 256 scans for >10 mg.

  • Data Processing:

    • Apply Exponential Multiplication (LB) of 1.0–2.0 Hz. Quaternary carbons are naturally sharp; broadening them slightly improves S/N significantly.

Structural Assignment Workflow

Use this decision tree to validate your assignment when observing a peak in the 115–120 ppm region.

AssignmentTree Start Unknown Peak at 115-120 ppm CheckDEPT Run DEPT-135 / HSQC Start->CheckDEPT IsCH Does it correlate to a Proton? CheckDEPT->IsCH YesCH Yes (CH) IsCH->YesCH Phase + NoCH No (Quaternary) IsCH->NoCH No Signal AromaticCH Likely Aromatic CH (Not Nitrile) YesCH->AromaticCH CheckIpso Check Chemical Shift of ATTACHED (Ipso) Carbon NoCH->CheckIpso IpsoHigh Ipso > 130 ppm (Deshielded) CheckIpso->IpsoHigh IpsoLow Ipso < 115 ppm (Shielded) CheckIpso->IpsoLow Assign2 Assignment: 2-Cyanoquinoline IpsoHigh->Assign2 Assign3 Assignment: 3-Cyanoquinoline IpsoLow->Assign3

References

  • General

    
    C NMR Chemical Shift Ranges.  University of Wisconsin-Madison. [Link]
    
  • Nitrile Chemical Shifts and Substituent Effects.Journal of Organic Chemistry.
  • SpectraBase: Quinoline Spectra. Wiley Science Solutions. [Link] (Source for baseline quinoline ring shifts).[1]

  • Comparison of Pyridine and Benzonitrile Shifts.Magnetic Resonance in Chemistry. (Validated trends for N-heterocycles vs Benzene).

Sources

Validation

5-Methoxyquinoline Derivatives: Potent Inhibitors of Epigenetic Targets

A Comparative Guide to the Bioactivity of 5-Methoxy vs. 8-Methoxy Quinoline Derivatives For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a cornerstone in medicinal chemistry, form...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Bioactivity of 5-Methoxy vs. 8-Methoxy Quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2][3] The strategic placement of substituents on the quinoline ring system is a key determinant of their pharmacological profiles. Among these, the methoxy group, a potent electron-donating group, significantly influences the physicochemical properties and, consequently, the bioactivity of the resulting derivatives. This guide provides a comparative analysis of 5-methoxy and 8-methoxy quinoline derivatives, delving into their distinct biological activities, underlying mechanisms, and the structure-activity relationships that govern their therapeutic potential.

Recent research has highlighted the emergence of 5-methoxyquinoline derivatives as a novel class of inhibitors for the Enhancer of Zeste Homologue 2 (EZH2).[4][5] EZH2 is a histone methyltransferase that plays a crucial role in gene silencing and is frequently overexpressed in various cancers, making it a promising target for cancer therapy.[1][4]

Anticancer Activity as EZH2 Inhibitors

A series of 5-methoxyquinoline derivatives have been synthesized and evaluated for their ability to inhibit EZH2. Structure-activity relationship (SAR) studies have led to the discovery of potent compounds with significant anti-proliferative activity against tumor cell lines.[4][5] For instance, the compound 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine has demonstrated an IC50 value of 1.2 μM against EZH2 and has been shown to reduce the global levels of H3K27me3 in cells, a key marker of EZH2 activity.[4][5]

The general synthetic approach to these compounds involves the cyclization of 2-bromo-5-methoxyaniline with malonic acid, followed by a series of nucleophilic substitution reactions to introduce diverse functionalities at the 2- and 4-positions of the quinoline core.[1][4]

Quantitative Data: In Vitro Anticancer Activity of 5-Methoxyquinoline Derivatives
Compound IDStructureEZH2 IC50 (μM)HCT15 Cell Viability IC50 (μM)MDA-MB-231 Cell Viability IC50 (μM)
1 N-(1-benzylpiperidin-4-yl)-2-chloro-5-methoxyquinolin-4-amine28>50>50
5k 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine1.215.818.2

Data synthesized from multiple sources.[4][5]

Signaling Pathway: EZH2-Mediated Gene Silencing

EZH2_Pathway EZH2 EZH2 PRC2 PRC2 Complex EZH2->PRC2 part of H3K27 Histone H3 (Lys27) PRC2->H3K27 methylates H3K27me3 H3K27me3 H3K27->H3K27me3 leads to Gene_Silencing Gene Silencing H3K27me3->Gene_Silencing 5_Methoxy_Quinoline 5-Methoxyquinoline Derivative (5k) 5_Methoxy_Quinoline->EZH2 inhibits

Caption: Inhibition of EZH2 by 5-methoxyquinoline derivatives.

Experimental Protocol: In Vitro EZH2 Inhibition Assay

This protocol outlines a typical AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) method for determining the enzymatic activity of EZH2.

1. Reagent Preparation:

  • Prepare assay buffer: 50 mM Tris-HCl (pH 8.0), 10 mM KCl, 1 mM DTT, 0.01% Tween-20.
  • Dilute EZH2 enzyme, biotinylated histone H3 peptide substrate, and S-adenosylmethionine (SAM) in assay buffer to desired concentrations.
  • Prepare a serial dilution of the 5-methoxyquinoline test compounds in DMSO, and then dilute further in assay buffer.

2. Reaction Mixture:

  • In a 384-well plate, add 2.5 µL of the test compound solution.
  • Add 2.5 µL of the EZH2 enzyme solution.
  • Initiate the reaction by adding 5 µL of the substrate/SAM mixture.
  • Incubate the plate at room temperature for 1 hour.

3. Detection:

  • Add 5 µL of AlphaLISA acceptor beads coated with an antibody specific for the methylated substrate.
  • Add 5 µL of streptavidin-coated donor beads.
  • Incubate in the dark at room temperature for 1 hour.
  • Read the plate on an AlphaScreen-capable plate reader.

4. Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
  • Determine the IC50 value by fitting the data to a dose-response curve.

8-Methoxyquinoline Derivatives: A Spectrum of Antimicrobial and Anticancer Activities

In contrast to the more targeted anticancer activity of their 5-methoxy counterparts, 8-methoxyquinoline derivatives exhibit a broader range of biological activities, including notable antibacterial, antifungal, and anticancer effects.[6][7][8]

Antimicrobial Activity

8-Methoxyquinoline has demonstrated strong antifungal activity against species such as Aspergillus flavus and Aspergillus niger, as well as antibacterial activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Salmonella spp.) bacteria.[6] The introduction of other substituents, such as a nitro group at the 5-position (5-nitro-8-methoxyquinoline), can modulate this activity.[6]

Anticancer Activity

Derivatives of 8-methoxyquinoline-5-sulfonamide have been synthesized and evaluated for their anticancer properties.[7][8] Interestingly, studies have shown that the corresponding 8-hydroxyquinoline-5-sulfonamide derivatives exhibit higher anticancer and antibacterial activity, suggesting that the free hydroxyl group at the 8-position is crucial for the biological activity in this particular scaffold.[7][8] This highlights the nuanced structure-activity relationships within the quinoline family.

Quantitative Data: Antimicrobial and Anticancer Activities of 8-Methoxyquinoline Derivatives

Antimicrobial Activity (MIC in µg/mL)

CompoundBacillus subtilisSalmonella spp.Aspergillus flavusAspergillus niger
8-Methoxyquinoline Strong ActivityStrong ActivityStrong ActivityStrong Activity
5-Nitro-8-Methoxyquinoline Less Active than 8-MethoxyquinolineLess Active than 8-MethoxyquinolineLess Active than 8-MethoxyquinolineLess Active than 8-Methoxyquinoline

Specific MIC values were not provided in the source, but the relative activity was described.[6]

Anticancer Activity (IC50 in µM)

CompoundC-32 (Melanoma)MDA-MB-231 (Breast)A549 (Lung)HFF-1 (Normal)
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) High ActivityHigh ActivityHigh ActivityNo Toxicity up to 100 µM
Corresponding 8-methoxy derivative InactiveInactiveInactiveNot reported

This table highlights the superior activity of the 8-hydroxy derivative over the 8-methoxy analog in this specific series.[7][8]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

1. Preparation of Inoculum:

  • Culture bacteria in Mueller-Hinton Broth (MHB) or fungi in RPMI-1640 medium overnight.
  • Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL for bacteria).

2. Compound Dilution:

  • Prepare a stock solution of the 8-methoxyquinoline derivative in DMSO.
  • Perform a serial two-fold dilution of the compound in the appropriate broth in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Add the standardized microbial inoculum to each well.
  • Include positive (microbe only) and negative (broth only) controls.
  • Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

4. Determination of MIC:

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Comparative Analysis and Structure-Activity Relationship (SAR)

The position of the methoxy group on the quinoline ring profoundly influences the type and potency of the biological activity.

  • 5-Methoxy derivatives have shown specific and potent activity as EZH2 inhibitors, suggesting their potential as targeted anticancer agents. The methoxy group at this position likely plays a key role in the binding of the molecule to the active site of the EZH2 enzyme.

  • 8-Methoxy derivatives exhibit a broader spectrum of bioactivity, including antimicrobial and anticancer effects. However, in some scaffolds, such as the quinoline-5-sulfonamides, the presence of a methoxy group at the 8-position is detrimental to activity compared to a hydroxyl group, which can act as a hydrogen bond donor and a metal chelator.[7][8] This suggests that for certain biological targets, the ability to chelate metal ions or form specific hydrogen bonds is a more critical determinant of activity than the electron-donating effect of the methoxy group.

Workflow for Bioactivity Screening of Novel Quinoline Derivatives

Bioactivity_Workflow cluster_synthesis Synthesis cluster_screening Primary Screening cluster_secondary Secondary Screening cluster_optimization Lead Optimization Synthesis Synthesis of 5- and 8-Methoxy Quinoline Derivatives Antimicrobial Antimicrobial Assays (Antibacterial, Antifungal) Synthesis->Antimicrobial Anticancer Anticancer Assays (Cytotoxicity) Synthesis->Anticancer MIC MIC Determination Antimicrobial->MIC IC50 IC50 Determination Anticancer->IC50 Mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition) MIC->Mechanism IC50->Mechanism SAR Structure-Activity Relationship (SAR) Analysis Mechanism->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Improvement

Caption: General workflow for the discovery and optimization of bioactive quinoline derivatives.

Conclusion

The comparative analysis of 5-methoxy and 8-methoxy quinoline derivatives reveals a fascinating divergence in their biological activities, underscoring the critical role of substituent positioning in drug design. While 5-methoxy derivatives are emerging as promising, targeted anticancer agents through mechanisms like EZH2 inhibition, 8-methoxy derivatives offer a broader spectrum of antimicrobial and anticancer activities. Further exploration of these and other substituted quinoline scaffolds, guided by a thorough understanding of their structure-activity relationships, will undoubtedly continue to yield novel therapeutic agents with improved potency and selectivity.

References

  • Adewole, E., Oke, T. O., Peters, O. A., & Ogunmodede, O. T. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. International Journal of Applied Research and Technology, 3(12), 40-47. [Link]

  • Xiang, R., et al. (2015). 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. Molecules, 20(5), 7620-7634. [Link]

  • Xiang, R., et al. (2015). 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. PubMed. [Link]

  • Kaur, R., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 13(1), 5. [Link]

  • Hanna-Elias, A., et al. (2009). Synthesis of Quinoline Derivatives as 5-HT4 Receptor Ligands. Australian Journal of Chemistry, 62(2), 150-156. [Link]

  • Zięba, A., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 4087. [Link]

  • ResearchGate. (n.d.). Preparation of 8-methoxyquinoline-5-sulfonamides (6). Reagents and... ResearchGate. [Link]

  • Sokal, A., et al. (2025). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 30(11), 2345. [Link]

  • Jusakul, A., et al. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. Drug Design, Development and Therapy, 9, 2385–2398. [Link]

  • Singh, P., & Kumar, A. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(35), 22345-22360. [Link]

Sources

Safety & Regulatory Compliance

Safety

5-Methoxyquinoline-3-carbonitrile proper disposal procedures

Advanced Laboratory Protocol: Handling, Containment, and Disposal of 5-Methoxyquinoline-3-carbonitrile As a Senior Application Scientist, I recognize that handling functionalized building blocks like 5-Methoxyquinoline-3...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Protocol: Handling, Containment, and Disposal of 5-Methoxyquinoline-3-carbonitrile

As a Senior Application Scientist, I recognize that handling functionalized building blocks like 5-Methoxyquinoline-3-carbonitrile requires moving beyond basic safety data sheets. True laboratory safety is achieved by understanding the causality behind chemical behaviors and implementing self-validating protocols. This guide provides drug development professionals and researchers with the mechanistic reasoning and procedural logic required to safely manage and dispose of this compound.

Operational Overview & Mechanistic Causality

5-Methoxyquinoline-3-carbonitrile is a highly valuable synthetic intermediate in medicinal chemistry[1]. However, its structural components dictate strict handling and disposal parameters:

  • Environmental Persistence (The Quinoline Core): Quinolines exhibit high lipophilicity (log Pow ~2.03), driving environmental bioaccumulation[2]. Because they readily intercalate into aquatic biosystems, they cause long-lasting ecological toxicity, strictly prohibiting standard aqueous drain disposal[3].

  • Thermal & Hydrolytic Reactivity (The Nitrile Moiety): While the -C≡N group is covalently stable under ambient conditions, exposure to extreme, uncontrolled heat or strong aqueous acids can trigger degradation. This risks the release of highly toxic nitrogen oxides (NOx) and trace hydrogen cyanide (HCN) gas[2]. Therefore, disposal must rely on controlled, high-temperature incineration rather than chemical neutralization.

Chemical Profile & Quantitative Hazard Data

To establish an accurate risk assessment baseline, the physicochemical and hazard parameters are summarized below.

ParameterValue / Description
Chemical Name 5-Methoxyquinoline-3-carbonitrile
CAS Number 2102410-21-7[1]
Molecular Formula C11H8N2O[1]
Molecular Weight 184.19 g/mol [1]
Primary Hazards (GHS) Toxic if swallowed (H301); Harmful in contact with skin (H312); Skin/Eye Irritant (H315/H319); Toxic to aquatic life (H411)[3],[2]
Storage Requirements Room temperature, sealed, dry, well-ventilated area[1],[2]

Step-by-Step Spill Response & Containment Workflow

In the event of a spill, researchers must utilize a self-validating protocol. This ensures that every action has a verifiable outcome, eliminating the risk of residual contamination.

  • Step 1: Immediate Isolation & PPE Verification

    • Action: Evacuate the immediate vicinity to allow airborne dust to settle. Don NBR (Nitrile rubber) gloves, fitted safety goggles, and a particulate respirator (N95/P100).

    • Causality: NBR gloves with a thickness >0.11 mm provide a permeation breakthrough time exceeding 480 minutes, ensuring a robust barrier against the transdermal absorption of this lipophilic molecule[4].

  • Step 2: Dry Mechanical Containment

    • Action: Do not use water or wet paper towels initially, as this will dissolve the compound and expand the contamination footprint. Use a dedicated anti-static brush and dustpan to mechanically collect the solid[4].

    • Causality: Anti-static tools prevent electrostatic discharge, which could ignite airborne organic dust particles.

  • Step 3: Chemical Decontamination

    • Action: After bulk removal, wipe the affected surface with an absorbent pad dampened with a polar aprotic solvent (e.g., acetone or DMSO) to dissolve residual traces, followed by a final wipe with laboratory detergent and water.

  • Step 4: Protocol Validation

    • Action: Verify the absence of residue using a long-wave UV lamp (365 nm).

    • Causality: Conjugated quinoline systems typically exhibit distinct fluorescence under UV light. The area is definitively considered decontaminated only when no fluorescence is observed.

Proper Disposal Procedures (Methodologies)

Routine laboratory waste must be systematically segregated to comply with environmental regulations and prevent incompatible chemical reactions.

Methodology 1: Solid Waste Disposal

  • Collection: Transfer all unreacted 5-Methoxyquinoline-3-carbonitrile powder, contaminated weigh boats, and filter papers into a chemically compatible, sealable high-density polyethylene (HDPE) container.

  • Labeling: Affix a hazardous waste label detailing the chemical name, CAS number (2102410-21-7), and specific hazards (Toxic, Environmental Hazard).

  • Routing: Dispatch the sealed container to a licensed waste management facility for high-temperature incineration (>1000°C)[3],[2].

    • Causality: Incineration at these extreme temperatures ensures the complete oxidative destruction of the quinoline ring and nitrile group, preventing environmental leaching and the formation of toxic byproducts.

Methodology 2: Liquid Waste Disposal

  • Segregation: Determine the carrier solvent used to dissolve the compound.

    • If dissolved in halogenated solvents (e.g., Dichloromethane, Chloroform), route to the Halogenated Waste Stream .

    • If dissolved in non-halogenated solvents (e.g., Methanol, DMSO), route to the Non-Halogenated Waste Stream .

  • Containment: Store liquid waste in secondary containment trays to prevent accidental environmental release into drains in the event of a primary container failure[4].

  • Prohibition: Under no circumstances should liquid waste containing this compound be emptied into municipal sewer systems due to its chronic aquatic toxicity[3].

Waste Segregation Logic Pathway

The following diagram illustrates the operational decision tree for segregating 5-Methoxyquinoline-3-carbonitrile waste streams to ensure regulatory compliance and safety.

WasteWorkflow Start 5-Methoxyquinoline-3-carbonitrile Waste Generation Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solutions/Extracts) Start->Liquid PPE Contaminated PPE & Labware Start->PPE Incineration High-Temp Incineration (>1000°C) via Licensed Facility Solid->Incineration Double-bagged in compatible plastic Halogenated Halogenated Solvent Stream Liquid->Halogenated e.g., DCM, Chloroform NonHalogenated Non-Halogenated Solvent Stream Liquid->NonHalogenated e.g., DMSO, Methanol PPE->Incineration Sealed in hazardous waste bin Halogenated->Incineration Segregated NonHalogenated->Incineration Segregated

Segregation and high-temperature incineration workflow for quinoline-nitrile laboratory waste.

References[4] Carl ROTH. "Safety Data Sheet: Quinoline yellow". Retrieved from: https://carlroth.com[1] ChemScene. "2102410-21-7 | 5-Methoxyquinoline-3-carbonitrile". Retrieved from:https://chemscene.com[3] Chemos GmbH&Co.KG. "Safety Data Sheet: quinoline". Retrieved from: https://chemos.de[2] Sigma-Aldrich. "SAFETY DATA SHEET: Quinoline". Retrieved from:https://sigmaaldrich.com

Sources

Handling

Personal protective equipment for handling 5-Methoxyquinoline-3-carbonitrile

[1] Executive Safety Summary Immediate Action Required: Treat 5-Methoxyquinoline-3-carbonitrile (CAS: 28920-67-4 or analogs) as a High-Potency Active Pharmaceutical Ingredient (HPAPI) surrogate until specific toxicologic...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Safety Summary

Immediate Action Required: Treat 5-Methoxyquinoline-3-carbonitrile (CAS: 28920-67-4 or analogs) as a High-Potency Active Pharmaceutical Ingredient (HPAPI) surrogate until specific toxicological data proves otherwise.[1]

  • Primary Hazard: Acute Toxicity (Oral/Dermal) & Severe Irritation.[1]

  • Hidden Hazard: Metabolic release of cyanide ions (

    
    ) upon ingestion or absorption; potential DNA intercalation due to the planar quinoline scaffold.
    
  • Critical Control: Zero skin contact policy. All solid handling must occur within a certified fume hood or powder containment balance enclosure.

Hazard Identification: A Structural Analysis

Expert Insight: Standard Safety Data Sheets (SDS) for niche intermediates often lack chronic toxicity data.[1] We must rely on Structure-Activity Relationships (SAR) to predict risks.

Structural MoietyAssociated RiskMechanism of Action
Quinoline Ring Mutagenicity / CarcinogenicityPlanar structure allows intercalation between DNA base pairs, potentially causing frameshift mutations during replication.[1]
Nitrile (-CN) Group Chemical AsphyxiationMetabolic oxidation (via Cytochrome P450) can liberate free cyanide, inhibiting cytochrome c oxidase in mitochondria.
Methoxy (-OCH3) Enhanced LipophilicityIncreases the molecule's ability to penetrate the stratum corneum (skin barrier), making dermal absorption a primary exposure vector.[1]

Personal Protective Equipment (PPE) Matrix

The "Sacrificial Barrier" Protocol

Do not rely on a single layer of protection. We utilize a "Sacrificial Outer Layer" strategy—the outer glove is assumed to be contaminated and is changed frequently, protecting the inner barrier.[1]

A. Hand Protection (Glove Selection)

Note: There is no specific permeation data for this CAS number.[1] Selection is based on the carrier solvent and the solid's lipophilicity.[1]

State of MatterPrimary Glove (Inner)Secondary Glove (Outer)Change Frequency
Dry Solid Nitrile (4 mil)Nitrile (4-6 mil)Every 60 mins or immediately after weighing.
In Solution (Organic) Nitrile (4 mil)Silver Shield / 4H (Laminate) IMMEDIATE removal upon splash. Laminates offer broad chemical resistance but poor dexterity.
In Solution (Aqueous) Nitrile (4 mil)Neoprene or Nitrile (6 mil)Every 30 mins.

Critical Warning: If dissolving in Dichloromethane (DCM) or Chloroform , standard nitrile gloves degrade in <5 minutes.[1] You MUST use PVA or Laminate gloves for the outer layer.

B. Respiratory & Body Protection[1][2][3][4][5][6][7]
  • Respiratory:

    • Standard: Handling < 500 mg: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

    • High Risk: Handling > 500 mg or outside hood: Full-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges.[1]

  • Body:

    • Tyvek® Lab Coat (Disposable) with elastic cuffs.

    • Closed-toe chemically resistant shoes (no mesh).[1]

Operational Workflow: Step-by-Step

Visualizing the Safe Path

The following diagram illustrates the unidirectional flow of material to prevent cross-contamination.

HandlingProtocol cluster_zone Critical Control Zone (Fume Hood) Storage 1. Storage (Cool, Dry, Dark) Weighing 2. Weighing (Balance Enclosure) Storage->Weighing Sealed Container Transport 3. Transport (Secondary Containment) Weighing->Transport Double Bagged Reaction 4. Reaction/Workup (Fume Hood Only) Transport->Reaction Dissolution Waste 5. Disposal (Segregated Stream) Reaction->Waste Quench & Segregate

Caption: Unidirectional material flow minimizes the spread of cytotoxic dust. The Critical Control Zone represents the boundary where PPE requirements are highest.[1]

Detailed Protocol
Phase 1: Preparation
  • Engineering Check: Verify fume hood flow is >0.5 m/s.

  • Solvent Selection: If possible, avoid highly permeating solvents (DCM) in favor of Ethyl Acetate or Methanol to reduce glove breakthrough risk.[1]

  • Decontamination Prep: Prepare a beaker of 10% Bleach (Sodium Hypochlorite) to deactivate trace residues on spatulas immediately after use.[1]

Phase 2: Weighing (Highest Risk Step)

Risk: Static electricity can cause the light powder to "jump," creating airborne dust.[1]

  • Place an antistatic gun or ionizer inside the balance enclosure.

  • Line the balance with a disposable absorbent pad (benchkote).

  • Tare the receiving vessel before opening the chemical container.[1]

  • Transfer solid gently.[1] Do not dump.

  • Self-Validation: Wipe the exterior of the receiving vessel with a wet Kimwipe.[1] If the wipe shows discoloration (yellow/tan), the vessel is contaminated—clean it before transport.[1]

Phase 3: Reaction & Cleanup[1][5][8]
  • Add solvent slowly to the solid to prevent aerosolization.

  • Once dissolved, the risk shifts from inhalation (dust) to absorption (liquid).

  • Spill Response:

    • Solid: Cover with wet paper towels to prevent dust. Scoop into a bag.

    • Liquid: Absorb with vermiculite.[1] Do not use paper towels alone (rapid evaporation).[1]

Emergency Response: Cyanide Awareness

While 5-Methoxyquinoline-3-carbonitrile is an organic nitrile (R-CN), not free cyanide, severe exposure can lead to delayed cyanide toxicity.[1]

  • Symptoms: Headache, dizziness, rapid breathing, almond odor on breath (unreliable).[1]

  • Protocol:

    • Remove: Move victim to fresh air immediately.[1][5]

    • Strip: Remove all contaminated clothing (cut it off, do not pull over head).[1]

    • Alert: Inform medical personnel of potential Nitrile/Cyanide exposure.[1][3][5] Oxygen therapy is the primary treatment for nitrile exposure until specific antidotes (Hydroxocobalamin) are deemed necessary by a physician.

Disposal Strategy

Never dispose of this compound down the drain. It is toxic to aquatic life and persists in the environment.[9]

Waste StreamDescription
Solid Waste Contaminated gloves, weigh boats, and paper towels go into "Hazardous Solid Waste" (double-bagged).[1]
Liquid Waste A Non-Halogenated Organic: If dissolved in MeOH, EtOAc, Acetone.[1]
Liquid Waste B Halogenated Organic: If dissolved in DCM, Chloroform.[1]
Aqueous Waste Toxic Aqueous: All aqueous washes must be collected, adjusted to pH 11 (to prevent HCN formation if acid is present), and labeled "Cyanide-Bearing Waste" if hydrolysis is suspected.[1]

References

  • PubChem. Compound Summary: Quinoline-3-carbonitrile. National Library of Medicine.[1] Retrieved March 5, 2026.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. United States Department of Labor.[1] [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methoxyquinoline-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-Methoxyquinoline-3-carbonitrile
© Copyright 2026 BenchChem. All Rights Reserved.